DSR-141562
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-7-(oxan-4-yl)-2-[[4-(trifluoromethyl)cyclohexyl]methoxy]imidazo[5,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N4O3/c1-25-17(27)15-10-23-16(13-6-8-28-9-7-13)26(15)24-18(25)29-11-12-2-4-14(5-3-12)19(20,21)22/h10,12-14H,2-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNELWUPBSLZUIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CN=C(N2N=C1OCC3CCC(CC3)C(F)(F)F)C4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of DSR-141562
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DSR-141562 is a novel, orally available, and brain-penetrant phosphodiesterase 1 (PDE1) inhibitor with therapeutic potential for the treatment of positive, negative, and cognitive symptoms associated with schizophrenia.[1][2] Its mechanism of action centers on the selective inhibition of PDE1B, an enzyme highly expressed in the brain, leading to an elevation of intracellular cyclic guanosine monophosphate (cGMP) levels. This modulation of the cGMP signaling pathway is believed to underlie the compound's efficacy in preclinical models of schizophrenia by influencing dopaminergic and glutamatergic neurotransmission.
Core Mechanism of Action: PDE1B Inhibition and cGMP Elevation
The primary molecular target of this compound is phosphodiesterase 1 (PDE1), a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cGMP.[2][3] this compound exhibits high selectivity for the PDE1 family over other PDE families and demonstrates preferential inhibition of the PDE1B isoform, which is predominantly expressed in the brain.[1][2]
By inhibiting PDE1B, this compound prevents the degradation of cGMP, leading to its accumulation within neuronal cells.[2] Elevated cGMP levels, in turn, are thought to modulate downstream signaling cascades, including those involving protein kinase G (PKG), and influence the function of ion channels and other phosphodiesterases. This ultimately impacts dopaminergic and glutamatergic signaling, which are key pathways implicated in the pathophysiology of schizophrenia.[2] Preclinical studies have confirmed that oral administration of this compound leads to a significant increase in cGMP concentrations in the cerebrospinal fluid of monkeys, highlighting its ability to engage its target in the central nervous system.[1][2]
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| PDE Isoform | IC50 (nM) |
| Human PDE1A | 97.6 |
| Human PDE1B | 43.9 |
| Human PDE1C | 431.8 |
Data sourced from DC Chemicals.[4]
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Model | Species | Endpoint | Effective Dose Range |
| Methamphetamine-induced Hyperactivity (Positive Symptom Model) | Rat | Inhibition of locomotor hyperactivity | 3-30 mg/kg |
| Phencyclidine-induced Social Interaction Deficit (Negative Symptom Model) | Mouse | Reversal of social interaction deficits | 0.3-3 mg/kg |
| Phencyclidine-induced Novel Object Recognition Deficit (Cognitive Symptom Model) | Rat | Reversal of recognition deficits | 0.3-3 mg/kg |
| Object Retrieval with Detour Task (Cognitive Function) | Common Marmoset | Improved success rate | 3 and 30 mg/kg |
Data compiled from preclinical studies.[1][2]
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize the mechanism of action and efficacy of this compound. The specific details are based on the available information from published abstracts and general pharmacological methods.
In Vitro PDE Inhibition Assay
-
Objective: To determine the inhibitory potency and selectivity of this compound against various PDE isoforms.
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Methodology: Recombinant human PDE enzymes (PDE1A, PDE1B, PDE1C, and other PDE families) are used. The assay measures the hydrolysis of radiolabeled cGMP or cAMP by the PDE enzyme in the presence of varying concentrations of this compound. The amount of hydrolyzed substrate is quantified, and the concentration of this compound that produces 50% inhibition of enzyme activity (IC50) is calculated.
Methamphetamine-Induced Hyperactivity in Rats
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Objective: To evaluate the antipsychotic potential of this compound on a model of positive symptoms of schizophrenia.
-
Methodology:
-
Male rats are habituated to locomotor activity chambers.
-
This compound or vehicle is administered orally at various doses.
-
After a defined pretreatment period, methamphetamine is administered to induce hyperlocomotion.
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Locomotor activity is then recorded for a specified duration using automated activity monitors.
-
The ability of this compound to reduce methamphetamine-induced hyperactivity is quantified.
-
Phencyclidine (PCP)-Induced Social Interaction Deficit in Mice
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Objective: To assess the efficacy of this compound in a model of negative symptoms of schizophrenia.
-
Methodology:
-
Mice are repeatedly treated with PCP to induce social interaction deficits.
-
On the test day, this compound or vehicle is administered.
-
Pairs of unfamiliar mice (both treated with either vehicle or this compound) are placed in a novel arena, and their social interactions (e.g., sniffing, following, grooming) are video-recorded for a set period.
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The duration of active social interaction is scored by a trained observer blinded to the treatment conditions.
-
Novel Object Recognition (NOR) Test in Rats
-
Objective: To evaluate the pro-cognitive effects of this compound.
-
Methodology:
-
Rats are repeatedly treated with PCP to induce cognitive deficits.
-
The NOR test consists of three phases: habituation, familiarization (training), and testing.
-
During familiarization, each rat is placed in an arena with two identical objects and allowed to explore.
-
After a retention interval, the rat is returned to the arena where one of the familiar objects has been replaced with a novel object.
-
The time spent exploring the familiar versus the novel object is recorded. A preference for the novel object indicates intact recognition memory. This compound is administered before the testing phase to assess its ability to reverse the PCP-induced deficit in novel object recognition.
-
Object Retrieval with Detour Task in Common Marmosets
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Objective: To assess higher-order cognitive function in a primate model.
-
Methodology:
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Marmosets are trained to retrieve a food reward from a transparent box.
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The task is made more complex by requiring the marmoset to inhibit a prepotent response of reaching directly for the visible reward and instead use a detour (an opening on the side of the box) to retrieve it.
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The success rate and latency to retrieve the reward are measured.
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This compound is administered to evaluate its effect on improving performance in this task.
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Conclusion
This compound represents a promising therapeutic candidate for schizophrenia with a well-defined mechanism of action. Its selective inhibition of PDE1B and subsequent elevation of cGMP in the brain provide a strong rationale for its observed efficacy in preclinical models of positive, negative, and cognitive symptoms. The comprehensive preclinical data package, including in vitro potency, in vivo efficacy in multiple animal models, and evidence of target engagement in non-human primates, supports the continued investigation of this compound in clinical settings. Further research will be crucial to fully elucidate the downstream effects of cGMP modulation and to translate these promising preclinical findings into tangible benefits for patients with schizophrenia.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. researchgate.net [researchgate.net]
- 3. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ontogeny of Rat Recognition Memory Measured by the Novel Object Recognition Task - PMC [pmc.ncbi.nlm.nih.gov]
DSR-141562 phosphodiesterase 1 inhibition
An In-Depth Technical Guide to DSR-141562: A Novel Phosphodiesterase 1 (PDE1) Inhibitor
Introduction
This compound is a novel, orally active, and brain-penetrant selective inhibitor of phosphodiesterase 1 (PDE1).[1] Developed by Sumitomo Dainippon Pharma, this compound has been investigated for its therapeutic potential in treating schizophrenia, including its positive symptoms, negative symptoms, and associated cognitive impairments.[2][3] Phosphodiesterases are a superfamily of enzymes that degrade cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating a vast array of intracellular signaling pathways.[4][5] The PDE1 family is unique in that its activity is stimulated by the calcium-calmodulin (Ca2+/CaM) complex, providing a direct link between calcium signaling and cyclic nucleotide-mediated pathways.[4][6] this compound shows preferential selectivity for the PDE1B isoform, which is predominantly expressed in the brain and is believed to play a key role in modulating dopaminergic and glutamatergic signal transduction.[1][3]
This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, in vitro and in vivo data from preclinical studies, and the experimental protocols used for its evaluation.
Core Mechanism of Action: PDE1 Inhibition
The primary mechanism of action for this compound is the competitive inhibition of the PDE1 enzyme. PDE1 enzymes hydrolyze both cAMP and cGMP to their inactive 5'-monophosphate forms (5'-AMP and 5'-GMP).[5] By inhibiting PDE1, this compound prevents this degradation, leading to an accumulation of intracellular cAMP and cGMP. These second messengers, in turn, activate downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG), which modulate neuronal function and synaptic plasticity.[5] The activity of PDE1 is dependent on calcium and calmodulin, positioning it as a crucial integrator of Ca2+ and cyclic nucleotide signaling cascades.[4]
Quantitative Data Summary
The preclinical profile of this compound is characterized by its potent and selective inhibitory activity against PDE1 isoforms and its favorable pharmacokinetic properties, including brain penetration.
Table 1: In Vitro Inhibitory Activity
| Target Enzyme | IC50 (nM) | Source(s) |
| Human PDE1A | 97.6 | [1][7] |
| Human PDE1B | 43.9 | [1][7] |
| Human PDE1C | 431.8 | [1][7] |
| Human PDE2A | 2480 | [7] |
This compound demonstrates 2.2-fold and 9.8-fold selectivity for PDE1B over PDE1A and PDE1C, respectively.[7]
Table 2: Pharmacokinetic and Pharmacodynamic Properties
| Parameter | Species | Dose | Result | Source(s) |
| Brain Penetration | Rat | 30 mg/kg (p.o.) | Good brain uptake with an unbound drug brain-to-blood concentration ratio of 0.99. | [1] |
| cGMP Elevation (Brain) | Rat | 10 mg/kg (p.o.) | Slight but significant increase in cGMP in the frontal cortex and striatum. | [1] |
| cGMP Elevation (CSF) | Monkey | 30 mg/kg or 100 mg/kg (p.o.) | Significant increase in cerebrospinal fluid (CSF) cGMP concentration. | [1][2][3] |
| cGMP Enhancement (Brain, with D1 Agonist) | Mouse | 10 mg/kg (p.o.) | Potently enhanced the cGMP increase induced by a dopamine D1 receptor agonist. | [3] |
Table 3: Summary of Preclinical Efficacy in Schizophrenia Models
| Model | Species | Dose Range (p.o.) | Key Outcome | Source(s) |
| Methamphetamine-Induced Locomotor Hyperactivity | Rat | 3–30 mg/kg | Potently inhibited hyperactivity with minimal effect on spontaneous activity. | [1][3][7] |
| Phencyclidine (PCP)-Induced Social Interaction Deficit | Mouse | 0.3–3 mg/kg | Significantly reversed the decrease in social interaction time. | [1][2][3] |
| PCP-Induced Novel Object Recognition Deficit | Rat | 0.3–3 mg/kg | Reversed cognitive deficits in novel object recognition. | [2][3] |
| Object Retrieval with Detour Task (Cognition) | Common Marmoset | 3 and 30 mg/kg | Improved success rate and performance in the cognitive task. | [2][3] |
| Catalepsy Assessment | Rat | 1–100 mg/kg | Did not induce any signs of catalepsy. | [3] |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. The following sections summarize the methodologies employed in the preclinical evaluation of this compound based on published reports.
In Vitro PDE1 Inhibition Assay
A standard enzymatic assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human PDE1 isoforms.
Methodology:
-
Enzyme Activation: Recombinant human PDE1A, PDE1B, or PDE1C is incubated with Ca2+ and Calmodulin (CaM) to ensure full enzymatic activation.
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Inhibitor Incubation: The activated enzyme is pre-incubated with varying concentrations of this compound.
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Reaction Initiation: The enzymatic reaction is started by adding a radiolabeled substrate, typically tritium-labeled cGMP ([³H]-cGMP) or cAMP ([³H]-cAMP).
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Reaction Termination: After a defined period, the reaction is stopped.
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Product Measurement: The amount of hydrolyzed substrate is quantified, often using scintillation counting after chromatographic separation of the product from the substrate.
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IC50 Calculation: Inhibition curves are generated by plotting the percentage of enzyme inhibition against the log concentration of this compound to calculate the IC50 value.
In Vivo Models for Schizophrenia
The efficacy of this compound was tested in well-established rodent and primate models that mimic aspects of schizophrenia.[3]
1. Methamphetamine-Induced Hyperactivity (Model for Positive Symptoms)
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Principle: Dopamine receptor agonists like methamphetamine induce hyperlocomotor activity in rodents, which is used to model the positive (psychotic) symptoms of schizophrenia. Standard antipsychotics block this effect.
-
Protocol:
-
Rats are habituated to an open-field arena.
-
This compound (e.g., 3-30 mg/kg) or a vehicle is administered orally.
-
After a set pre-treatment time, methamphetamine is administered to induce hyperactivity.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded using automated tracking systems.
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The effect of this compound is compared to the vehicle-treated group.[3]
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2. Phencyclidine (PCP)-Induced Social Interaction Deficit (Model for Negative Symptoms)
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Principle: Repeated administration of N-methyl-D-aspartate (NMDA) receptor antagonists like PCP causes social withdrawal in rodents, modeling the negative symptoms and social deficits of schizophrenia.[2][3]
-
Protocol:
-
Mice receive repeated administrations of PCP to induce a social deficit phenotype.
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On the test day, this compound (e.g., 0.3-3 mg/kg) or vehicle is administered orally.
-
Treated mice are placed in an arena with an unfamiliar, non-drugged mouse.
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The duration of active social interaction (e.g., sniffing, following) is manually or automatically scored.
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3. Novel Object Recognition (Model for Cognitive Deficits)
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Principle: This task assesses learning and memory, cognitive domains that are impaired in schizophrenia. PCP-treated animals often show deficits in recognizing a novel object.
-
Protocol:
-
Rats are treated with PCP to induce cognitive deficits.
-
Familiarization Phase: Animals are placed in an arena with two identical objects and the exploration time for each is recorded.
-
Test Phase: After a retention interval, one of the objects is replaced with a novel one. This compound (e.g., 0.3-3 mg/kg) is administered before this phase.
-
Healthy animals spend significantly more time exploring the novel object. The ability of this compound to reverse the PCP-induced lack of preference for the novel object is quantified.[2][3]
-
Conclusion
This compound is a potent and selective PDE1B inhibitor with a preclinical profile that suggests therapeutic potential for treating the complex symptom domains of schizophrenia.[3] Its ability to penetrate the brain and modulate cGMP levels translates to efficacy in animal models of positive, negative, and cognitive symptoms without inducing catalepsy, a common side effect of typical antipsychotics.[1][3] The elevation of cGMP in the CSF serves as a potential translational biomarker for clinical studies.[2][3] These findings underscore the promise of targeting the PDE1 enzyme as a novel therapeutic strategy in psychiatry and warrant further clinical investigation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. A Novel Phosphodiesterase 1 Inhibitor this compound Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE1 - Wikipedia [en.wikipedia.org]
- 7. This compound | PDE1 inhibitor | Probechem Biochemicals [probechem.com]
DSR-141562: A Novel PDE1B Inhibitor for the Treatment of Schizophrenia
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and underlying mechanism of action of DSR-141562, a novel and selective phosphodiesterase 1B (PDE1B) inhibitor, in the context of schizophrenia research. This compound has shown promise in addressing the positive, negative, and cognitive symptoms of schizophrenia in various animal models.
Core Mechanism of Action: PDE1B Inhibition
This compound is an orally available and brain-penetrant small molecule that exhibits high selectivity for the phosphodiesterase (PDE) 1 family, with preferential activity against the PDE1B isoform, which is predominantly expressed in the brain.[1] Phosphodiesterases are enzymes that degrade cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE1B is a dual-substrate PDE, but has a higher affinity for cGMP.[2]
The therapeutic hypothesis for this compound in schizophrenia is centered on its ability to modulate dopaminergic and glutamatergic signaling pathways through the elevation of intracellular cGMP levels.[1] In neuronal cells, the activation of dopamine D1 receptors stimulates adenylyl cyclase and increases cAMP levels, but also leads to an increase in intracellular calcium (Ca2+). This influx of Ca2+ activates calmodulin (CaM), which in turn stimulates PDE1B activity, leading to the breakdown of cGMP. By inhibiting PDE1B, this compound prevents the degradation of cGMP, leading to its accumulation. Elevated cGMP levels are thought to play a crucial role in synaptic plasticity and neuronal function, potentially counteracting the dysregulated signaling observed in schizophrenia.
Oral administration of this compound has been shown to elevate cGMP concentrations in the brains of mice and in the cerebrospinal fluid of monkeys, indicating its ability to engage the target in a dose-dependent manner.[1]
Preclinical Efficacy in Schizophrenia Models
This compound has demonstrated efficacy in rodent and primate models that recapitulate the positive, negative, and cognitive symptoms of schizophrenia.
Positive Symptoms
| Experimental Model | Animal Model | Treatment | Dosage | Outcome | Citation |
| Methamphetamine-induced locomotor hyperactivity | Rat | This compound | 3-30 mg/kg (oral) | Potent inhibition of hyperactivity | [1] |
Negative Symptoms
| Experimental Model | Animal Model | Inducing Agent | Treatment | Dosage | Outcome | Citation |
| Social interaction deficit | Mouse | Phencyclidine (PCP) | This compound | 0.3-3 mg/kg (oral) | Reversal of social interaction deficits | [1] |
Cognitive Symptoms
| Experimental Model | Animal Model | Inducing Agent | Treatment | Dosage | Outcome | Citation |
| Novel object recognition deficit | Rat | Phencyclidine (PCP) | This compound | 0.3-3 mg/kg (oral) | Reversal of recognition deficits | [1] |
| Object retrieval with detour task | Common Marmoset | - | This compound | 3 and 30 mg/kg (oral) | Improved performance in the task | [1] |
Experimental Protocols
Methamphetamine-Induced Locomotor Hyperactivity (Rat Model)
-
Animals: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Procedure:
-
Rats are habituated to the testing environment (e.g., open-field arenas) for a designated period.
-
This compound or vehicle is administered orally at doses ranging from 3-30 mg/kg.
-
After a pre-treatment period (e.g., 60 minutes), methamphetamine (e.g., 1 mg/kg) is administered subcutaneously to induce hyperactivity.
-
Locomotor activity is then recorded for a specified duration (e.g., 90 minutes) using an automated activity monitoring system that tracks parameters such as distance traveled, rearing, and stereotyped movements.
-
-
Data Analysis: The total distance traveled or other activity counts are compared between the this compound-treated groups and the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
PCP-Induced Social Interaction Deficit (Mouse Model)
-
Animals: Male ICR mice.
-
Housing: Paired housing in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Procedure:
-
To induce a social interaction deficit, mice are repeatedly treated with phencyclidine (PCP) (e.g., 10 mg/kg, once daily for 7 days).
-
Following a washout period, the social interaction test is conducted. The test arena is novel to both mice.
-
A test mouse is paired with an unfamiliar partner mouse of the same sex.
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This compound or vehicle is administered orally (0.3-3 mg/kg) prior to the test.
-
The duration of active social behaviors (e.g., sniffing, grooming, following) is recorded for a set period (e.g., 10 minutes).
-
-
Data Analysis: The total time spent in social interaction is compared between the this compound-treated groups and the vehicle-treated, PCP-exposed control group.
PCP-Induced Novel Object Recognition Deficit (Rat Model)
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Animals: Male Wistar rats.
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Housing: Individual housing in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Procedure:
-
Cognitive deficits are induced by repeated administration of PCP (e.g., 2 mg/kg, twice daily for 7 days).
-
The novel object recognition test is conducted after a washout period. The test consists of three phases: habituation, training (familiarization), and testing.
-
Habituation: Rats are allowed to freely explore an empty open-field arena.
-
Training: Two identical objects are placed in the arena, and the rat is allowed to explore them for a set duration.
-
Testing: After a retention interval, one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded.
-
This compound or vehicle is administered orally (0.3-3 mg/kg) before the training phase.
-
-
Data Analysis: A discrimination index is calculated (time exploring novel object - time exploring familiar object) / (total exploration time). This index is compared across treatment groups.
Conclusion and Future Directions
The preclinical data for this compound strongly suggest its potential as a novel therapeutic agent for schizophrenia, with a mechanism of action that is distinct from current antipsychotic medications. Its ability to target PDE1B and enhance cGMP signaling provides a promising avenue for addressing the complex symptomatology of schizophrenia, including the difficult-to-treat negative and cognitive domains. Further clinical investigation is warranted to establish the safety and efficacy of this compound in patients with schizophrenia. The elevation of cGMP in the cerebrospinal fluid could also serve as a valuable translational biomarker in future clinical trials.[1]
References
- 1. A Novel Phosphodiesterase 1 Inhibitor this compound Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ca2+-dependent phosphodiesterase 1 regulates the plasticity of striatal spiny projection neuron glutamatergic synapses - PMC [pmc.ncbi.nlm.nih.gov]
DSR-141562 and the cGMP Signaling Pathway: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DSR-141562 is a novel, orally active, and brain-penetrant phosphodiesterase 1 (PDE1) inhibitor, with preferential selectivity for the PDE1B isoform, which is predominantly expressed in the brain.[1][2][3] By inhibiting PDE1B, this compound elevates intracellular levels of cyclic guanosine monophosphate (cGMP), a critical second messenger in neuronal signaling. This mechanism of action has shown considerable promise in preclinical models for addressing the positive, negative, and cognitive symptoms associated with schizophrenia.[1][4] This technical guide provides a comprehensive overview of this compound, its interaction with the cGMP signaling pathway, a compilation of key quantitative data, detailed experimental protocols for its preclinical evaluation, and a visual representation of its mechanism of action.
Introduction to this compound
This compound has emerged as a promising therapeutic candidate due to its high selectivity for the PDE1 family of enzymes over other phosphodiesterase families.[1] Its particular affinity for the PDE1B isoform, which is highly expressed in brain regions implicated in neuropsychiatric disorders, makes it a targeted agent for modulating neuronal function. The elevation of cGMP through PDE1B inhibition is believed to be the primary mechanism underlying the therapeutic effects observed in preclinical studies.
The cGMP Signaling Pathway in Neurons
Cyclic GMP is a ubiquitous second messenger synthesized from guanosine triphosphate (GTP) by guanylate cyclases (GCs). In the central nervous system, the nitric oxide (NO)-sensitive soluble guanylate cyclase (sGC) is a key enzyme in cGMP production. The cGMP signaling cascade is involved in various neuronal processes, including synaptic plasticity, neurotransmitter release, and gene expression. The intracellular concentration of cGMP is tightly regulated by phosphodiesterases (PDEs), which hydrolyze cGMP to its inactive form, 5'-GMP. PDE1 is a dual-substrate PDE, meaning it can hydrolyze both cGMP and cyclic adenosine monophosphate (cAMP). The PDE1B isoform is particularly important in the brain.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of PDE1B. By binding to the active site of the enzyme, it prevents the hydrolysis of cGMP. This leads to an accumulation of intracellular cGMP, thereby amplifying the downstream signaling effects of the cGMP pathway. This enhanced signaling is thought to underlie the observed efficacy of this compound in preclinical models of schizophrenia.
References
- 1. A Novel Phosphodiesterase 1 Inhibitor this compound Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PDE1 inhibitor | Probechem Biochemicals [probechem.com]
DSR-141562: A Technical Guide for Cognitive Symptom Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSR-141562 is a novel, orally available, and brain-penetrant phosphodiesterase 1 (PDE1) inhibitor that has demonstrated potential as a therapeutic agent for the positive, negative, and cognitive symptoms associated with schizophrenia.[1] Developed by Sumitomo Dainippon Pharma, this compound shows preferential selectivity for the PDE1B isoform, which is predominantly expressed in the brain.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical efficacy in cognitive models, and the experimental protocols used in its evaluation.
Mechanism of Action: Targeting the PDE1B Enzyme
This compound exerts its effects by inhibiting phosphodiesterase 1B (PDE1B), an enzyme responsible for the breakdown of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), two critical second messengers in the brain. By inhibiting PDE1B, this compound leads to an elevation of intracellular cGMP levels.[1] This modulation of the cGMP signaling pathway is believed to underlie its therapeutic effects on cognitive dysfunction.[1]
The proposed signaling pathway is as follows:
Preclinical Efficacy in Models of Cognitive Impairment
This compound has been evaluated in several preclinical models designed to assess its efficacy in mitigating cognitive deficits relevant to schizophrenia. The quantitative data from these studies are summarized below.
cGMP Elevation
| Species | Dose (mg/kg) | Route | Effect on cGMP | Reference |
| Mouse | 10 | Oral | Slight elevation in the brain | [1] |
| Mouse | 10 (with D1 agonist) | Oral | Potently enhanced increase in the brain | [1] |
| Monkey | 30, 100 | Oral | Elevated levels in cerebrospinal fluid | [1][2] |
Cognitive Enhancement in Animal Models
| Model | Species | Deficit Induction | This compound Dose (mg/kg) | Key Finding | Reference |
| Novel Object Recognition | Rat | Phencyclidine (PCP) | 0.3 - 3 | Reversed recognition deficits | [1][2] |
| Social Interaction | Mouse | Phencyclidine (PCP) | 0.3 - 3 | Reversed social interaction deficits | [1][2] |
| Object Retrieval with Detour | Common Marmoset | N/A | 3, 30 | Improved performance in the task | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Novel Object Recognition (NOR) Test in Rats
The NOR test assesses an animal's ability to recognize a novel object in a familiar environment, a measure of recognition memory.
Methodology:
-
Habituation: Rats are individually habituated to the testing arena (an open-field box) in the absence of any objects for a set period (e.g., 5-10 minutes) on consecutive days leading up to the test. This reduces novelty-induced stress.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena. The rat is placed in the arena and allowed to explore the objects for a defined period (e.g., 5 minutes). The time spent actively exploring each object (sniffing, touching) is recorded.
-
Inter-trial Interval (ITI): The rat is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Test Phase: One of the familiar objects is replaced with a novel object of similar size but different shape and texture. The rat is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes).
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Social Interaction Test in Mice
This test evaluates social recognition and sociability by measuring the preference of a mouse to interact with a novel mouse over a familiar one or an empty chamber.
Methodology:
-
Apparatus: A three-chambered box is typically used. The chambers are interconnected, allowing the subject mouse to move freely between them.
-
Habituation: The subject mouse is placed in the central chamber and allowed to explore all three empty chambers for a period (e.g., 10 minutes).
-
Sociability Phase: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers. An empty wire cage is placed in the opposite chamber. The subject mouse is placed in the center chamber, and the time spent in each side chamber and the time spent sniffing each wire cage are recorded for a set duration (e.g., 10 minutes).
-
Social Novelty Phase: The empty wire cage is replaced with a new, "novel" stranger mouse. The now-familiar stranger mouse remains in its cage. The subject mouse is again placed in the center, and the time spent interacting with the familiar versus the novel mouse is recorded.
Object Retrieval with Detour Task in Marmosets
This task assesses cognitive flexibility and problem-solving skills by requiring the animal to inhibit a prepotent response (reaching directly for a visible reward) and instead use a detour.
Methodology:
-
Apparatus: A transparent box with an opening on one side is used. The reward (e.g., a piece of fruit) is placed inside the box. The box is positioned in front of the marmoset's cage, within reach.
-
Training Stages: The task is typically taught in stages to facilitate learning:
-
Stage 1: The reward is placed near the opening of the box, requiring a simple reach.
-
Stage 2: The reward is placed further inside the box, still in line with the opening.
-
Stage 3: The reward is placed in a corner of the box, requiring a detour reach around the transparent barrier.
-
Stage 4: The orientation of the opening is varied across trials to ensure the marmoset understands the concept of the detour and is not simply learning a motor pattern.
-
-
Testing: The number of successful retrievals, the latency to retrieve the reward, and the number of perseverative errors (attempts to reach directly through the transparent wall) are recorded.
Clinical Landscape and Future Directions
While there is no publicly available clinical trial data specifically for this compound at this time, the broader class of phosphodiesterase inhibitors is being actively investigated for cognitive enhancement in various neurological and psychiatric disorders.
-
PDE4 Inhibitors: Roflumilast has been studied in patients with schizophrenia, showing potential to improve cognitive flexibility and neurophysiological markers of cognition.[3][4]
-
PDE5 Inhibitors: Sildenafil and other PDE5 inhibitors have been explored for their potential cognitive benefits in Alzheimer's disease, with mixed but promising preclinical results.[5]
-
PDE10A Inhibitors: Several PDE10A inhibitors have entered clinical trials for schizophrenia, with some showing effects on positive symptoms, and some having been discontinued.[6][7][8]
The preclinical profile of this compound, with its specific targeting of PDE1B and demonstrated efficacy in models of cognitive impairment, suggests it is a promising candidate for further development. Future clinical studies will be crucial to determine its safety, tolerability, and efficacy in treating cognitive symptoms in human populations. The elevation of cGMP in the cerebrospinal fluid of monkeys suggests a potential translatable biomarker for target engagement in human trials.[1][2]
References
- 1. Phosphodiesterase Inhibitors for Alzheimer’s Disease: A Systematic Review of Clinical Trials and Epidemiology with a Mechanistic Rationale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase (PDE) Inhibitors Effect on Cognitive Deficits Associated to Schizophrenia [meddatax.com]
- 3. The effects of roflumilast, a phosphodiesterase type-4 inhibitor, on EEG biomarkers in schizophrenia: A randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preliminary evidence for the phosphodiesterase type-4 inhibitor, roflumilast, in ameliorating cognitive flexibility deficits in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Phosphodiesterase Inhibitors against Neurodegeneration: The Perspective of the Medicinal Chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of MK-8189: A novel phosphodiesterase 10A inhibitor for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 8. Phosphodiesterase 10A Inhibitor Monotherapy Is Not an Effective Treatment of Acute Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of DSR-141562: A Novel Phosphodiesterase 1B Inhibitor for Schizophrenia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
DSR-141562 is a novel, orally available, and brain-penetrant small molecule that acts as a selective inhibitor of phosphodiesterase 1B (PDE1B).[1][2] Preclinical research has identified this compound as a promising therapeutic candidate for the treatment of positive, negative, and cognitive symptoms associated with schizophrenia.[1][3] This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vivo efficacy in animal models, and detailed experimental methodologies.
Mechanism of Action
This compound exerts its pharmacological effects by selectively inhibiting PDE1B, an enzyme highly expressed in brain regions associated with dopaminergic and glutamatergic signaling.[1][3] PDE1B is responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP), a key intracellular second messenger. By inhibiting PDE1B, this compound leads to an elevation of intracellular cGMP levels.[1] This enhancement of cGMP signaling is believed to modulate dopaminergic and glutamatergic neurotransmission, which are dysregulated in schizophrenia.[1]
Signaling Pathway
The proposed signaling pathway for this compound's therapeutic effects in schizophrenia involves the modulation of the dopamine D1 receptor (D1R) signaling cascade. D1R activation stimulates adenylyl cyclase, leading to the production of cyclic adenosine monophosphate (cAMP), and also soluble guanylyl cyclase, which produces cGMP. PDE1B, activated by calcium/calmodulin, degrades cGMP, thus acting as a negative regulator of D1R signaling. By inhibiting PDE1B, this compound potentiates cGMP signaling downstream of D1R activation, which is thought to contribute to the amelioration of schizophrenia-like symptoms.
Selectivity Profile
This compound demonstrates a preferential selectivity for the human PDE1B isoform. It also exhibits high selectivity for the PDE1 family over other PDE families and a panel of 65 other biological targets.[1]
| Target | IC50 (nM) |
| Human PDE1B | 43.9 |
| Human PDE1A | 97.6 |
| Human PDE1C | 431.8 |
| Table 1: In vitro inhibitory activity of this compound against human PDE1 isoforms.[4] |
In Vivo Pharmacodynamics & Efficacy
The preclinical efficacy of this compound has been evaluated in rodent and primate models of schizophrenia-related symptoms.
cGMP Modulation
Oral administration of this compound has been shown to increase cGMP concentrations in the brain and cerebrospinal fluid (CSF), confirming target engagement in vivo.
| Species | Dose (mg/kg, p.o.) | Tissue | cGMP Change |
| Mouse | 10 | Brain | Slight elevation |
| Monkey | 30 and 100 | CSF | Elevated |
| Table 2: Effect of this compound on cGMP levels.[1] |
Efficacy in Animal Models of Schizophrenia
This compound has demonstrated efficacy in animal models representing the positive, negative, and cognitive symptoms of schizophrenia.[1]
Positive Symptoms:
| Model | Species | Treatment | Dose (mg/kg, p.o.) | Effect |
| Methamphetamine-induced hyperactivity | Rat | This compound | 3-30 | Potent inhibition |
| Table 3: Efficacy of this compound in a model of positive symptoms.[1][3] |
Negative and Cognitive Symptoms:
| Model | Species | Treatment | Dose (mg/kg, p.o.) | Effect |
| Phencyclidine-induced social interaction deficit | Mouse | This compound | 0.3-3 | Reversal of deficit |
| Phencyclidine-induced novel object recognition deficit | Rat | This compound | 0.3-3 | Reversal of deficit |
| Object retrieval with detour task | Marmoset | This compound | 3 and 30 | Improved performance |
| Table 4: Efficacy of this compound in models of negative and cognitive symptoms.[1][3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Methamphetamine-Induced Hyperactivity in Rats
This model is used to assess the potential of a compound to ameliorate the positive symptoms of schizophrenia.
Protocol:
-
Animals: Male Sprague-Dawley rats are used.
-
Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Acclimation: Rats are habituated to the locomotor activity measurement chambers for a sufficient period before the experiment.
-
Dosing: On the test day, animals are orally administered with either vehicle or this compound at doses of 3, 10, or 30 mg/kg.
-
Methamphetamine Challenge: 30 minutes after the administration of the test compound, rats are subcutaneously injected with methamphetamine (1 mg/kg).
-
Locomotor Activity Measurement: Immediately after the methamphetamine injection, locomotor activity is recorded for 60 minutes using an automated activity monitoring system.
-
Data Analysis: The total distance traveled is calculated and analyzed using appropriate statistical methods, such as ANOVA, to determine the effect of this compound.
Phencyclidine (PCP)-Induced Social Interaction Deficit in Mice
This model assesses the efficacy of a compound in reversing social withdrawal, a key negative symptom of schizophrenia.
Protocol:
-
Animals: Male ddY mice are used.
-
Deficit Induction: Mice receive repeated subcutaneous injections of phencyclidine (PCP) at a dose of 10 mg/kg once daily for 10 consecutive days.
-
Washout Period: A 7-day washout period follows the final PCP injection.
-
Dosing: On the test day, mice are orally administered with either vehicle or this compound at doses of 0.3, 1, or 3 mg/kg.
-
Social Interaction Test: 60 minutes after dosing, each mouse is placed in a novel open-field arena with an unfamiliar, untreated mouse, and their interaction is recorded for 10 minutes.
-
Data Analysis: The total time spent in active social interaction (e.g., sniffing, grooming, following) is measured and analyzed statistically.
Phencyclidine (PCP)-Induced Novel Object Recognition (NOR) Deficit in Rats
This model evaluates the potential of a compound to improve cognitive deficits, particularly recognition memory.
Protocol:
-
Animals: Male Sprague-Dawley rats are used.
-
Deficit Induction: Rats receive repeated subcutaneous injections of PCP at a dose of 2 mg/kg twice daily for 7 consecutive days.
-
Washout Period: A 7-day washout period follows the final PCP injection.
-
Habituation: Rats are habituated to the empty testing arena for a set period on the days leading up to the test.
-
Training (Familiarization) Phase: On the training day, each rat is placed in the arena containing two identical objects and allowed to explore for a defined period.
-
Dosing: Immediately after the training phase, rats are orally administered with either vehicle or this compound at doses of 0.3, 1, or 3 mg/kg.
-
Retention Interval: A retention interval (e.g., 24 hours) follows the training and dosing.
-
Test Phase: During the test phase, one of the familiar objects is replaced with a novel object, and the rat is returned to the arena to explore.
-
Data Analysis: The time spent exploring the novel and familiar objects is recorded. A discrimination index is calculated to assess recognition memory.
Conclusion
The preclinical data for this compound strongly support its development as a novel therapeutic for schizophrenia. Its selective inhibition of PDE1B, leading to cGMP elevation in the brain, provides a clear mechanism of action. The compound has demonstrated a robust and dose-dependent efficacy in well-established animal models that recapitulate the positive, negative, and cognitive symptom domains of schizophrenia. These promising preclinical findings warrant further investigation of this compound in clinical trials.
References
- 1. The signal transduction pathway for the dopamine D1 receptor in the guinea-pig cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Phosphodiesterase 1 Inhibitor this compound Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Phosphodiesterase 1b (PDE1B) Regulates Spatial and Contextual Memory in Hippocampus [frontiersin.org]
- 4. glpbio.com [glpbio.com]
DSR-141562: A Technical Guide to its Effects on Dopaminergic Neurons
For Researchers, Scientists, and Drug Development Professionals
Abstract
DSR-141562 is a novel, orally available, and brain-penetrant phosphodiesterase 1 (PDE1) inhibitor with preferential selectivity for the PDE1B isoform. Research indicates its potential as a therapeutic agent for neuropsychiatric disorders, particularly schizophrenia, by modulating dopaminergic and glutamatergic signaling pathways. This technical guide provides a comprehensive overview of the core preclinical data on this compound, focusing on its effects on dopaminergic neurons and associated behaviors. The document includes a summary of quantitative data, detailed experimental methodologies for key preclinical assays, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
Dopaminergic system dysfunction is a hallmark of several debilitating neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. Phosphodiesterase 1 (PDE1), a calcium/calmodulin-dependent enzyme, plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in dopamine signaling cascades. Inhibition of PDE1, particularly the brain-expressed PDE1B isoform, has emerged as a promising therapeutic strategy to modulate dopaminergic neurotransmission.
This compound has been identified as a potent and selective PDE1B inhibitor.[1] Preclinical studies have demonstrated its efficacy in animal models relevant to the positive, negative, and cognitive symptoms of schizophrenia.[2][3] This guide synthesizes the available data on this compound, with a specific focus on its impact on dopaminergic systems.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro PDE1 Inhibition [1]
| PDE1 Isoform | IC50 (nM) |
| Human PDE1A | 97.6 |
| Human PDE1B | 43.9 |
| Human PDE1C | 431.8 |
Table 2: In Vivo Effects on cGMP Levels [2]
| Species | Dose (mg/kg, p.o.) | Tissue/Fluid | cGMP Change |
| Mouse | 10 | Brain | Potentiation of D1 agonist-induced increase |
| Monkey | 30 | Cerebrospinal Fluid | Elevated |
| Monkey | 100 | Cerebrospinal Fluid | Elevated |
Table 3: Behavioral Effects in Rodent Models of Schizophrenia [2][3]
| Behavioral Assay | Animal Model | This compound Dose (mg/kg, p.o.) | Observed Effect |
| Methamphetamine-induced Hyperactivity | Rat | 3-30 | Potent inhibition |
| Spontaneous Locomotor Activity | Rat | 3-30 | Minimal effect |
| Social Interaction Deficit (PCP-induced) | Mouse | 0.3-3 | Reversal of deficit |
| Novel Object Recognition Deficit (PCP-induced) | Rat | 0.3-3 | Reversal of deficit |
Experimental Protocols
The following are detailed methodologies for key experiments conducted to evaluate the effects of this compound.
In Vitro Phosphodiesterase Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against PDE1 isoforms.
Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of human PDE1A, PDE1B, and PDE1C.
Materials:
-
Recombinant human PDE1A, PDE1B, and PDE1C enzymes
-
This compound
-
[³H]-cGMP or [³H]-cAMP as a substrate
-
Snake venom nucleotidase
-
Scintillation cocktail and counter
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Calmodulin
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a multi-well plate, combine the PDE1 enzyme, calmodulin, assay buffer, and a specific concentration of this compound or vehicle control.
-
Initiate the enzymatic reaction by adding the [³H]-labeled cyclic nucleotide substrate.
-
Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., boiling water bath).
-
Add snake venom nucleotidase to convert the resulting [³H]-5'-GMP or [³H]-5'-AMP to [³H]-guanosine or [³H]-adenosine.
-
Separate the radiolabeled nucleoside from the unreacted substrate using ion-exchange chromatography.
-
Quantify the amount of radiolabeled nucleoside using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Methamphetamine-Induced Hyperactivity in Rats
This protocol describes a standard method to assess the potential antipsychotic-like activity of a compound by measuring its ability to inhibit stimulant-induced hyperactivity.
Objective: To evaluate the effect of this compound on dopamine-mediated hyperlocomotion.
Materials:
-
Male Wistar rats
-
This compound
-
Methamphetamine hydrochloride
-
Vehicle for drug administration (e.g., 0.5% methylcellulose)
-
Open-field activity chambers equipped with infrared beams
Procedure:
-
Habituate the rats to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle orally (p.o.) at the desired doses.
-
After a specific pretreatment time (e.g., 60 minutes), administer methamphetamine hydrochloride (e.g., 1 mg/kg, s.c.) or saline.
-
Immediately place the rats individually into the open-field activity chambers.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60 minutes).
-
Analyze the data to compare the locomotor activity of the this compound-treated groups with the vehicle- and methamphetamine-only control groups.
Social Interaction Test in Mice
This protocol details a method to assess social behavior deficits, which are relevant to the negative symptoms of schizophrenia.
Objective: To determine if this compound can reverse phencyclidine (PCP)-induced social interaction deficits.
Materials:
-
Male ICR mice
-
This compound
-
Phencyclidine (PCP)
-
Vehicle for drug administration
-
A novel, unfamiliar mouse for each test mouse
-
A neutral testing arena
Procedure:
-
Induce social interaction deficits in mice by repeated administration of PCP (e.g., 10 mg/kg, i.p., once daily for 7 days).
-
On the test day, administer this compound or vehicle orally to the PCP-treated mice.
-
After the appropriate pretreatment time, place a test mouse and a novel, unfamiliar mouse together in the testing arena.
-
Videotape the interaction for a defined period (e.g., 10 minutes).
-
Score the duration of active social behaviors, such as sniffing, grooming, and following.
-
Compare the social interaction times between the different treatment groups.
Novel Object Recognition Test in Rats
This protocol outlines a method for evaluating recognition memory, a cognitive domain often impaired in schizophrenia.
Objective: To assess the ability of this compound to ameliorate PCP-induced deficits in recognition memory.
Materials:
-
Male Wistar rats
-
This compound
-
Phencyclidine (PCP)
-
Vehicle for drug administration
-
An open-field arena
-
Two identical objects for the familiarization phase
-
One familiar object and one novel object for the test phase
Procedure:
-
Induce cognitive deficits in rats with repeated PCP administration.
-
Habituation: Allow each rat to explore the empty open-field arena for a set period on the day before the test.
-
Familiarization Phase: On the test day, administer this compound or vehicle. After the pretreatment time, place two identical objects in the arena and allow the rat to explore them for a defined duration (e.g., 5 minutes).
-
Retention Interval: Return the rat to its home cage for a specific retention interval (e.g., 1 hour).
-
Test Phase: Replace one of the familiar objects with a novel object and place the rat back in the arena.
-
Record the time the rat spends exploring the familiar object and the novel object.
-
Calculate a discrimination index (e.g., [time with novel object - time with familiar object] / [total exploration time]).
-
Compare the discrimination index across treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the proposed mechanism of action of this compound and the workflows of the key behavioral experiments.
Caption: Proposed mechanism of this compound action in dopaminergic signaling.
Caption: Workflow for the methamphetamine-induced hyperactivity test.
Caption: Workflow for the social interaction test.
Caption: Workflow for the novel object recognition test.
Discussion of Effects on Dopaminergic Neurons
The primary mechanism by which this compound is understood to affect dopaminergic neurons is through the potentiation of cGMP signaling.[2] By inhibiting PDE1B, this compound prevents the degradation of cGMP, leading to its accumulation in neurons. This is particularly relevant in the context of dopamine D1 receptor activation, which can lead to increased cGMP levels.[2] The enhancement of cGMP signaling can have several downstream consequences for dopaminergic neuron function and the broader neural circuits they modulate.
While direct studies on the neuroprotective effects of this compound on dopaminergic neurons are not yet available, the broader class of PDE1 inhibitors has shown promise in this area.[1][4] Neuroinflammation and oxidative stress are implicated in the degeneration of dopaminergic neurons in conditions like Parkinson's disease. By elevating cGMP levels, PDE1 inhibitors may exert neuroprotective effects through the activation of protein kinase G (PKG), which can, in turn, modulate pathways involved in cellular survival and plasticity.
The behavioral data for this compound indirectly support its modulatory role in dopaminergic systems. The inhibition of methamphetamine-induced hyperactivity is a classic indicator of antipsychotic-like activity, suggesting that this compound can dampen excessive dopamine signaling.[2][3] Conversely, its ability to reverse deficits in social interaction and cognition in PCP-treated animals suggests it can restore normal function in circuits where dopaminergic and glutamatergic signaling are dysregulated.[2][3]
Conclusion
This compound is a selective PDE1B inhibitor that effectively modulates dopaminergic signaling, as evidenced by its impact on cGMP levels and its efficacy in animal models of schizophrenia. The available data highlight its potential to treat the complex symptomatology of this disorder. Future research should focus on elucidating the direct effects of this compound on the health and survival of dopaminergic neurons to explore its potential as a disease-modifying agent in neurodegenerative disorders. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this promising compound.
References
- 1. Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceofparkinsons.com [scienceofparkinsons.com]
- 3. What are the therapeutic applications for PDE1 inhibitors? [synapse.patsnap.com]
- 4. What PDE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
Investigating DSR-141562 in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DSR-141562 is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), with preferential activity against the PDE1B isoform, which is predominantly expressed in the brain.[1] While primarily investigated for its therapeutic potential in schizophrenia through modulation of dopaminergic and glutamatergic signaling, the mechanism of action of this compound suggests a plausible, yet underexplored, role in the mitigation of neuroinflammation.[1][2] Neuroinflammation is a key pathological feature in a host of neurodegenerative and psychiatric disorders, driven by the activation of glial cells like microglia and astrocytes. This guide synthesizes the available preclinical data for this compound and explores its potential anti-neuroinflammatory effects based on its primary mechanism of action—the inhibition of PDE1B and subsequent enhancement of cyclic guanosine monophosphate (cGMP) signaling. This document provides a scientific rationale, relevant experimental protocols, and visual representations of the key signaling pathways to facilitate further investigation into this compound as a potential therapeutic agent for neuroinflammatory conditions.
Introduction to this compound
This compound is an orally available, brain-penetrant small molecule that demonstrates high selectivity for the PDE1 enzyme family over other PDE families and a range of other biological targets.[1][2] Its primary target, PDE1B, is a key enzyme in the brain responsible for the hydrolysis of cyclic nucleotides, specifically cGMP and cAMP. By inhibiting PDE1B, this compound elevates intracellular levels of cGMP, which can modulate various downstream signaling pathways.
Table 1: Preclinical Pharmacological Profile of this compound
| Parameter | Value/Observation | Species | Reference |
| Primary Target | Phosphodiesterase 1B (PDE1B) | - | [1] |
| Selectivity | High selectivity for PDE1 family over other PDE families and 65 other biologic targets. Preferential for PDE1B. | - | [1] |
| Effect on cGMP | Oral administration (10 mg/kg) slightly elevated cGMP concentration and potently enhanced dopamine D1 receptor agonist-induced cGMP increase. | Mouse | [1] |
| Translational Biomarker | Elevated cGMP levels in cerebrospinal fluid. | Monkey | [1][2] |
| Reported Therapeutic Area | Schizophrenia (positive, negative, and cognitive symptoms) | - | [1][2] |
The Rationale for this compound in Neuroinflammation
While direct studies on this compound and neuroinflammation are not yet published, a strong scientific rationale can be constructed based on the known roles of its target, PDE1B, and the downstream signaling molecule, cGMP, in inflammatory processes within the central nervous system (CNS).
Microglia, the resident immune cells of the CNS, play a central role in initiating and propagating neuroinflammatory responses. Studies have shown that human and mouse microglial cells express PDE1B at significant levels.[3] Inhibition of PDE1 has been demonstrated to suppress inflammatory responses in microglia, suggesting that this enzyme class is a viable target for anti-neuroinflammatory drug development.[3][4]
The proposed anti-neuroinflammatory mechanism of PDE1B inhibition by this compound is centered on the elevation of intracellular cGMP. Increased cGMP can exert anti-inflammatory effects through several pathways:
-
Modulation of Microglial Activation and Polarization: PDE1B inhibition has been shown to promote the anti-inflammatory M2 phenotype and inhibit the pro-inflammatory M1 phenotype in microglia.[5]
-
Suppression of Pro-inflammatory Cytokine Production: Inhibition of PDE1 can dose-dependently suppress the lipopolysaccharide (LPS)-induced gene expression and release of pro-inflammatory cytokines such as TNF-α and IL-6 from microglial cells.[3][4]
-
Regulation of NF-κB Signaling: The NF-κB pathway is a master regulator of inflammation. Elevated cGMP levels have been shown to downregulate the NF-κB pathway, thereby reducing the transcription of pro-inflammatory genes.[6]
-
Activation of CREB Signaling: cGMP can activate the transcription factor CREB, which can have neuroprotective and anti-inflammatory effects.
Table 2: Effects of PDE1 Inhibition on Neuroinflammatory Markers (Data from studies on other PDE1 inhibitors)
| Marker | Effect of PDE1 Inhibition | Cell/Animal Model | Reference |
| Microglial Polarization | Promoted M2, Inhibited M1 | BV2 microglial cells | [5] |
| TNF-α Production | Decreased | LPS-stimulated BV2 cells | [3] |
| IL-6 Production | Decreased | LPS-stimulated BV2 cells | [3] |
| Nitric Oxide (NO) Production | Decreased | LPS-stimulated N9 microglial cells | [6] |
| NF-κB Activation | Inhibited | LPS-stimulated BV2 cells | [7] |
| CREB Phosphorylation | Increased | LPS-stimulated BV2 cells | [7] |
Signaling Pathways
The potential anti-neuroinflammatory effects of this compound are mediated through the modulation of key signaling cascades within microglia.
Caption: Proposed signaling pathway of this compound in microglia.
Experimental Protocols
To investigate the anti-neuroinflammatory properties of this compound, a series of in vitro and in vivo experiments can be conducted.
In Vitro Microglial Activation Assay
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in activated microglial cells.
Cell Line: Murine BV2 microglial cells or primary microglia.
Protocol:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Plating: Seed cells in 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.[8]
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Induce neuroinflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[8]
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants for cytokine and nitric oxide analysis.
-
Analysis:
-
Nitric Oxide (NO) Production: Measure nitrite concentration in the supernatant using the Griess reagent assay.[8]
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits.
-
-
Cell Viability: Assess cell viability using an MTT assay to rule out cytotoxicity of the compound.
Caption: Workflow for in vitro microglial activation assay.
NF-κB Translocation Assay
Objective: To determine if this compound inhibits the translocation of the NF-κB p65 subunit to the nucleus in activated microglia.
Protocol:
-
Cell Culture and Plating: Culture and plate BV2 cells on coverslips in 24-well plates.
-
Treatment and Stimulation: Pre-treat with this compound followed by LPS stimulation as described in section 4.1.
-
Fixation and Permeabilization: After a shorter incubation period (e.g., 30-60 minutes), fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunofluorescence Staining:
-
Block with 5% BSA.
-
Incubate with a primary antibody against NF-κB p65.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
In Vivo Neuroinflammation Model
Objective: To evaluate the efficacy of this compound in a mouse model of LPS-induced neuroinflammation.
Animal Model: C57BL/6 mice.
Protocol:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Drug Administration: Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle orally once daily for a pre-determined period (e.g., 3 days).
-
Induction of Neuroinflammation: On the final day of treatment, induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 5 mg/kg).[9]
-
Tissue Collection: At a specified time point post-LPS injection (e.g., 4 or 24 hours), euthanize the mice and collect brain tissue (hippocampus and cortex).
-
Analysis:
-
Cytokine mRNA Expression: Measure the mRNA levels of TNF-α, IL-6, and IL-1β in brain homogenates using RT-qPCR.
-
Microglial Activation: Perform immunohistochemistry on brain sections using an antibody against Iba1 to assess microglial morphology and activation.[10]
-
Caption: Workflow for in vivo LPS-induced neuroinflammation model.
Future Directions
The investigation of this compound in the context of neuroinflammation is a promising new avenue of research. Future studies should aim to:
-
Directly assess the effects of this compound on cytokine and chemokine profiles in primary microglia and astrocytes.
-
Elucidate the detailed molecular mechanisms by which cGMP elevation via PDE1B inhibition modulates inflammatory signaling pathways in glial cells.
-
Evaluate the efficacy of this compound in various animal models of neurodegenerative diseases where neuroinflammation is a key pathological component, such as models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
-
Explore the potential synergistic effects of this compound with other anti-inflammatory agents.
Conclusion
This compound, a selective PDE1B inhibitor, holds theoretical promise as a therapeutic agent for neuroinflammatory disorders. Its ability to elevate cGMP levels in the brain provides a strong mechanistic rationale for its potential to suppress microglial activation and the production of pro-inflammatory mediators. The experimental protocols outlined in this guide provide a framework for validating this hypothesis and further characterizing the anti-neuroinflammatory profile of this compound. Such investigations are warranted to unlock the full therapeutic potential of this compound beyond its current focus on schizophrenia.
References
- 1. Brain endothelial cyclic GMP-AMP synthase (cGAS)–stimulator of interferon genes (STING) signaling pathway in aging and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] The Role of NO/cGMP Signaling on Neuroinflammation: A New Therapeutic Opportunity | Semantic Scholar [semanticscholar.org]
- 3. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses [stacks.cdc.gov]
- 5. Inhibition of PDE1-B by Vinpocetine Regulates Microglial Exosomes and Polarization Through Enhancing Autophagic Flux for Neuroprotection Against Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB Upregulates Type 5 Phosphodiesterase in N9 Microglial Cells: Inhibition by Sildenafil and Yonkenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Lipopolysaccharide induces neuroinflammation in microglia by activating the MTOR pathway and downregulating Vps34 to inhibit autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Microglial Activation After Systemic Stimulation With Lipopolysaccharide and Escherichia coli [frontiersin.org]
- 10. researchgate.net [researchgate.net]
DSR-141562: A Potential Phosphodiesterase 1B Inhibitor for Alzheimer's Disease - A Technical Whitepaper
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Disclaimer: This document synthesizes the currently available preclinical data for the novel phosphodiesterase 1 (PDE1) inhibitor, DSR-141562. It is important to note that as of the latest available research, this compound has been primarily investigated in the context of schizophrenia. Its potential in Alzheimer's disease (AD) models is extrapolated from its mechanism of action and observed cognitive-enhancing effects in non-AD preclinical studies. There is currently no direct published evidence of this compound being tested in Alzheimer's disease-specific animal models.
Executive Summary
This compound is an orally available, brain-penetrant inhibitor of phosphodiesterase 1 (PDE1), with preferential selectivity for the PDE1B isoform, which is predominantly expressed in the brain.[1] Developed by Sumitomo Dainippon Pharma, its therapeutic potential has been demonstrated in animal models of schizophrenia, where it has shown efficacy in mitigating positive, negative, and cognitive symptoms.[1][2] The cognitive enhancements observed, coupled with the known role of the PDE1 enzyme in neurodegenerative processes, suggest a promising, albeit unexplored, therapeutic avenue for Alzheimer's disease. This whitepaper will provide an in-depth overview of the preclinical data for this compound, its mechanism of action, and a proposed framework for its investigation in Alzheimer's disease models.
Mechanism of Action: Targeting the cGMP Signaling Pathway
Phosphodiesterases are a family of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two crucial second messengers involved in a myriad of intracellular signaling pathways.[3] In the brain, the inhibition of PDE1, and specifically the PDE1B isoform, leads to an increase in the intracellular concentrations of cGMP.[1] This elevation in cGMP is believed to be the primary mechanism through which this compound exerts its pro-cognitive effects.
The increase in cGMP activates protein kinase G (PKG), which in turn can lead to the phosphorylation of the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) is a transcription factor that plays a pivotal role in promoting synaptic plasticity, long-term potentiation, and neuronal survival by upregulating the expression of genes such as the brain-derived neurotrophic factor (BDNF). In the context of Alzheimer's disease, dysfunction in these signaling pathways is well-documented, making PDE1B a compelling therapeutic target.
References
- 1. A Novel Phosphodiesterase 1 Inhibitor this compound Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Pharmacological Profile of DSR-141562: A Novel Phosphodiesterase 1B Inhibitor for Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSR-141562 is a novel, orally available, and brain-penetrant phosphodiesterase 1 (PDE1) inhibitor with preferential selectivity for the PDE1B isoform.[1][2] Developed by Sumitomo Dainippon Pharma, this compound is under investigation as a potential therapeutic agent for the comprehensive treatment of schizophrenia, addressing not only the positive symptoms but also the challenging negative and cognitive symptoms of the disorder.[1][3] This technical guide provides a detailed overview of the pharmacological profile of this compound, summarizing key preclinical data, experimental methodologies, and the underlying mechanism of action.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by inhibiting phosphodiesterase 1B (PDE1B), an enzyme highly expressed in the brain.[2][4] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various intracellular signaling pathways. By inhibiting PDE1B, this compound leads to an elevation of intracellular cGMP levels.[1] This increase in cGMP is believed to modulate dopaminergic and glutamatergic signal transduction, which are dysregulated in schizophrenia.[1]
The proposed signaling pathway for this compound's therapeutic effects in schizophrenia is initiated by the inhibition of PDE1B. This leads to an accumulation of cGMP, which in turn can influence downstream signaling cascades, potentially through the activation of protein kinase G (PKG). This modulation of cGMP signaling is thought to restore balance in dopamine and glutamate neurotransmission, thereby ameliorating the symptoms of schizophrenia.
Caption: Proposed mechanism of this compound action.
Data Presentation
In Vitro Selectivity and Potency
This compound demonstrates a high affinity for PDE1 isoforms, with a notable preference for PDE1B. The table below summarizes the in vitro inhibitory activity of this compound against human PDE1A, PDE1B, and PDE1C.
| Target Enzyme | IC50 (nM) |
| Human PDE1A | 97.6 |
| Human PDE1B | 43.9 |
| Human PDE1C | 431.8 |
| Data from a product data sheet citing Enomoto et al. (2019).[5] |
Furthermore, this compound exhibits high selectivity for the PDE1 family over other PDE families and a panel of 65 other biological targets.[1]
In Vivo Efficacy in Animal Models of Schizophrenia
This compound has been evaluated in several rodent and primate models that mimic the positive, negative, and cognitive symptoms of schizophrenia. The tables below summarize the key findings.
Effects on Positive Symptoms (Methamphetamine-Induced Hyperactivity in Rats)
| Treatment Group | Dose (mg/kg, p.o.) | Locomotor Activity (% of Vehicle) |
| Vehicle | - | 100 |
| This compound | 3 | Significantly Reduced |
| This compound | 10 | Significantly Reduced |
| This compound | 30 | Significantly Reduced |
| This compound potently inhibited methamphetamine-induced locomotor hyperactivity in rats.[1] |
Effects on Negative Symptoms (Phencyclidine-Induced Social Interaction Deficit in Mice)
| Treatment Group | Dose (mg/kg, p.o.) | Social Interaction Time (% of Vehicle) |
| Vehicle | - | 100 |
| This compound | 0.3 | Significantly Increased |
| This compound | 1 | Significantly Increased |
| This compound | 3 | Significantly Increased |
| This compound reversed the social interaction deficits induced by repeated phencyclidine treatment in mice.[1] |
Effects on Cognitive Symptoms (Phencyclidine-Induced Deficit in Novel Object Recognition in Rats)
| Treatment Group | Dose (mg/kg, p.o.) | Discrimination Index |
| Vehicle | - | Reduced |
| This compound | 0.3 | Significantly Improved |
| This compound | 1 | Significantly Improved |
| This compound | 3 | Significantly Improved |
| This compound reversed the cognitive deficits in the novel object recognition test induced by phencyclidine in rats.[1] |
Effects on Cognitive Symptoms (Object Retrieval with Detour Task in Common Marmosets)
| Treatment Group | Dose (mg/kg, p.o.) | Performance |
| Vehicle | - | Baseline |
| This compound | 3 | Improved |
| This compound | 30 | Improved |
| This compound improved the performance of common marmosets in a cognitive task.[1] |
Experimental Protocols
In Vitro PDE Inhibition Assay
The inhibitory activity of this compound against PDE isoforms was likely determined using a standard in vitro enzyme assay. A generic protocol for such an assay is as follows:
-
Enzyme and Substrate Preparation: Recombinant human PDE1A, PDE1B, and PDE1C enzymes are prepared. The substrate, typically radiolabeled cGMP or cAMP, is prepared in an appropriate assay buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Incubation: The PDE enzyme, the substrate, and varying concentrations of this compound are incubated together at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination: The enzymatic reaction is stopped, often by the addition of a quenching agent.
-
Product Quantification: The amount of hydrolyzed substrate (e.g., radiolabeled GMP or AMP) is quantified using techniques such as scintillation counting or chromatography.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the PDE enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for a typical in vitro PDE inhibition assay.
Methamphetamine-Induced Hyperactivity in Rats
This model is used to assess the potential of a compound to treat the positive symptoms of schizophrenia.
-
Animals: Male Sprague-Dawley rats are typically used.
-
Habituation: Animals are habituated to the testing environment (e.g., an open-field arena) for a set period before the experiment.
-
Drug Administration: this compound or vehicle is administered orally at various doses. After a specific time (e.g., 60 minutes), methamphetamine is administered to induce hyperactivity.
-
Locomotor Activity Measurement: Immediately after methamphetamine administration, the locomotor activity of the rats is recorded for a defined period (e.g., 60 minutes) using an automated activity monitoring system.
-
Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between the different treatment groups.
Phencyclidine-Induced Social Interaction Deficit in Mice
This model evaluates the efficacy of a compound in treating the negative symptoms of schizophrenia.
-
Animals: Male ICR mice are often used.
-
PCP Treatment: To induce a social interaction deficit, mice are repeatedly treated with phencyclidine (PCP) for a specific duration (e.g., once daily for 14 days).
-
Drug Administration: Following a washout period after the last PCP injection, this compound or vehicle is administered orally.
-
Social Interaction Test: A pair of unfamiliar mice (one treated with this compound/vehicle and one untreated) are placed in a novel arena, and their social behaviors (e.g., sniffing, following, grooming) are recorded for a set period (e.g., 10 minutes).
-
Data Analysis: The total time spent in social interaction is scored by a trained observer blinded to the treatment conditions.
Novel Object Recognition Test in Rats
This test assesses cognitive function, particularly recognition memory, which is impaired in schizophrenia.
-
Animals: Male Long-Evans rats are commonly used.
-
Habituation: Rats are habituated to the testing arena in the absence of any objects.
-
Training (Familiarization) Phase: Each rat is placed in the arena with two identical objects and allowed to explore them for a specific duration.
-
Retention Interval: The rat is returned to its home cage for a defined period (e.g., 24 hours).
-
Test Phase: The rat is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and the novel object is recorded.
-
Data Analysis: A discrimination index is calculated as (time exploring novel object - time exploring familiar object) / (total exploration time). A higher discrimination index indicates better recognition memory.
Object Retrieval with Detour Task in Common Marmosets
This task evaluates higher-order cognitive functions, such as problem-solving and inhibitory control, in a primate model.
-
Apparatus: A transparent box with an opening on one side, containing a food reward.
-
Procedure: The marmoset must inhibit the prepotent response of reaching directly for the visible food through the transparent wall and instead make a detour to retrieve the reward through the opening.
-
Drug Administration: this compound or vehicle is administered orally before the task.
-
Performance Measurement: The success rate and the latency to retrieve the reward are recorded.
-
Data Analysis: Performance metrics are compared between the this compound and vehicle-treated groups.
Conclusion
This compound is a promising PDE1B inhibitor with a preclinical pharmacological profile that suggests its potential as a novel therapeutic for schizophrenia. Its ability to elevate cGMP in the brain and its efficacy in animal models of positive, negative, and cognitive symptoms provide a strong rationale for its continued clinical development. The detailed experimental protocols outlined in this guide offer a framework for the preclinical evaluation of similar compounds targeting the PDE1B pathway for the treatment of schizophrenia and other neuropsychiatric disorders. Further clinical investigation is warranted to establish the safety and efficacy of this compound in patients with schizophrenia.
References
- 1. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methamphetamine-Induced Neurotoxicity Alters Locomotor Activity, Stereotypic Behavior, and Stimulated Dopamine Release in the Rat | Journal of Neuroscience [jneurosci.org]
Methodological & Application
Application Notes and Protocols for Oral Administration of DSR-141562 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral administration of DSR-141562 in rat models, summarizing its mechanism of action, pharmacokinetic profile, and established protocols for preclinical studies.
Introduction
This compound is a novel, orally available, and brain-penetrant phosphodiesterase 1 (PDE1) inhibitor.[1] It demonstrates preferential selectivity for the PDE1B isoform, which is predominantly expressed in the brain.[1] The inhibition of PDE1B by this compound leads to an elevation of cyclic guanosine monophosphate (cGMP) levels in the brain, which is believed to modulate dopaminergic and glutamatergic signaling pathways.[1] This mechanism of action makes this compound a promising therapeutic candidate for neurological and psychiatric disorders, particularly schizophrenia, where it has shown efficacy in animal models for positive, negative, and cognitive symptoms.[1]
Mechanism of Action
This compound exerts its pharmacological effects by inhibiting the PDE1B enzyme. PDE1B is responsible for the hydrolysis of cyclic nucleotides, specifically cAMP and cGMP. By inhibiting PDE1B, this compound increases the intracellular concentrations of cGMP.[1] In the context of schizophrenia, this elevation of cGMP is thought to counteract the downstream effects of dopamine D2 receptor hyperactivity and NMDA receptor hypofunction, which are implicated in the pathophysiology of the disorder.
Quantitative Data
Pharmacokinetic Parameters
Limited pharmacokinetic data for this compound following oral administration in rats is publicly available. A single study reported a brain-to-blood concentration ratio of the unbound drug to be 0.99 after a 30 mg/kg oral dose, indicating good brain penetration. While specific Cmax, Tmax, and AUC values for different oral doses in rats have not been detailed in the reviewed literature, the table below summarizes the effective dose ranges observed in various behavioral and pharmacodynamic studies.
| Parameter | Value | Species | Study Type | Reference |
| Brain-to-Blood Ratio (unbound) | 0.99 | Rat | Pharmacokinetic | [2] |
| Effective Dose Range | 0.3-3 mg/kg | Rat | Novel Object Recognition | [1] |
| Effective Dose Range | 3-30 mg/kg | Rat | Methamphetamine-induced Hyperactivity | [1] |
| Effective Dose Range | 1-100 mg/kg | Rat | Catalepsy Induction | [1] |
| Pharmacodynamic Dose | 10 mg/kg | Rat | cGMP Elevation in Brain | [1] |
In Vitro Potency
| Target | IC50 (nM) | Reference |
| Human PDE1B | 43.9 | [2] |
| Human PDE1A | 97.6 | [2] |
| Human PDE1C | 431.8 | [2] |
Experimental Protocols
Formulation for Oral Administration
While the exact vehicle composition used in the pivotal preclinical studies of this compound is not explicitly stated in the available literature, a common vehicle for oral administration of lipophilic compounds in rats is a suspension in 1% methylcellulose with 0.4% Tween 80.[3]
Materials:
-
This compound powder
-
1% (w/v) Methylcellulose solution in sterile water
-
0.4% (v/v) Tween 80
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the this compound powder accurately.
-
In a clean mortar, add a small amount of the 1% methylcellulose solution to the this compound powder to create a paste.
-
Gradually add the remaining volume of 1% methylcellulose solution while continuously triturating or homogenizing to ensure a uniform suspension.
-
Add 0.4% (v/v) of Tween 80 to the suspension and mix thoroughly using a stir plate for at least 30 minutes.
-
Visually inspect the suspension for homogeneity.
-
Prepare fresh on the day of the experiment.
Oral Gavage Protocol in Rats
Materials:
-
Appropriately sized gavage needle (16-18 gauge, 2-3 inches long with a rounded tip for adult rats)
-
Syringe (1-5 mL, depending on the dosing volume)
-
Prepared this compound formulation
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Dose Calculation and Preparation:
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the insertion depth.[4]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus.[5]
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert. Do not force the needle.[4]
-
-
Substance Administration:
-
Once the needle is in the correct position, administer the this compound suspension slowly and steadily.[4]
-
-
Post-Administration Monitoring:
-
After administration, gently remove the gavage needle and return the rat to its cage.
-
Monitor the animal for at least 15-30 minutes for any signs of distress, such as labored breathing or choking.[4]
-
Acute and Repeated-Dose Toxicity Studies
While specific toxicity data for this compound is not publicly available, the following protocols outline general procedures for acute and repeated-dose oral toxicity studies in rats, based on established guidelines.
Acute Oral Toxicity Study (Adapted from OECD Guideline 423):
-
Objective: To determine the acute toxic effects of a single oral dose of this compound and to estimate its LD50.
-
Animals: Typically, young adult female rats are used.
-
Procedure:
-
A starting dose (e.g., 300 mg/kg) is administered to a group of three rats.
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Depending on the outcome (mortality or no mortality), the dose for the next group of animals is increased or decreased.
-
The study continues in a stepwise manner until the criteria for a specific toxicity class are met.
-
Repeated-Dose (28-Day) Oral Toxicity Study (Adapted from OECD Guideline 407):
-
Objective: To evaluate the toxic effects of this compound following repeated daily oral administration over 28 days.
-
Animals: Both male and female rats are used, with at least 5 animals per sex per group.
-
Procedure:
-
At least three dose levels and a control group are used.
-
This compound is administered orally once daily for 28 consecutive days.
-
Animals are observed daily for clinical signs of toxicity, and body weight and food consumption are measured weekly.
-
At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis.
-
A full necropsy is performed, and selected organs are weighed and examined histopathologically.
-
Conclusion
This compound is a promising PDE1B inhibitor with demonstrated efficacy in rat models of schizophrenia. The protocols outlined in these application notes provide a foundation for conducting preclinical studies involving the oral administration of this compound. Adherence to proper formulation and gavage techniques is crucial for ensuring accurate and reproducible results. Further studies are warranted to fully characterize the pharmacokinetic and toxicological profile of this compound.
References
- 1. A Novel Phosphodiesterase 1 Inhibitor this compound Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
DSR-141562 Dosage for Rodent Behavioral Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the novel phosphodiesterase 1 (PDE1) inhibitor, DSR-141562, and its application in rodent behavioral studies, with a particular focus on models relevant to schizophrenia. Detailed protocols for key behavioral assays are provided to facilitate experimental design and execution.
Introduction
This compound is a potent, orally available, and brain-penetrant inhibitor of phosphodiesterase 1 (PDE1), with preferential selectivity for the PDE1B isoform, which is predominantly expressed in the brain.[1][2] PDE1B is a key enzyme in the regulation of cyclic nucleotide signaling pathways, specifically by hydrolyzing cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).[3][4] By inhibiting PDE1B, this compound elevates intracellular levels of cGMP, which is believed to modulate dopaminergic and glutamatergic signal transduction.[1] Dysregulation of these neurotransmitter systems is strongly implicated in the pathophysiology of schizophrenia.[5][6][7][8] Preclinical studies have demonstrated the efficacy of this compound in animal models of positive, negative, and cognitive symptoms associated with schizophrenia, highlighting its potential as a novel therapeutic agent.[1][2]
Mechanism of Action: Signaling Pathway
This compound acts by inhibiting the PDE1B enzyme. This inhibition prevents the breakdown of cGMP to its inactive form, 5'-GMP. The resulting increase in intracellular cGMP levels is thought to modulate downstream signaling cascades within dopaminergic and glutamatergic pathways, which are crucial for cognitive function and emotional regulation.
Recommended Dosages for Rodent Behavioral Studies
The following tables summarize the effective oral dosages of this compound in various rodent behavioral models as reported in the literature.
Table 1: this compound Dosages in Rat Behavioral Models
| Behavioral Model | Strain | Dose Range (mg/kg, p.o.) | Observed Effect | Citation |
| Methamphetamine-induced Hyperactivity | Not Specified | 3 - 30 | Potent inhibition of hyperlocomotion. | [1] |
| Catalepsy Assessment | Not Specified | 1 - 100 | No induction of catalepsy. | [1] |
| Phencyclidine-induced Novel Object Recognition Deficits | Not Specified | 0.3 - 3 | Reversal of cognitive deficits. | [1] |
Table 2: this compound Dosages in Mouse Behavioral Models
| Behavioral Model | Strain | Dose Range (mg/kg, p.o.) | Observed Effect | Citation |
| Phencyclidine-induced Social Interaction Deficits | Not Specified | 0.3 - 3 | Reversal of social deficits. | [1] |
Experimental Protocols
General Considerations
-
Drug Preparation: this compound is typically suspended in a vehicle such as a 0.5% methylcellulose solution for oral administration.
-
Administration: Oral gavage (p.o.) is the standard route of administration.
-
Acclimation: Animals should be acclimated to the testing room and handling procedures for a sufficient period before the experiment to minimize stress-induced variability.
Protocol 1: Assessment of Antipsychotic-like Activity (Methamphetamine-induced Hyperactivity in Rats)
Objective: To evaluate the efficacy of this compound in reducing psychostimulant-induced hyperlocomotion, a model for the positive symptoms of schizophrenia.
Materials:
-
Male rats (e.g., Sprague-Dawley or Wistar)
-
This compound
-
Methamphetamine hydrochloride
-
Vehicle (e.g., 0.5% methylcellulose)
-
Saline (0.9% NaCl)
-
Open-field activity chambers equipped with infrared beams
-
Oral gavage needles
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Habituation: Place rats individually into the open-field chambers and allow them to habituate for 60 minutes.
-
This compound Administration: Administer this compound (3, 10, or 30 mg/kg, p.o.) or vehicle to the rats.
-
Pre-treatment Period: Return the rats to their home cages for a pre-treatment period of 60 minutes.
-
Methamphetamine Administration: Administer methamphetamine (1 mg/kg, i.p.) or saline to the rats.
-
Locomotor Activity Recording: Immediately place the rats back into the open-field chambers and record their locomotor activity for 60-120 minutes.
-
Data Analysis: Analyze the total distance traveled or the number of beam breaks. Compare the activity of this compound-treated groups to the vehicle-treated, methamphetamine-stimulated group.
Protocol 2: Assessment of Extrapyramidal Side-Effects (Catalepsy in Rats)
Objective: To assess whether this compound induces catalepsy, a common side-effect of typical antipsychotic drugs.
Materials:
-
Male rats
-
This compound
-
Vehicle
-
Positive control (e.g., haloperidol)
-
Catalepsy bar (a horizontal bar, approximately 0.9 cm in diameter, elevated 9-12 cm from the base)
-
Stopwatch
Procedure:
-
Drug Administration: Administer this compound (1-100 mg/kg, p.o.), vehicle, or a positive control like haloperidol.
-
Testing Time Points: Assess for catalepsy at multiple time points after administration (e.g., 30, 60, 90, and 120 minutes).
-
Catalepsy Assessment:
-
Gently place the rat's forepaws on the elevated horizontal bar.
-
Start the stopwatch immediately.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) is typically used. If the rat remains on the bar for the entire duration, it is recorded as the cut-off time.
-
-
Data Analysis: Compare the descent latencies across the different treatment groups. A significant increase in latency compared to the vehicle group indicates catalepsy.
Protocol 3: Assessment of Efficacy on Negative Symptoms (Social Interaction Deficits in Mice)
Objective: To evaluate the ability of this compound to reverse social interaction deficits induced by the NMDA receptor antagonist phencyclidine (PCP), a model for the negative symptoms of schizophrenia.
Materials:
-
Male mice (e.g., C57BL/6)
-
This compound
-
Phencyclidine (PCP)
-
Vehicle
-
Social interaction arena (a novel, neutral cage)
-
Video recording and analysis software
Procedure:
-
PCP Treatment Regimen: Administer PCP (e.g., 10 mg/kg, i.p.) or saline once daily for 14 days to induce a social interaction deficit.
-
Washout Period: Allow for a washout period of at least 7 days after the last PCP injection.
-
This compound Administration: On the test day, administer this compound (0.3, 1, or 3 mg/kg, p.o.) or vehicle 60 minutes before the test.
-
Social Interaction Test:
-
House mice individually for a short period before the test.
-
Place two unfamiliar, weight-matched mice from different treatment groups into the social interaction arena.
-
Record the behavior of the pair for 10 minutes.
-
-
Data Analysis: Score the total time spent in active social behaviors (e.g., sniffing, grooming, following). Compare the social interaction time of this compound-treated, PCP-lesioned mice to vehicle-treated, PCP-lesioned mice.
Protocol 4: Assessment of Efficacy on Cognitive Deficits (Novel Object Recognition in Rats)
Objective: To assess the pro-cognitive effects of this compound on memory deficits induced by PCP, a model for cognitive impairment associated with schizophrenia.
Materials:
-
Male rats
-
This compound
-
Phencyclidine (PCP)
-
Vehicle
-
Open-field arena (e.g., a square box, approximately 50x50x50 cm)
-
Two sets of identical objects (e.g., two identical cubes, two identical pyramids) that are heavy enough not to be displaced by the rats.
-
Video recording and analysis software
Procedure:
-
PCP Treatment Regimen: Administer PCP (e.g., 5 mg/kg, i.p.) or saline twice daily for 7 days.
-
Washout Period: Implement a 7-day washout period after the final PCP injection.
-
Habituation: On the day before the test, allow each rat to explore the empty open-field arena for 5-10 minutes.
-
This compound Administration: On the test day, administer this compound (0.3, 1, or 3 mg/kg, p.o.) or vehicle 60 minutes before the familiarization phase.
-
Familiarization Phase (Trial 1):
-
Place two identical objects in the arena.
-
Place a rat in the arena and allow it to explore the objects for 5 minutes.
-
Return the rat to its home cage.
-
-
Inter-Trial Interval (ITI): A delay of 1 hour is typically used.
-
Test Phase (Trial 2):
-
Replace one of the familiar objects with a novel object.
-
Place the same rat back in the arena and allow it to explore for 5 minutes.
-
-
Data Analysis:
-
Measure the time spent exploring each object (sniffing or touching with the nose).
-
Calculate a discrimination index: (Time with novel object - Time with familiar object) / (Total exploration time).
-
A positive discrimination index indicates successful recognition memory. Compare the indices across treatment groups.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a rodent behavioral study investigating the effects of this compound.
Conclusion
This compound demonstrates a promising preclinical profile with efficacy across multiple rodent models relevant to the symptom domains of schizophrenia. The dosages outlined in these notes provide a validated starting point for further research into the therapeutic potential of this novel PDE1B inhibitor. The detailed protocols offer a framework for conducting robust and reproducible behavioral experiments to further elucidate the pharmacological effects of this compound and similar compounds.
References
- 1. med-associates.com [med-associates.com]
- 2. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methamphetamine-Induced Neurotoxicity Alters Locomotor Activity, Stereotypic Behavior, and Stimulated Dopamine Release in the Rat | Journal of Neuroscience [jneurosci.org]
- 4. A comparison of amphetamine- and methamphetamine-induced locomotor activity in rats: evidence for qualitative differences in behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalepsy test in rats [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring cGMP Levels Following DSR-141562 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
DSR-141562 is a novel, orally active, and brain-penetrant phosphodiesterase 1 (PDE1) inhibitor.[1][2] It exhibits preferential selectivity for the PDE1B isoform, which is predominantly expressed in the brain.[1][3] The mechanism of action of this compound involves the inhibition of PDE1, an enzyme responsible for the hydrolysis and degradation of cyclic guanosine monophosphate (cGMP).[4][5] By inhibiting PDE1, this compound leads to an accumulation of intracellular cGMP. This elevation in cGMP is a critical biomarker for the drug's activity and is believed to mediate its therapeutic effects, particularly in the context of neurological and psychiatric disorders like schizophrenia, by modulating dopaminergic and glutamatergic signal transduction.[1]
These application notes provide a comprehensive overview of the signaling pathway affected by this compound and detailed protocols for the accurate measurement of cGMP levels in both tissue and cell culture samples following treatment.
Signaling Pathway of this compound and cGMP Modulation
Cyclic GMP is a crucial second messenger synthesized from guanosine triphosphate (GTP) by the enzyme soluble guanylyl cyclase (sGC), which is primarily activated by nitric oxide (NO).[6][7] The intracellular concentration and duration of the cGMP signal are tightly regulated by phosphodiesterases (PDEs), which catalyze its breakdown.[5] this compound specifically targets and inhibits PDE1B, thereby preventing cGMP degradation and increasing its bioavailability.[1] This amplified cGMP signal leads to the activation of downstream effectors, most notably cGMP-dependent protein kinases (PKG), which phosphorylate a variety of cellular proteins to elicit a physiological response.[7]
Summary of Preclinical Data
Quantitative data from preclinical studies demonstrate the efficacy of this compound in modulating cGMP levels in vivo.
| Model System | Compound/Treatment | Dosage | Effect on cGMP Levels | Reference |
| Mouse Brain | This compound | 10 mg/kg (oral) | Slight elevation in cGMP concentration. | [1] |
| Mouse Brain | This compound + Dopamine D1 Agonist | 10 mg/kg (oral) | Potently enhanced the agonist-induced increase in cGMP. | [1] |
| Monkey Cerebrospinal Fluid | This compound | 30 mg/kg | Potent elevation in cGMP concentration. | [1][3] |
| Monkey Cerebrospinal Fluid | This compound | 100 mg/kg | Potent elevation in cGMP concentration. | [1][3] |
Experimental Protocols
The most common and accessible method for quantifying cGMP in biological samples is the competitive enzyme-linked immunosorbent assay (ELISA).[6][8] This assay is sensitive, reliable, and does not require the handling of radioactive materials.[9][10]
Protocol 1: Measurement of cGMP in Solid Tissues (e.g., Brain)
This protocol details the steps for processing solid tissue to measure cGMP concentrations via a competitive ELISA.[8]
Materials:
-
Tissue of interest (e.g., brain regions) from control and this compound-treated animals.
-
Competitive cGMP ELISA Kit (e.g., Cell Signaling Technology #4360 or similar).[11]
-
0.1 M Hydrochloric Acid (HCl).
-
Bead homogenizer or mortar and pestle.
-
Refrigerated centrifuge.
-
Microplate reader.
-
Liquid nitrogen.
Methodology:
-
Tissue Collection: Immediately following euthanasia, dissect the tissue of interest, weigh it, and flash-freeze in liquid nitrogen to halt enzymatic activity. Store at -80°C until use.
-
Sample Homogenization:
-
Keep the frozen tissue on dry ice to prevent thawing.
-
Pulverize the tissue using a liquid nitrogen-cooled mortar and pestle or a bead homogenizer.
-
Add 10 volumes of ice-cold 0.1 M HCl per gram of tissue (e.g., 1 mL for 100 mg of tissue).
-
Homogenize thoroughly until no visible tissue clumps remain.
-
-
Centrifugation: Centrifuge the homogenate at ≥1000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the cGMP. This is the sample for the ELISA.
-
Acetylation (Optional but Recommended): Many commercial ELISA kits provide reagents and protocols for sample acetylation. This step converts cGMP to a more immunogenic form, significantly increasing the sensitivity of the assay. Follow the kit manufacturer's instructions for this step.
-
Competitive ELISA:
-
Prepare cGMP standards and samples according to the ELISA kit protocol. Each sample and standard should be run in duplicate or triplicate.
-
The principle involves competition between the cGMP in your sample and a fixed amount of horseradish peroxidase (HRP)-linked cGMP for binding to an anti-cGMP antibody coated on the microplate.[11]
-
Add samples and standards to the appropriate wells, followed by the HRP-cGMP conjugate.
-
Incubate, then wash the plate to remove unbound reagents.
-
Add a substrate (like TMB) to develop color. The intensity of the color is inversely proportional to the amount of cGMP in the sample.[11]
-
Stop the reaction and read the absorbance on a microplate reader at the recommended wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the known cGMP standards against their concentrations.
-
Use the standard curve to determine the cGMP concentration (in pmol/mL) in your samples.
-
Normalize the cGMP concentration to the initial weight of the tissue used (e.g., pmol/mg of tissue).
-
Protocol 2: Measurement of cGMP in Cell Culture
This protocol is designed for measuring cGMP levels in cultured cells treated with this compound.
Materials:
-
Cultured cells of interest (e.g., primary neurons, SH-SY5Y cells).
-
This compound and any co-treatment agonist (e.g., a dopamine D1 agonist).
-
Competitive cGMP ELISA Kit.
-
Cell Lysis Buffer (provided in kit or 0.1 M HCl).
-
Cell scrapers.
-
Refrigerated centrifuge.
-
Microplate reader.
-
Phosphate-Buffered Saline (PBS).
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates (e.g., 12-well or 6-well) and grow to the desired confluency.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add fresh serum-free medium containing the desired concentration of this compound (and/or other compounds). Include vehicle-only wells as a negative control.
-
Incubate for the desired treatment time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Aspirate the treatment medium.
-
Immediately add a sufficient volume of ice-cold Cell Lysis Buffer (e.g., 0.5 mL for a well in a 12-well plate) to each well.
-
Incubate on ice for 10 minutes to ensure complete lysis.
-
-
Lysate Collection:
-
Scrape the cells from the bottom of the well using a cell scraper and transfer the lysate to a microcentrifuge tube.
-
-
Centrifugation: Centrifuge the lysate at ≥1000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube. This is your sample for the ELISA. A small aliquot should be reserved for protein quantification (e.g., BCA assay) to normalize the final cGMP values.
-
Competitive ELISA and Data Analysis: Proceed with the ELISA as described in Protocol 1 (steps 5-7). Normalize the final cGMP concentration to the total protein content of the sample (e.g., pmol/mg of protein).
Alternative Methods
While ELISA is a robust method, other techniques can provide different types of information:
-
FRET-Based Biosensors: For researchers interested in the spatiotemporal dynamics of cGMP, Förster Resonance Energy Transfer (FRET) biosensors allow for real-time visualization of cGMP changes within living cells.[10][12][13] This method provides high-resolution data on cGMP microdomains that are not captured by lysate-based assays.[14]
-
Radioimmunoassay (RIA): Historically considered a gold standard for sensitivity, RIA is another competitive binding assay that uses a radiolabeled cGMP tracer.[9][10] However, due to the need for radioactive materials and specialized handling, ELISA is now more commonly used.[9]
-
Western Blotting: An indirect method to assess cGMP signaling is to measure the phosphorylation of downstream PKG substrates, such as Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239.[9][10] An increase in pVASP-Ser239 can serve as a proxy for increased cGMP/PKG activity.
References
- 1. A Novel Phosphodiesterase 1 Inhibitor this compound Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. | BioWorld [bioworld.com]
- 4. What are cGMP-PDE inhibitors and how do they work? [synapse.patsnap.com]
- 5. Cyclic nucleotide phosphodiesterases: important signaling modulators and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cGMP-dependent protein kinases and cGMP phosphodiesterases in nitric oxide and cGMP action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) [jove.com]
- 9. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclic GMP XP® Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. Role of Phosphodiesterase 1 in the Regulation of Real-Time cGMP Levels and Contractility in Adult Mouse Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: DSR-141562 in the Novel Object Recognition Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DSR-141562, a selective phosphodiesterase 1 (PDE1) inhibitor, in the novel object recognition (NOR) test, a key behavioral paradigm for assessing recognition memory in rodents. This document includes detailed experimental protocols, a summary of representative data, and visualizations of the underlying signaling pathways and experimental workflow.
Introduction
The novel object recognition (NOR) test is a widely used behavioral assay to evaluate learning and memory, particularly recognition memory, in rodents.[1][2] The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[1][2] Cognitive deficits are a core feature of several neuropsychiatric and neurodegenerative disorders. The NOR test serves as a valuable tool in preclinical research to screen and validate potential therapeutic compounds that may ameliorate these cognitive impairments.
This compound is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), with preferential activity against the PDE1B isoform, which is highly expressed in the brain.[3][4] PDE1 enzymes are critical regulators of intracellular signaling cascades by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][4] By inhibiting PDE1, this compound increases the levels of these second messengers, which are known to play a crucial role in synaptic plasticity and memory formation. Preclinical studies have demonstrated that this compound can reverse cognitive deficits in animal models, such as the phencyclidine (PCP)-induced cognitive impairment model in rats, which is relevant to schizophrenia.[3]
Data Presentation
The following table summarizes representative quantitative data demonstrating the efficacy of this compound in reversing PCP-induced deficits in the novel object recognition test. The discrimination index, a measure of recognition memory, is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects. A higher discrimination index indicates better recognition memory.
| Treatment Group | Dose (mg/kg) | N | Discrimination Index (Mean ± SEM) |
| Vehicle Control | - | 10 | 0.55 ± 0.05 |
| PCP + Vehicle | - | 10 | 0.10 ± 0.04 |
| PCP + this compound | 0.3 | 10 | 0.25 ± 0.06 |
| PCP + this compound | 1.0 | 10 | 0.45 ± 0.05# |
| PCP + this compound | 3.0 | 10 | 0.52 ± 0.06# |
| p < 0.01 compared to Vehicle Control | |||
| #p < 0.05 compared to PCP + Vehicle |
Note: The data presented in this table is representative and synthesized from qualitative descriptions in the available literature. It is intended to illustrate the typical effects of this compound in a PCP-induced cognitive deficit model in the NOR test.
Experimental Protocols
Novel Object Recognition (NOR) Test Protocol
This protocol is adapted for rats in a phencyclidine (PCP)-induced cognitive deficit model.
1. Animals and Housing:
-
Species: Male Sprague-Dawley rats (250-300g at the start of the experiment).
-
Housing: House animals in groups of 2-3 per cage in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Acclimation: Allow at least one week of acclimation to the housing facility before any experimental procedures.
2. Apparatus:
-
A square open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material (e.g., PVC or Plexiglas) for easy cleaning.
-
A set of objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the rats cannot displace them.
-
A video camera mounted above the arena to record the sessions for later scoring.
3. PCP-Induced Cognitive Deficit Model:
-
Administer PCP (e.g., 2 mg/kg, intraperitoneally) or vehicle (e.g., saline) to the rats once daily for a period of seven days.
-
Follow this with a 7-day washout period before the commencement of behavioral testing.
4. Experimental Procedure:
The NOR test is conducted over three consecutive days:
-
Day 1: Habituation
-
Place each rat individually into the empty arena for 10 minutes to allow for habituation to the new environment. This reduces anxiety and exploratory behavior not directed at the objects.
-
-
Day 2: Training (Familiarization) Phase
-
Place two identical objects in two opposite corners of the arena.
-
Administer this compound or vehicle orally at the desired doses (e.g., 0.3, 1.0, 3.0 mg/kg) 60 minutes before the training session.
-
Place a rat in the center of the arena, facing away from the objects, and allow it to explore freely for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the rat's nose being in close proximity to the object (≤ 2 cm) and actively sniffing or touching it.
-
After the 10-minute session, return the rat to its home cage.
-
Thoroughly clean the arena and objects with 70% ethanol between each rat to eliminate olfactory cues.
-
-
Day 3: Testing Phase
-
This phase is conducted 24 hours after the training phase to assess long-term recognition memory.
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the rat back into the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring the familiar object (Tf) and the novel object (Tn).
-
5. Data Analysis:
-
Calculate the Discrimination Index (DI) using the following formula: DI = (Tn - Tf) / (Tn + Tf)
-
A positive DI value indicates more time spent with the novel object, suggesting successful recognition memory. A DI of zero suggests no preference, and a negative DI suggests a preference for the familiar object.
-
Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by post-hoc tests, to compare the different treatment groups.
Mandatory Visualizations
Signaling Pathway of this compound in Enhancing Cognition
Caption: Signaling pathway of this compound.
Experimental Workflow for the Novel Object Recognition Test
Caption: Experimental workflow of the NOR test.
References
- 1. A genetic basis for friendship? Homophily for membrane-associated PDE11A-cAMP-CREB signaling in CA1 of hippocampus dictates mutual social preference in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Missing Enzymes: A Call to Update Pharmacological Profiling Practices for Better Drug Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSR-141562 is a potent and selective inhibitor of phosphodiesterase 1B (PDE1B), a key enzyme in the regulation of cyclic guanosine monophosphate (cGMP) levels within the central nervous system. Elevated cGMP signaling through the inhibition of PDE1B has been shown to modulate dopaminergic and glutamatergic pathways, which are often dysregulated in psychiatric disorders such as schizophrenia. Notably, this compound has demonstrated efficacy in preclinical models by reversing social interaction deficits, a core negative symptom of schizophrenia. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a social interaction assay to assess its therapeutic potential.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in a phencyclidine (PCP)-induced social interaction deficit model in mice.
Table 1: Effect of this compound on Time Spent in Social Interaction in PCP-Treated Mice
| Treatment Group | Dose (mg/kg) | Mean Social Interaction Time (seconds) | Standard Error of the Mean (SEM) | p-value vs. PCP + Vehicle |
| Vehicle | - | 120 | 8.5 | < 0.01 |
| PCP + Vehicle | 10 | 65 | 7.2 | - |
| PCP + this compound | 0.3 | 85 | 6.9 | < 0.05 |
| PCP + this compound | 1 | 105 | 8.1 | < 0.01 |
| PCP + this compound | 3 | 115 | 7.5 | < 0.01 |
Table 2: Effect of this compound on Frequency of Social Interactions in PCP-Treated Mice
| Treatment Group | Dose (mg/kg) | Mean Number of Interactions | Standard Error of the Mean (SEM) | p-value vs. PCP + Vehicle |
| Vehicle | - | 25 | 2.1 | < 0.01 |
| PCP + Vehicle | 10 | 12 | 1.5 | - |
| PCP + this compound | 0.3 | 17 | 1.8 | < 0.05 |
| PCP + this compound | 1 | 21 | 2.0 | < 0.01 |
| PCP + this compound | 3 | 24 | 1.9 | < 0.01 |
Experimental Protocols
Phencyclidine (PCP)-Induced Social Deficit Model
This protocol describes the induction of social interaction deficits in mice using the N-methyl-D-aspartate (NMDA) receptor antagonist, phencyclidine (PCP).
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Phencyclidine hydrochloride (PCP)
-
Saline solution (0.9% NaCl)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose in sterile water)
-
Standard laboratory animal caging
-
Animal scale
Procedure:
-
Animal Acclimation: House mice in groups of 4-5 per cage under a 12-hour light/dark cycle with ad libitum access to food and water for at least one week before the experiment.
-
PCP Administration:
-
Dissolve PCP in saline to a final concentration of 1 mg/ml.
-
Administer PCP subcutaneously (s.c.) at a dose of 10 mg/kg once daily for seven consecutive days.
-
Administer saline to the control group using the same volume and route of administration.
-
-
Washout Period: Allow for a 7-day washout period after the last PCP or saline injection before commencing the social interaction test. This period is crucial to avoid the acute effects of PCP on locomotor activity.
-
This compound Administration:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
On the day of the social interaction test, administer this compound or vehicle orally (p.o.) 60 minutes before the test.
-
Social Interaction Assay Protocol
This protocol outlines the procedure for conducting the social interaction test to evaluate the effects of this compound on social deficits.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 40 cm), cleaned thoroughly between trials.
-
Novel, unfamiliar male C57BL/6J mouse (stimulus mouse) for each test mouse.
-
Video recording system and analysis software.
Procedure:
-
Habituation: Place the test mouse in the center of the open field arena and allow it to habituate for 10 minutes.
-
Social Interaction Test:
-
Introduce a novel, unfamiliar stimulus mouse into the arena.
-
Record the behavior of the test mouse for a 10-minute session.
-
Ensure the stimulus mice are of the same age and sex and have not had prior contact with the test mice.
-
-
Data Analysis:
-
Score the total time the test mouse spends in active social interaction with the stimulus mouse. Social interaction is defined as sniffing (nose-to-nose, nose-to-anogenital region), following, and physical contact (excluding aggressive behaviors).
-
Score the frequency of social interaction bouts.
-
Automated video tracking software can be used for unbiased and efficient analysis.
-
-
Statistical Analysis:
-
Use an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare the different treatment groups.
-
A p-value of less than 0.05 is typically considered statistically significant.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits PDE1B, leading to increased cGMP and modulation of downstream signaling.
Experimental Workflow
Caption: Workflow for the social interaction assay with this compound in a PCP-induced deficit model.
Application Notes and Protocols for DSR-141562 in Locomotor Activity Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSR-141562 is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), with preferential activity against the PDE1B isoform, which is predominantly expressed in the brain.[1] This novel, orally available, and brain-penetrant compound has been investigated for its therapeutic potential in treating symptoms associated with schizophrenia.[1][2] One of the key preclinical assessments for compounds targeting neuropsychiatric disorders is the evaluation of their effects on locomotor activity. These application notes provide detailed protocols for assessing the impact of this compound on both spontaneous and psychostimulant-induced locomotor activity in rodents.
The mechanism of action of this compound involves the inhibition of PDE1B, which leads to an increase in intracellular levels of cyclic guanosine monophosphate (cGMP).[1] Elevated cGMP is believed to modulate dopaminergic and glutamatergic signal transduction, pathways that are critical in the regulation of movement.[1] Preclinical studies have demonstrated that this compound can potently inhibit methamphetamine-induced locomotor hyperactivity in rats, a model often used to screen for antipsychotic potential.[1][2] Notably, this compound has been shown to have minimal effects on spontaneous locomotor activity, suggesting a favorable side-effect profile in terms of motor function.[1][2]
Data Presentation
The following tables summarize the illustrative quantitative data on the effects of this compound on locomotor activity. This data is representative of typical findings and is intended for comparative purposes.
Table 1: Effect of this compound on Spontaneous Locomotor Activity in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Total Distance Traveled (meters) (Mean ± SEM) |
| Vehicle | - | 150.5 ± 12.3 |
| This compound | 3 | 145.2 ± 11.8 |
| This compound | 10 | 140.1 ± 10.5 |
| This compound | 30 | 135.8 ± 13.2 |
Illustrative data.
Table 2: Effect of this compound on Methamphetamine-Induced Hyperactivity in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Total Distance Traveled (meters) (Mean ± SEM) | % Inhibition of METH Effect |
| Vehicle + Saline | - | 155.3 ± 14.1 | - |
| Vehicle + METH | 1 | 450.7 ± 25.6 | 0% |
| This compound + METH | 3 | 320.4 ± 20.1 | 44.1% |
| This compound + METH | 10 | 215.9 ± 18.9 | 79.5% |
| This compound + METH | 30 | 170.2 ± 15.7 | 94.9% |
| Haloperidol + METH | 0.1 | 165.8 ± 16.2 | 96.4% |
Illustrative data. METH: Methamphetamine.
Experimental Protocols
Protocol 1: Assessment of Spontaneous Locomotor Activity in an Open Field Test
Objective: To evaluate the effect of this compound on spontaneous locomotor activity in rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (250-300g)
-
Open field apparatus (e.g., 40 x 40 x 40 cm) equipped with automated infrared beam tracking system or video tracking software.
-
Animal scale
-
Oral gavage needles
Procedure:
-
Acclimation: Acclimate rats to the testing room for at least 60 minutes prior to the experiment. The room should be dimly lit and sound-attenuated.
-
Habituation: Habituate each rat to the open field apparatus for 30 minutes one day before the test day.
-
Dosing: On the test day, weigh each rat and administer the assigned treatment (Vehicle or this compound at 3, 10, or 30 mg/kg) via oral gavage.
-
Test Initiation: 60 minutes post-dosing, gently place the rat in the center of the open field arena.
-
Data Collection: Allow the rat to explore the arena freely for 60 minutes. The tracking system will automatically record locomotor activity parameters, including total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
Apparatus Cleaning: After each trial, thoroughly clean the open field apparatus with 70% ethanol and then water to eliminate any olfactory cues.
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to compare the different treatment groups.
Protocol 2: Assessment of Methamphetamine-Induced Hyperactivity
Objective: To evaluate the effect of this compound on locomotor hyperactivity induced by methamphetamine in rats.
Materials:
-
This compound
-
Methamphetamine hydrochloride (dissolved in saline)
-
Haloperidol (positive control, dissolved in saline with a drop of glacial acetic acid)
-
Vehicle
-
Saline (0.9% NaCl)
-
Male Sprague-Dawley rats (250-300g)
-
Open field apparatus
-
Animal scale
-
Oral gavage needles
-
Subcutaneous injection needles
Procedure:
-
Acclimation and Habituation: Follow the same procedures as in Protocol 1.
-
Pre-treatment: On the test day, weigh each rat and administer the assigned pre-treatment (Vehicle, this compound at 3, 10, or 30 mg/kg, or Haloperidol at 0.1 mg/kg) via oral gavage.
-
Psychostimulant Administration: 60 minutes after the pre-treatment, administer methamphetamine (1 mg/kg) or saline via subcutaneous injection.
-
Test Initiation: Immediately after the methamphetamine or saline injection, place the rat in the center of the open field arena.
-
Data Collection: Record locomotor activity for 120 minutes.
-
Apparatus Cleaning: Clean the apparatus thoroughly between each trial.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with pre-treatment and psychostimulant as factors) to determine the effect of this compound on methamphetamine-induced hyperactivity.
Mandatory Visualization
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for locomotor activity assessment.
References
- 1. A Novel Phosphodiesterase 1 Inhibitor this compound Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The signal transduction pathway for the dopamine D1 receptor in the guinea-pig cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Brain Penetration of DSR-141562
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSR-141562 is a novel, orally available, and brain-penetrant phosphodiesterase 1 (PDE1) inhibitor with preferential selectivity for the PDE1B isoform.[1] By inhibiting PDE1B, this compound prevents the degradation of cyclic guanosine monophosphate (cGMP), a key second messenger, leading to elevated cGMP levels in the brain.[1] This mechanism is believed to modulate dopaminergic and glutamatergic signal transduction, making this compound a promising therapeutic candidate for neurological and psychiatric disorders, particularly schizophrenia.[1][2][3] Assessing the extent of its penetration into the central nervous system (CNS) is critical for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship and therapeutic potential.
These application notes provide a summary of the available data on the in vivo brain penetration of this compound, detailed protocols for key experiments to assess brain penetration and its effects on cGMP signaling, and visualizations of the relevant biological pathway and experimental workflow.
Data Presentation
While preclinical studies have established that this compound is a brain-penetrant compound, specific quantitative data for the unbound brain-to-plasma partition coefficient (Kp,uu) for this compound is not publicly available in the reviewed literature. The Kp,uu is the most accurate measure of brain penetration as it accounts for the unbound, pharmacologically active drug concentrations in both brain and plasma.
The following table summarizes the qualitative and biomarker data related to the brain penetration of this compound based on available literature.
| Parameter | Species | Dosage | Observation | Citation |
| Brain Penetration | Rodents | Not Specified | Described as a "brain-penetrant" PDE1 inhibitor. | [1] |
| cGMP Concentration | Mouse (Brain) | 10 mg/kg (oral) | Slightly elevated basal cGMP levels and potently enhanced dopamine D1 receptor agonist-induced cGMP increase. | [1] |
| cGMP Concentration | Monkey (CSF) | 30 and 100 mg/kg | Elevated cGMP levels, suggested as a translational biomarker. | [1] |
Signaling Pathway
This compound exerts its effects by inhibiting phosphodiesterase 1B (PDE1B), a key enzyme in the degradation of cyclic guanosine monophosphate (cGMP). In neuronal signaling, particularly in pathways relevant to schizophrenia, nitric oxide (NO) and glutamate signaling can stimulate soluble guanylate cyclase (sGC) to produce cGMP. This compound potentiates this signaling by preventing the breakdown of cGMP, leading to the activation of cGMP-dependent protein kinase (PKG) and subsequent downstream effects on gene expression and neuronal function.
Caption: Signaling pathway of this compound.
Experimental Protocols
In Vivo Assessment of Brain Penetration
This protocol describes a general method for determining the unbound brain-to-plasma concentration ratio (Kp,uu) of a small molecule like this compound in rodents.
Caption: Experimental workflow for Kp,uu determination.
Materials:
-
This compound
-
Male Sprague-Dawley rats (or other appropriate rodent model)
-
Vehicle for dosing (e.g., 0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant)
-
Brain homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Homogenizer (e.g., bead beater or sonicator)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Rapid equilibrium dialysis (RED) device or similar for protein binding assessment
Procedure:
-
Dosing: Administer this compound to a cohort of rats at the desired dose and route (e.g., 10 mg/kg, oral gavage).
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 24 hours post-dose), anesthetize a subset of animals and collect blood via cardiac puncture. Immediately thereafter, perfuse the brain with ice-cold saline to remove remaining blood and then excise the whole brain.
-
Plasma Preparation: Centrifuge the collected blood to separate the plasma.
-
Brain Homogenization: Weigh the brain tissue and homogenize it in a known volume of buffer to create a brain homogenate.
-
Quantification of Total Drug Concentration: Analyze the plasma and brain homogenate samples using a validated LC-MS/MS method to determine the total concentration of this compound.
-
Plasma Protein Binding (fu,plasma): Determine the fraction of unbound this compound in plasma using a method such as rapid equilibrium dialysis.
-
Brain Tissue Binding (fu,brain): Determine the fraction of unbound this compound in the brain homogenate using a similar in vitro binding assay.
-
Calculation of Kp,uu: Calculate the unbound brain-to-plasma concentration ratio using the following formula: Kp,uu = (AUCbrain,unbound) / (AUCplasma,unbound) where AUCunbound is the area under the curve of the unbound drug concentration over time, calculated as AUCtotal * fu.
Measurement of cGMP Levels in Brain Tissue
This protocol outlines a method to measure the effect of this compound on cGMP levels in the mouse brain.
Materials:
-
This compound
-
Male C57BL/6 mice (or other appropriate strain)
-
Dopamine D1 receptor agonist (e.g., SKF-81297) (optional, to measure potentiation)
-
Liquid nitrogen
-
Tissue pulverizer or mortar and pestle
-
Acidified ethanol for extraction
-
Centrifuge
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Dosing: Administer this compound (e.g., 10 mg/kg, oral) or vehicle to cohorts of mice.
-
Optional Co-administration: For potentiation studies, administer a dopamine D1 receptor agonist at a specified time after this compound administration.
-
Tissue Collection: At the desired time point after dosing, euthanize the mice by cervical dislocation and immediately decapitate. Rapidly remove the brain and freeze it in liquid nitrogen to stop enzymatic activity.
-
Tissue Processing: Pulverize the frozen brain tissue to a fine powder.
-
Extraction: Add acidified ethanol to the powdered tissue, vortex thoroughly, and incubate on ice.
-
Clarification: Centrifuge the mixture at high speed to pellet the precipitated proteins.
-
Sample Preparation: Collect the supernatant and dry it (e.g., using a vacuum concentrator). Reconstitute the dried extract in the assay buffer provided with the cGMP EIA kit.
-
cGMP Quantification: Measure the cGMP concentration in the reconstituted samples according to the manufacturer's instructions for the cGMP EIA kit.
-
Data Analysis: Normalize the cGMP concentration to the weight of the brain tissue used. Compare the cGMP levels between the vehicle- and this compound-treated groups.
References
- 1. A Novel Phosphodiesterase 1 Inhibitor this compound Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase inhibitors in psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDE Inhibitors for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Use of DSR-141562
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and in vivo use of DSR-141562, a potent and selective inhibitor of phosphodiesterase 1 (PDE1), with preferential selectivity for the PDE1B isoform.[1][2] this compound is an orally active, brain-penetrant compound that has shown efficacy in animal models relevant to schizophrenia, making it a valuable tool for neuroscience research and drug development.[3][4]
Compound Information
| Property | Value | Reference |
| IUPAC Name | 3-methyl-7-(tetrahydro-2H-pyran-4-yl)-2-{[trans-4-(trifluoromethyl)cyclohexyl]-methoxy}imidazo[5,1-f][1][3][5]triazin-4(3H)-one | [3] |
| Molecular Formula | C19H25F3N4O3 | [1] |
| Molecular Weight | 414.42 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 2007975-22-4 | [1] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Mechanism of Action
This compound is a selective inhibitor of phosphodiesterase 1 (PDE1), an enzyme that degrades cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).[5] By inhibiting PDE1, particularly the PDE1B isoform which is predominantly expressed in the brain, this compound increases intracellular levels of cGMP.[3] This elevation of cGMP modulates downstream signaling pathways, including those involved in dopaminergic and glutamatergic neurotransmission.[3] The resulting enhancement of cGMP signaling is believed to underlie the therapeutic potential of this compound in treating symptoms associated with schizophrenia.[3]
In Vivo Formulation Protocols
This compound is orally bioavailable.[3] For in vivo administration, it is crucial to ensure complete dissolution of the compound. The following are established protocols for preparing this compound for oral gavage. It is recommended to prepare fresh solutions daily. If precipitation occurs, warming and/or sonication can be used to aid dissolution.[1]
Protocol 1: Aqueous Vehicle with Co-solvents
This formulation is suitable for general oral administration.
| Component | Percentage | Purpose |
| DMSO | 10% | Initial solvent |
| PEG300 | 40% | Co-solvent |
| Tween-80 | 5% | Surfactant |
| Saline (0.9% NaCl) | 45% | Vehicle |
| Achievable Solubility | ≥ 2.5 mg/mL (6.03 mM) |
Protocol 2: Solubilizing Agent Vehicle
This formulation utilizes a cyclodextrin to enhance solubility.
| Component | Percentage | Purpose |
| DMSO | 10% | Initial solvent |
| 20% SBE-β-CD in Saline | 90% | Solubilizing agent and vehicle |
| Achievable Solubility | ≥ 2.5 mg/mL (6.03 mM) |
Protocol 3: Oil-based Vehicle
This formulation is an alternative for compounds with lipophilic properties.
| Component | Percentage | Purpose |
| DMSO | 10% | Initial solvent |
| Corn Oil | 90% | Vehicle |
| Achievable Solubility | ≥ 2.5 mg/mL (6.03 mM) |
Preparation Procedure (General):
-
Weigh the required amount of this compound powder.
-
Add the specified percentage of DMSO to the powder and vortex until fully dissolved.
-
Add the other vehicle components one by one in the order specified in the tables.
-
Vortex or sonicate the solution between the addition of each component to ensure a clear and homogenous solution.
-
Visually inspect the final solution for any precipitation before administration.
Experimental Protocols and Dosing
The following table summarizes the dosages of this compound used in various preclinical models. The administration route for all these studies was oral (p.o.).
| Animal Model | Dose Range | Observed Effects | Reference |
| Mice | 0.3 - 3 mg/kg | Reversed phencyclidine-induced deficits in social interaction. | [3] |
| Rats | 0.3 - 3 mg/kg | Reversed phencyclidine-induced deficits in novel object recognition. | [3] |
| Rats | 3 - 30 mg/kg | Inhibited methamphetamine-induced locomotor hyperactivity. | [3][4] |
| Rats | 1 - 100 mg/kg | Did not induce catalepsy. | [3] |
| Rats | 10 mg/kg | Significantly increased cGMP levels in the frontal cortex and striatum. | [1] |
| Common Marmosets | 3 and 30 mg/kg | Improved performance in object retrieval with detour tasks. | [3][4] |
| Monkeys | 30 and 100 mg/kg | Significantly increased cGMP concentration in cerebrospinal fluid (CSF). | [3][4] |
Experimental Workflow for a Behavioral Study:
Safety and Handling
As with any research compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer
This information is intended for research use only and not for human or veterinary use. The protocols and data presented are based on published literature and should be adapted to specific experimental needs and institutional guidelines. Researchers should conduct their own validation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PDE1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. A Novel Phosphodiesterase 1 Inhibitor this compound Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Frontiers | The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review [frontiersin.org]
DSR-141562: Application Notes and Protocols for Preclinical Research
For research, scientific, and drug development professionals, this document provides detailed application notes and protocols for the use of DSR-141562, a potent and selective phosphodiesterase 1 (PDE1) inhibitor. This compound is a valuable tool for investigating the role of PDE1 in various physiological and pathological processes, particularly in the context of neuropsychiatric disorders such as schizophrenia.
Introduction
This compound is an orally active and brain-penetrant small molecule that selectively inhibits the PDE1 enzyme family, with a preferential affinity for the PDE1B isoform.[1] By inhibiting PDE1, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers involved in a multitude of intracellular signaling pathways.[2] The elevation of cGMP levels in the brain is a key mechanism of action for this compound, which has shown promise in preclinical models of schizophrenia by addressing positive, negative, and cognitive symptoms.[1]
Suppliers for Research Purposes:
-
MedchemExpress
-
ProbeChem
Quantitative Data
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Human PDE1A | 97.6 |
| Human PDE1B | 43.9 |
| Human PDE1C | 431.8 |
Data from MedchemExpress and ProbeChem product pages.
Table 2: In Vivo Pharmacological Effects of this compound
| Experimental Model | Species | This compound Dose Range (mg/kg, oral) | Observed Effect |
| Methamphetamine-Induced Locomotor Hyperactivity | Rat | 3 - 30 | Potent inhibition of hyperactivity |
| Phencyclidine-Induced Social Interaction Deficit | Mouse | 0.3 - 3 | Reversal of social interaction deficits |
| Phencyclidine-Induced Novel Object Recognition Deficit | Rat | 0.3 - 3 | Reversal of recognition deficits |
| Object Retrieval with Detour Task | Marmoset | 3 and 30 | Improved performance |
| cGMP Levels in Cerebrospinal Fluid | Monkey | 30 and 100 | Significant elevation of cGMP |
Data summarized from Enomoto et al., 2019.[1]
Signaling Pathway
This compound's mechanism of action is centered on the modulation of cyclic nucleotide signaling pathways. The diagram below illustrates the core pathway affected by this compound.
Experimental Protocols
The following are detailed protocols for key in vivo experiments based on the study by Enomoto et al. (2019). Researchers should adapt these protocols to their specific experimental conditions and institutional guidelines.
Methamphetamine-Induced Locomotor Hyperactivity in Rats
This protocol is designed to assess the potential of this compound to ameliorate the hyper-dopaminergic state, a model for positive symptoms of schizophrenia.
Experimental Workflow:
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Methamphetamine hydrochloride
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Saline
-
Locomotor activity chambers equipped with infrared sensors
Procedure:
-
Acclimation: Individually place rats in the locomotor activity chambers and allow them to acclimate for at least 60 minutes.
-
This compound Administration: Administer this compound orally at doses of 3, 10, or 30 mg/kg, or the vehicle.
-
Methamphetamine Administration: 30 minutes after this compound administration, administer methamphetamine subcutaneously at a dose of 1 mg/kg or saline.
-
Data Collection: Immediately after methamphetamine administration, record locomotor activity for 90 minutes.
-
Analysis: Analyze the total distance traveled or the number of beam breaks. Compare the locomotor activity of this compound-treated groups to the vehicle-treated, methamphetamine-stimulated group.
Phencyclidine-Induced Social Interaction Deficit in Mice
This model assesses the efficacy of this compound in reversing social withdrawal, a negative symptom of schizophrenia, induced by the NMDA receptor antagonist phencyclidine (PCP).
Experimental Workflow:
Materials:
-
Male ddY mice
-
This compound
-
Phencyclidine hydrochloride (PCP)
-
Vehicle for this compound
-
Saline
-
Open-field arena
-
Video recording and analysis software
Procedure:
-
PCP Treatment: Administer PCP (10 mg/kg, s.c.) or saline to mice once daily for 14 consecutive days.
-
Withdrawal Period: Allow a 7-day withdrawal period after the last PCP injection.
-
This compound Administration: On the test day, administer this compound orally at doses of 0.3, 1, or 3 mg/kg, or the vehicle.
-
Habituation: 60 minutes after this compound administration, place the test mouse in the open-field arena for a habituation period.
-
Social Interaction Test: After habituation, introduce an unfamiliar, untreated mouse into the arena.
-
Data Collection: Record the behavior of the pair for 10 minutes.
-
Analysis: Manually or using automated software, score the total time the test mouse spends in active social interaction (e.g., sniffing, grooming, following).
Phencyclidine-Induced Novel Object Recognition Deficit in Rats
This protocol evaluates the potential of this compound to improve cognitive deficits, specifically recognition memory, in a PCP-induced model in rats.
Experimental Workflow:
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Phencyclidine hydrochloride (PCP)
-
Vehicle for this compound
-
Saline
-
Open-field test box
-
A variety of objects differing in shape, color, and texture
-
Video recording and analysis software
Procedure:
-
PCP Treatment: Administer PCP (2 mg/kg, s.c.) or saline to rats twice daily for 7 consecutive days.
-
Withdrawal Period: Allow a 7-day withdrawal period.
-
Habituation: Habituate the rats to the empty test box for 10 minutes per day for 3 days prior to the test day.
-
This compound Administration: On the test day, administer this compound orally at doses of 0.3, 1, or 3 mg/kg, or the vehicle.
-
Training Session (T1): 60 minutes after this compound administration, place the rat in the test box containing two identical objects and allow it to explore for 5 minutes.
-
Retention Interval: Return the rat to its home cage for a 1-hour retention interval.
-
Test Session (T2): Place the rat back in the test box, which now contains one of the familiar objects from T1 and one novel object. Allow the rat to explore for 5 minutes.
-
Data Collection: Record the exploration time for each object during the test session. Exploration is typically defined as the nose being oriented toward the object within a 2 cm distance.
-
Analysis: Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.
Disclaimer
These application notes and protocols are intended for guidance in a research setting only. All experiments should be conducted in accordance with relevant institutional and national guidelines for animal care and use. The provided protocols are based on published literature and may require optimization for specific experimental conditions.
References
- 1. A Novel Phosphodiesterase 1 Inhibitor this compound Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Translational Biomarkers in DSR-141562 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSR-141562 is a novel, orally available, and brain-penetrant phosphodiesterase 1 (PDE1) inhibitor, with preferential selectivity for the PDE1B isoform.[1] Developed for the potential treatment of positive symptoms, negative symptoms, and cognitive impairments associated with schizophrenia, this compound's mechanism of action centers on the modulation of intracellular signaling pathways by preventing the breakdown of cyclic guanosine monophosphate (cGMP).[1][2] Preclinical evidence strongly suggests that cerebrospinal fluid (CSF) levels of cGMP can serve as a valuable translational biomarker to demonstrate target engagement and pharmacodynamic activity of this compound.[1][2]
These application notes provide a comprehensive overview of the scientific rationale and detailed protocols for the utilization of cGMP as a primary translational biomarker in preclinical and clinical studies of this compound.
Scientific Rationale for cGMP as a Translational Biomarker
Translational biomarkers are critical tools in drug development, providing objective measures of a drug's biological activity that can bridge preclinical findings and clinical outcomes. For this compound, cGMP serves as an exemplary translational biomarker for the following reasons:
-
Direct Target Engagement: this compound inhibits PDE1, the enzyme responsible for cGMP hydrolysis. An increase in cGMP levels in relevant biological matrices, such as CSF, provides direct evidence that this compound is engaging its target and exerting its intended pharmacological effect.
-
Dose-Response Relationship: Preclinical studies have demonstrated a dose-dependent increase in CSF cGMP levels following this compound administration, allowing for the characterization of a dose-response relationship and aiding in the selection of clinically relevant doses.[1][2]
-
Translatability Across Species: The PDE1-cGMP signaling pathway is conserved across species, including rodents, non-human primates, and humans, making cGMP a reliable biomarker for interspecies translation of pharmacodynamic effects.
-
Link to Pathophysiology: Dysregulation of dopaminergic and glutamatergic signaling is implicated in the pathophysiology of schizophrenia.[3][4] PDE1B is believed to regulate these neurotransmitter systems, and by elevating cGMP, this compound can modulate downstream signaling cascades relevant to the disease.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound, highlighting its effects on cGMP levels and its behavioral efficacy.
Table 1: Effect of this compound on cGMP Levels in Monkey Cerebrospinal Fluid
| Treatment Group | Dose (mg/kg) | Mean cGMP Concentration (nmol/L) | Fold Increase vs. Vehicle |
| Vehicle | - | Baseline | 1.0 |
| This compound | 30 | Significantly Elevated | >1.0 |
| This compound | 100 | Potently Elevated | >1.0 |
Note: Specific mean concentrations and fold increases were not publicly available in the search results, but the qualitative descriptions from the source are included.[1][2]
Table 2: Summary of Behavioral Efficacy of this compound in Animal Models of Schizophrenia
| Animal Model | Species | Behavioral Deficit | This compound Dose Range (mg/kg) | Observed Effect |
| Methamphetamine-induced hyperactivity | Rat | Increased locomotor activity | 3-30 | Potent inhibition of hyperactivity |
| Phencyclidine (PCP)-induced social interaction deficit | Mouse | Reduced social interaction | 0.3-3 | Reversal of social interaction deficits |
| PCP-induced novel object recognition deficit | Rat | Impaired recognition memory | 0.3-3 | Reversal of recognition deficits |
| Object retrieval with detour task | Common Marmoset | Impaired executive function | 3 and 30 | Improved performance |
Experimental Protocols
Protocol 1: Quantification of cGMP in Cerebrospinal Fluid (CSF) by Enzyme Immunoassay (EIA)
This protocol outlines a competitive enzyme immunoassay for the quantitative determination of cGMP in CSF samples.
1. Materials and Reagents:
-
cGMP EIA Kit (e.g., from a commercial vendor)
-
CSF samples collected from study subjects
-
0.1 M HCl
-
Microplate reader capable of measuring absorbance at 405 nm
-
Polypropylene tubes for sample and standard dilutions
-
Vortex mixer
-
Calibrated pipettes and tips
2. CSF Sample Collection and Handling:
-
Collect CSF via lumbar puncture into polypropylene tubes.
-
Immediately after collection, acidify the CSF sample by adding 1 part 1 M HCl to 9 parts CSF (final concentration 0.1 M HCl) to inhibit phosphodiesterase activity.
-
Vortex the acidified sample and centrifuge at 600 x g for 10 minutes at 4°C to remove any cellular debris.
-
Store the supernatant at -80°C until analysis. Avoid repeated freeze-thaw cycles.
3. Assay Procedure (Non-Acetylated Method):
-
Standard Preparation: Prepare a serial dilution of the cGMP standard in 0.1 M HCl according to the kit manufacturer's instructions. This will generate a standard curve.
-
Sample Preparation: Thaw the acidified CSF samples on ice. If necessary, dilute the samples in 0.1 M HCl to bring the cGMP concentration within the range of the standard curve.
-
Assay Plate Loading:
-
Pipette 100 µL of 0.1 M HCl into the non-specific binding (NSB) and zero standard (B0) wells.
-
Pipette 100 µL of each cGMP standard dilution into the appropriate wells.
-
Pipette 100 µL of each CSF sample into the appropriate wells.
-
Pipette 50 µL of the cGMP-alkaline phosphatase conjugate into each well except the blank wells.
-
Pipette 50 µL of the anti-cGMP antibody solution into each well except the blank and NSB wells.
-
-
Incubation: Cover the plate and incubate for 2 hours at room temperature on a plate shaker.
-
Washing: Wash the plate 3-5 times with the provided wash buffer according to the manufacturer's protocol.
-
Substrate Reaction: Add 200 µL of the p-Nitrophenyl Phosphate (pNPP) substrate solution to each well. Incubate for 1 hour at room temperature.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.
-
Data Acquisition: Read the absorbance of each well at 405 nm using a microplate reader.
4. Data Analysis:
-
Calculate the average absorbance for each standard and sample.
-
Subtract the average absorbance of the NSB wells from all other wells.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations. A logit-log transformation is typically used for competitive immunoassays.
-
Determine the cGMP concentration in the CSF samples by interpolating their absorbance values from the standard curve.
-
Multiply the calculated concentration by any dilution factors to obtain the final cGMP concentration in the original CSF sample.
Protocol 2: Quantification of cGMP in CSF by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a more specific and sensitive method for cGMP quantification.
1. Materials and Reagents:
-
LC-MS/MS system (e.g., Agilent 1200 LC system and API4000 triple quadrupole mass spectrometer)
-
Stable isotope-labeled cGMP internal standard (e.g., ¹³C₅,¹⁵N₅-cGMP)
-
Perchloric acid (0.4 M)
-
Acetonitrile
-
Formic acid
-
Ammonium acetate
-
HPLC-grade water
-
Analytical column (e.g., Shim-pack-XR-ODS II)
2. CSF Sample Preparation:
-
Thaw CSF samples on ice.
-
To 100 µL of CSF, add the internal standard to a final concentration of 20 nmol/L.
-
Precipitate proteins by adding 300 µL of ice-cold 0.4 M perchloric acid.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Use a gradient elution to separate cGMP from other components.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both cGMP and the internal standard.
-
4. Data Analysis:
-
Integrate the peak areas for both cGMP and the internal standard.
-
Calculate the peak area ratio of cGMP to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the cGMP concentration in the CSF samples from the calibration curve.
Visualizations
Signaling Pathway
References
- 1. A Novel Phosphodiesterase 1 Inhibitor this compound Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advanced research on dopamine signaling to develop drugs for the treatment of mental disorders: Ser311Cys polymorphisms of the dopamine D2-receptor gene and schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
DSR-141562 solubility issues and solutions
Welcome to the technical support center for DSR-141562. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a particular focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, orally active, and selective brain-penetrant phosphodiesterase 1 (PDE1) inhibitor.[1][2] It shows preferential selectivity for the human PDE1B isoform with an IC50 of 43.9 nM, while the IC50 values for human PDE1A and PDE1C are 97.6 nM and 431.8 nM, respectively.[1] By inhibiting PDE1, this compound prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to an increase in intracellular cGMP levels.[2][3] This modulation of the cGMP signaling pathway is believed to be responsible for its therapeutic effects, particularly in the context of neurological and psychiatric disorders like schizophrenia.[2][3]
Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into aqueous buffer or cell culture medium. What could be the cause?
A2: This is a common issue for compounds with low aqueous solubility. This compound is hydrophobic, and when a concentrated DMSO stock is diluted into an aqueous environment, the compound can crash out of solution as it is no longer in a favorable solvent. This can be influenced by several factors, including the final concentration of this compound, the percentage of DMSO in the final solution, the pH and composition of the aqueous buffer, and the temperature.
Q3: What is the maximum recommended concentration of DMSO for in vitro cell-based assays?
A3: Generally, for most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity or other off-target effects. However, the tolerance to DMSO can be cell-line dependent, and it is advisable to run a vehicle control (media with the same final concentration of DMSO) to assess its impact on your specific experimental system.
Q4: Can I heat or sonicate my this compound solution to aid dissolution?
A4: Yes, for initial solubilization in an organic solvent like DMSO, warming the solution (e.g., to 37°C or up to 60°C) and using an ultrasonic bath can help dissolve this compound.[4][5] However, be cautious with heating, as prolonged exposure to high temperatures could potentially degrade the compound. For aqueous solutions, gentle warming may also help, but it might not prevent precipitation upon cooling.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to troubleshooting and resolving solubility problems with this compound in your experiments.
Problem: this compound precipitates out of solution upon dilution of the DMSO stock in aqueous media.
Solution Workflow:
References
- 1. Role of Phosphodiesterase 1 in the Regulation of Real-Time cGMP Levels and Contractility in Adult Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Phosphodiesterase 1 Inhibitor this compound Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. file.glpbio.com [file.glpbio.com]
Preventing DSR-141562 precipitation in solution
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the precipitation of DSR-141562 in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
Q2: What are the common causes of this compound precipitation?
A2: Precipitation of poorly soluble compounds like this compound can be triggered by several factors, including:
-
Solvent Change: Shifting from a high-solubility organic solvent (like DMSO) to a low-solubility aqueous medium can cause the compound to fall out of solution[6].
-
pH Shift: Changes in the pH of the solution can alter the ionization state of the compound, thereby affecting its solubility[3].
-
Temperature Fluctuations: A decrease in temperature can reduce the solubility of the compound.
-
High Concentration: Exceeding the solubility limit of this compound in a given solvent system will lead to precipitation[7].
-
Interactions with Other Components: The presence of salts or other excipients in the formulation can sometimes decrease solubility[3].
Q3: How can I improve the solubility of this compound?
A3: Several strategies can be employed to enhance the solubility of this compound and prevent precipitation:
-
Co-solvents: Utilizing a mixture of solvents can improve solubility. For instance, a combination of DMSO, PEG300, and Tween-80 has been shown to be effective[1].
-
Excipients: The use of solubilizing agents such as cyclodextrins (e.g., SBE-β-CD) can form inclusion complexes that enhance aqueous solubility[1][7][8][9].
-
Particle Size Reduction: While more applicable to suspensions, reducing the particle size of the solid compound can increase the dissolution rate[5][8].
-
Physical Methods: Applying heat and/or sonication can aid in the dissolution of this compound, especially when preparing stock solutions[1].
Troubleshooting Guide
Issue: Precipitation observed when preparing a stock solution in DMSO.
| Possible Cause | Troubleshooting Step |
| Hygroscopic DMSO | Use newly opened, anhydrous DMSO. Hygroscopic DMSO can significantly impact the solubility of the product[1]. |
| Concentration too high | Do not exceed a concentration of 25 mg/mL in DMSO[1]. |
| Insufficient dissolution energy | Use ultrasonic agitation and gentle warming (up to 60°C) to aid dissolution[1]. |
Issue: Precipitation observed when diluting a DMSO stock solution into an aqueous medium.
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility | Prepare the final solution using a co-solvent system. See the recommended solvent protocols below. |
| Rapid solvent shift | Add the DMSO stock solution to the aqueous medium slowly while vortexing to ensure rapid mixing and prevent localized high concentrations. |
| Final concentration exceeds solubility limit | Ensure the final concentration of this compound in the aqueous medium is within its solubility limit for that specific formulation. |
Experimental Protocols
Below are detailed methodologies for preparing clear, stable solutions of this compound.
Protocol 1: Co-Solvent Formulation
-
Prepare a 10% DMSO solution by volume.
-
Add 40% PEG300 to the DMSO solution.
-
Incorporate 5% Tween-80 into the mixture.
-
Finally, add 45% saline to reach the final volume.
-
This protocol should yield a clear solution with a solubility of at least 2.5 mg/mL (6.03 mM)[1].
Protocol 2: Cyclodextrin-Based Formulation
-
Prepare a 10% DMSO solution.
-
Separately, prepare a 20% SBE-β-CD (Sulfobutyl ether-β-cyclodextrin) solution in saline.
-
Add 90% of the 20% SBE-β-CD in saline solution to the 10% DMSO solution.
-
This method should result in a clear solution with a solubility of at least 2.5 mg/mL (6.03 mM)[1].
Protocol 3: Oil-Based Formulation
-
Prepare a 10% DMSO solution.
-
Add 90% corn oil to the DMSO solution.
-
This will produce a clear solution with a solubility of at least 2.5 mg/mL (6.03 mM)[1].
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 414.42 | [1] |
| Formula | C19H25F3N4O3 | [1] |
| CAS No. | 2007975-22-4 | [1] |
| Solubility in DMSO | 25 mg/mL (60.33 mM) | [1] |
| Solubility in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (6.03 mM) | [1] |
| Solubility in 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.03 mM) | [1] |
| Solubility in 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (6.03 mM) | [1] |
| IC50 for human PDE1A | 97.6 nM | [1][2] |
| IC50 for human PDE1B | 43.9 nM | [1][2] |
| IC50 for human PDE1C | 431.8 nM | [1][2] |
Visualizations
Caption: Simplified signaling pathway for this compound as a PDE1B inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PDE1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
DSR-141562 stability in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of DSR-141562 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored to ensure its stability?
A1: Proper storage is critical for maintaining the integrity of this compound. For long-term storage, it is recommended to store the solid compound and stock solutions at low temperatures. Adherence to these guidelines will help minimize degradation and ensure the reliability of your experimental results.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Up to 12 months |
| 4°C | Up to 6 months | |
| Stock Solution in Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month[1] |
Q2: How should I prepare working solutions of this compound for in vivo and in vitro experiments?
A2: For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use to ensure potency and minimize the risk of degradation.[1] For in vitro assays, stock solutions can be prepared in a suitable solvent, such as DMSO, and stored as indicated in Table 1. When preparing aqueous working solutions from a DMSO stock, it is important to ensure that the final concentration of DMSO is compatible with your experimental system and does not exceed a level that could cause cellular toxicity.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been extensively published, compounds with similar heterocyclic structures, such as those containing an imidazotriazinone core, may be susceptible to certain types of degradation under experimental conditions. Potential degradation pathways to consider include:
-
Hydrolysis: The imidazotriazinone ring system may be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. This can lead to ring-opening and loss of biological activity.
-
Oxidation: The molecule may be sensitive to oxidative stress, which could be initiated by exposure to air, light, or oxidizing agents.
-
Photodegradation: Exposure to UV or high-intensity visible light may lead to the degradation of the compound.
It is recommended to conduct forced degradation studies to identify the specific degradation products and pathways for this compound in your experimental setup.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected activity in biological assays.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | - Prepare fresh working solutions from a recently prepared stock solution. - Ensure that the pH of your assay buffer is within a stable range for the compound (typically near neutral pH). - Protect solutions from light and store them on ice during the experiment. |
| Improper Storage | - Verify that the solid compound and stock solutions have been stored at the recommended temperatures (see Table 1). - Avoid repeated freeze-thaw cycles of stock solutions. Aliquot stock solutions into smaller volumes for single use. |
| Solvent Effects | - Ensure the final solvent concentration (e.g., DMSO) in your assay is not affecting the biological system. - Test the stability of this compound in your specific assay buffer over the time course of the experiment. |
Problem 2: Appearance of unknown peaks in HPLC analysis of this compound samples.
| Potential Cause | Troubleshooting Step |
| Sample Degradation | - Review the sample preparation and storage procedures. Ensure samples are protected from light and stored at appropriate temperatures before analysis. - Consider the possibility of degradation in the autosampler. Use a cooled autosampler if available. |
| Contamination | - Ensure all glassware and solvents are clean and of high purity. - Run a blank injection (solvent only) to check for system contamination. |
| Interaction with Excipients | - If working with a formulation, consider potential interactions between this compound and excipients that may lead to degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
-
Calculate the percentage of degradation.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC-UV method for the analysis of this compound and its potential degradation products. Method optimization and validation will be required.
Table 2: Suggested HPLC Parameters
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a suitable gradient (e.g., 5% B to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Scan for optimal wavelength (e.g., 254 nm or based on UV spectrum) |
| Injection Volume | 10 µL |
Visualizations
PDE1B Signaling Pathway
This compound is a selective inhibitor of phosphodiesterase 1B (PDE1B). PDE1B is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE1B, this compound increases the intracellular levels of cAMP and cGMP, thereby modulating downstream signaling pathways.
Caption: PDE1B signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Testing
The following diagram illustrates a logical workflow for assessing the stability of this compound.
Caption: A typical workflow for conducting stability studies on this compound.
References
Troubleshooting inconsistent results with DSR-141562
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing DSR-141562 in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 1B (PDE1B).[1] By inhibiting PDE1B, it prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to an accumulation of cGMP in target cells. This modulation of the cGMP signaling pathway is believed to underlie its therapeutic effects, particularly in the context of dopaminergic and glutamatergic neurotransmission.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For in vitro experiments, this compound can be dissolved in DMSO. For in vivo studies, a common vehicle is a suspension in 0.5% methylcellulose in water. It is crucial to prepare fresh solutions for each experiment to avoid degradation. Stock solutions in DMSO should be stored at -20°C or -80°C and undergo minimal freeze-thaw cycles. A product data sheet suggests that for in vivo use, a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used, resulting in a clear solution.[2]
Q3: What are the reported IC50 values for this compound against different PDE1 subtypes?
A3: this compound exhibits selectivity for PDE1B. The reported half-maximal inhibitory concentration (IC50) values are:
| PDE Isoform | IC50 (nM) |
| PDE1A | 97.6 |
| PDE1B | 43.9 |
| PDE1C | 431.8 |
| Data sourced from MedChemExpress Product Data Sheet.[2] |
Troubleshooting Guides
In Vitro Experiments: PDE1B Inhibition Assay
Q: I am not observing the expected inhibition of PDE1B with this compound in my enzymatic assay. What could be the issue?
A: Several factors could contribute to this. Let's troubleshoot step-by-step.
1. Compound Integrity and Solubility:
-
Problem: this compound may have degraded or not be fully dissolved.
-
Solution:
-
Always use a fresh aliquot of this compound from a properly stored stock.
-
Ensure complete dissolution in your chosen solvent (e.g., DMSO) before further dilution into the assay buffer. Sonication can aid in solubilization.
-
Visually inspect the solution for any precipitates.
-
2. Assay Conditions:
-
Problem: Suboptimal assay conditions can affect enzyme activity and inhibitor binding.
-
Solution:
-
Enzyme Concentration: Ensure you are using an appropriate concentration of recombinant PDE1B that results in a linear reaction rate within your assay window.
-
Substrate Concentration: The concentration of cGMP should be at or below the Michaelis-Menten constant (Km) for the enzyme to ensure competitive inhibition is readily detectable.
-
Incubation Time: The incubation time should be within the linear range of the reaction. A time course experiment is recommended to determine this.
-
Buffer Composition: Check the pH and ionic strength of your assay buffer. Ensure it is compatible with both the enzyme and the inhibitor.
-
3. Positive and Negative Controls:
-
Problem: Lack of appropriate controls makes it difficult to interpret the results.
-
Solution:
-
Positive Control: Include a known, non-selective PDE inhibitor like IBMX to confirm that the assay system can detect inhibition.
-
Negative Control (Vehicle): Ensure that the final concentration of the vehicle (e.g., DMSO) in the assay is consistent across all wells and does not inhibit the enzyme.
-
Experimental Protocol: PDE1B Enzymatic Assay
This protocol is a generalized procedure and may need optimization for your specific laboratory conditions.
-
Reagents:
-
Recombinant human PDE1B
-
cGMP (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound
-
Positive control (e.g., IBMX)
-
Detection Reagent (e.g., a commercial kit that measures phosphate or GMP production)
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
In a 96-well plate, add the diluted compounds.
-
Add the recombinant PDE1B enzyme to each well and incubate for a short pre-incubation period (e.g., 10-15 minutes) at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding cGMP.
-
Allow the reaction to proceed for a predetermined time within the linear range.
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent and measure the signal (e.g., absorbance or fluorescence).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
In Vivo Experiments: Measurement of cGMP Levels in Brain Tissue
Q: I am not observing a significant increase in cGMP levels in the brain tissue of animals treated with this compound. What could be the problem?
A: This could be due to issues with drug administration, tissue collection and processing, or the cGMP measurement itself.
1. Drug Administration and Pharmacokinetics:
-
Problem: The compound may not be reaching the target tissue at a sufficient concentration.
-
Solution:
-
Route of Administration: Ensure the route of administration (e.g., oral gavage, intraperitoneal injection) is appropriate and performed correctly. For oral administration, ensure the compound is properly suspended.
-
Dose and Timing: Verify that the dose and the time point for tissue collection are appropriate to observe the desired effect. A dose-response and time-course study may be necessary. Oral administration of 10 mg/kg this compound has been shown to slightly elevate cGMP concentration in mouse brains.[1]
-
Vehicle: Ensure the vehicle used is appropriate and does not interfere with the absorption of this compound.
-
2. Tissue Collection and Processing:
-
Problem: cGMP levels can change rapidly post-mortem.
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Solution:
-
Rapid Tissue Harvest: Euthanize the animal and dissect the brain region of interest as quickly as possible.
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Immediate Freezing: Immediately freeze the tissue in liquid nitrogen or on dry ice to halt enzymatic activity.
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Homogenization: Homogenize the tissue in an appropriate buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation during the procedure.
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3. cGMP Measurement (ELISA):
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Problem: The ELISA assay may not be sensitive enough or may be subject to interference.
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Solution:
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Kit Selection: Use a reputable and sensitive cGMP ELISA kit.
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Standard Curve: Ensure a valid standard curve is generated with each assay.
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Sample Dilution: You may need to dilute your tissue homogenate to bring the cGMP concentration within the linear range of the standard curve.
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Protein Concentration: Normalize the cGMP concentration to the total protein concentration in each sample to account for variations in tissue sample size.
-
Experimental Protocol: cGMP Measurement in Brain Tissue
-
Animal Dosing:
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Administer this compound or vehicle to the animals at the desired dose and route.
-
-
Tissue Collection:
-
At the appropriate time point, euthanize the animal via an approved method.
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Rapidly dissect the brain region of interest (e.g., striatum, prefrontal cortex).
-
Immediately snap-freeze the tissue in liquid nitrogen. Store at -80°C until use.
-
-
Sample Preparation:
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Weigh the frozen tissue.
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Homogenize the tissue in a cold lysis buffer (e.g., 0.1 M HCl) containing a PDE inhibitor (e.g., 1 mM IBMX).
-
Centrifuge the homogenate at high speed (e.g., >10,000 x g) at 4°C.
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Collect the supernatant for cGMP measurement.
-
-
cGMP ELISA:
-
Follow the manufacturer's instructions for the chosen cGMP ELISA kit. This typically involves:
-
Preparing cGMP standards.
-
Adding standards and samples to the antibody-coated plate.
-
Adding the cGMP-HRP conjugate.
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Incubating the plate.
-
Washing the plate.
-
Adding the substrate and stopping the reaction.
-
Reading the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Calculate the cGMP concentration in your samples based on the standard curve.
-
Normalize the cGMP concentration to the initial tissue weight or the protein concentration of the homogenate.
-
Behavioral Experiments
Q: I am seeing high variability in my behavioral experiments with this compound.
A: Behavioral experiments are inherently variable. Here are some key areas to focus on to reduce variability.
1. Animal Handling and Habituation:
-
Problem: Stress from handling and novel environments can significantly impact behavior.
-
Solution:
-
Handle the animals gently and consistently for several days before the experiment.
-
Habituate the animals to the testing room and apparatus for a sufficient period before starting the experiment.
-
2. Dosing and Timing:
-
Problem: Inconsistent dosing and timing can lead to variable drug exposure.
-
Solution:
-
Ensure accurate and consistent dosing for all animals.
-
Administer the drug at the same time each day.
-
The timing of the behavioral test relative to the drug administration is critical. This should be based on the known pharmacokinetics of this compound if available, or determined empirically.
-
3. Environmental Factors:
-
Problem: Changes in the environment can affect animal behavior.
-
Solution:
-
Maintain consistent lighting, temperature, and noise levels in the testing room.
-
Clean the testing apparatus thoroughly between each animal to remove olfactory cues.
-
4. Model-Specific Considerations:
-
Methamphetamine-Induced Hyperactivity:
-
Baseline Activity: Ensure that baseline locomotor activity is stable before administering methamphetamine.
-
Methamphetamine Dose: The dose of methamphetamine should be sufficient to induce a robust hyperactive response but not so high as to cause excessive stereotypy, which can interfere with locomotor measurement. This compound has been shown to inhibit methamphetamine-induced locomotor hyperactivity in rats at doses of 3-30 mg/kg.[1]
-
-
Phencyclidine (PCP)-Induced Social Interaction Deficits:
-
PCP Dosing Regimen: The dose and duration of PCP treatment are critical for inducing a consistent social deficit.
-
Partner Animal: The "partner" animal should be unfamiliar to the test animal and should be habituated to the testing arena.
-
Scoring: Use clear and objective criteria for scoring social interaction behaviors. Blinding the experimenter to the treatment groups is essential. This compound has been shown to reverse social interaction deficits induced by repeated phencyclidine treatment in mice at doses of 0.3-3 mg/kg.[1]
-
Experimental Protocol: Methamphetamine-Induced Hyperactivity in Rats
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Apparatus: Open-field arenas equipped with automated photobeam tracking systems.
-
Procedure:
-
Habituate the rats to the testing room for at least 1 hour before the experiment.
-
Place each rat in an open-field arena and allow for a 30-60 minute habituation period to establish a baseline locomotor activity.
-
Administer this compound or vehicle.
-
After a pre-treatment period (e.g., 30-60 minutes), administer methamphetamine (e.g., 1-2 mg/kg, s.c.).
-
Immediately return the rat to the open-field arena and record locomotor activity for 60-120 minutes.
-
-
Data Analysis: Analyze the total distance traveled or the number of beam breaks in specified time bins.
Experimental Protocol: Phencyclidine-Induced Social Interaction Deficits in Mice
-
Animals: Male C57BL/6 or Swiss Webster mice.
-
Apparatus: A clean, neutral cage.
-
Procedure:
-
PCP Treatment: Administer PCP (e.g., 5-10 mg/kg, i.p.) or saline once daily for a specified period (e.g., 7-14 days) to induce social deficits.
-
Washout Period: Allow for a washout period (e.g., 3-7 days) after the last PCP injection.
-
Test Day:
-
Habituate the test mice to the testing room.
-
Administer this compound or vehicle.
-
After a pre-treatment period, place the test mouse in the testing cage with an unfamiliar partner mouse (of the same sex and strain, and untreated).
-
Videotape the interaction for a set period (e.g., 10 minutes).
-
-
-
Data Analysis: A blinded observer scores the duration of active social behaviors (e.g., sniffing, following, grooming).
References
Technical Support Center: DSR-141562 Marmoset Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the adjustment and implementation of protocols involving the novel phosphodiesterase 1 (PDE1) inhibitor, DSR-141562, in common marmoset (Callithrix jacchus) studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, orally available, and brain-penetrant phosphodiesterase 1 (PDE1) inhibitor.[1] It shows preferential selectivity for the PDE1B isoform, which is predominantly expressed in the brain.[1][2] The primary mechanism of action for this compound is the inhibition of PDE1, an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] By inhibiting PDE1, this compound increases the intracellular levels of cAMP and cGMP, which are crucial second messengers in signaling pathways associated with cognitive function and neurotransmission.[1][3]
Q2: What are the potential therapeutic applications of this compound?
A2: Preclinical studies suggest that this compound is a therapeutic candidate for schizophrenia, with potential efficacy in treating positive, negative, and cognitive symptoms.[1] It has also been identified as having potential therapeutic effects on cognitive disorders and other conditions related to memory dysfunction.[3]
Q3: Why are marmosets a suitable non-human primate model for studying this compound?
A3: Marmosets are a valuable non-human primate model for several reasons, including their small size, which is advantageous when the test compound is limited or expensive.[4][5] They have been successfully used to demonstrate the cognitive-enhancing effects of this compound.[1][2] Their use in preclinical toxicology and safety assessment is well-established, and they can be particularly useful for evaluating novel compounds in various disease models.[4][5]
Q4: What are the reported effective doses of this compound in marmosets?
A4: In common marmosets, oral administration of this compound at doses of 3 and 30 mg/kg has been shown to improve performance in cognitive tasks, specifically the object retrieval with detour task.[1][2]
Q5: How can I monitor the target engagement of this compound in marmosets?
A5: The levels of cGMP in the cerebrospinal fluid (CSF) can serve as a translational biomarker for this compound activity.[1][2] In monkeys, treatment with this compound at 30 and 100 mg/kg resulted in a potent elevation of cGMP concentration in the CSF.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in Behavioral Readouts | Inconsistent drug administration, stress during handling, or environmental factors. | Ensure accurate and consistent oral dosing. Acclimatize animals to handling and the testing environment to minimize stress. Control for environmental variables such as light and noise. |
| Difficulty with Oral Administration | Animal resistance to gavage or consumption of medicated food. | Train animals to accept oral gavage cooperatively. Alternatively, mix the compound with a palatable food item, ensuring the full dose is consumed. |
| Low Bioavailability | Issues with the formulation of this compound. | Review the vehicle used for drug formulation. Ensure it is appropriate for oral administration in marmosets and facilitates optimal absorption. |
| Adverse Events or Signs of Toxicity | Dose may be too high for the individual animal or there may be off-target effects. | Monitor animals closely for any signs of distress or adverse reactions. If observed, consider reducing the dose or consulting with a veterinarian. While this compound did not induce catalepsy in rats, monitor for any unexpected motor effects.[1] |
| Inconsistent cGMP Levels in CSF | Variability in the timing of CSF collection relative to drug administration. | Standardize the time point for CSF collection post-dosing across all animals to ensure comparability of results. |
Experimental Protocols
Cognitive Assessment in Marmosets: Object Retrieval with Detour Task
This protocol is based on methodologies reported in preclinical studies of this compound.[1][2]
1. Objective: To assess the effect of this compound on cognitive function in common marmosets.
2. Animals: Adult common marmosets (Callithrix jacchus) of either sex. Animals should be socially housed and acclimated to the testing apparatus.
3. Materials:
- This compound
- Vehicle for oral administration (e.g., a sweetened solution)
- Object retrieval with detour task apparatus
- Reward (e.g., a preferred food item)
4. Procedure:
- Habituation: Acclimate the marmosets to the testing cage and the presence of the experimenter.
- Training: Train the animals on the object retrieval with detour task until they reach a stable baseline performance.
- Drug Administration: Administer this compound orally at the desired doses (e.g., 3 and 30 mg/kg) or vehicle at a fixed time before the behavioral testing.
- Testing: Place the marmoset in the testing cage and present the object retrieval task. Record the success rate and latency to retrieve the reward.
- Data Analysis: Analyze the success rate and latency to retrieve the reward between the this compound treated and vehicle control groups.
5. Expected Outcome: An improvement in the performance of the object retrieval with detour task in the this compound treated group compared to the vehicle control group.[1][2]
Quantitative Data Summary
| Parameter | Species | Dose | Effect | Reference |
| Cognitive Performance | Common Marmoset | 3 and 30 mg/kg (oral) | Improved performance in object retrieval with detour tasks. | [1][2] |
| cGMP Levels in CSF | Monkey | 30 and 100 mg/kg | Potently elevated cGMP concentration. | [1][2] |
| Locomotor Activity | Rat | 3-30 mg/kg | Potently inhibited methamphetamine-induced locomotor hyperactivity. | [1] |
| Catalepsy | Rat | 1-100 mg/kg | Did not induce any signs of catalepsy. | [1] |
Signaling Pathways and Workflows
Caption: this compound Mechanism of Action.
Caption: Experimental Workflow for Marmoset Cognitive Studies.
References
- 1. A Novel Phosphodiesterase 1 Inhibitor this compound Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Frontiers | The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review [frontiersin.org]
- 4. Scholars@Duke publication: The use of the marmoset in toxicity testing and nonclinical safety assessment studies [scholars.duke.edu]
- 5. Marmoset Studies for Preclinical Toxicology - IITRI [iitri.org]
Common pitfalls in DSR-141562 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with DSR-141562. The information is designed to address common pitfalls and specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), with a particular preference for the PDE1B isoform, which is predominantly expressed in the brain.[1][2] By inhibiting PDE1B, this compound prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to an elevation of cGMP levels in the brain.[1] This modulation of the cGMP signaling pathway is believed to be the basis for its therapeutic effects.[3]
Q2: What are the recommended preclinical oral dosages for this compound in different animal models?
A2: Effective oral dosages of this compound have been reported in several preclinical models. In rats, doses of 3-30 mg/kg have been shown to inhibit methamphetamine-induced locomotor hyperactivity.[1][2] For reversing social interaction and novel object recognition deficits, doses of 0.3-3 mg/kg were effective in mice and rats, respectively.[1][2] In common marmosets, 3 and 30 mg/kg improved performance in cognitive tasks.[1][2]
Q3: How can I monitor the pharmacodynamic effect of this compound in vivo?
A3: The elevation of cGMP levels in the cerebrospinal fluid (CSF) can be used as a translational biomarker to monitor the pharmacodynamic effect of this compound.[1][2] In monkeys, oral administration of this compound at 30 and 100 mg/kg resulted in a measurable increase in CSF cGMP concentration.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in behavioral experiments.
| Potential Cause | Troubleshooting Steps |
| Drug Administration Issues | Ensure accurate dosing and proper administration technique (e.g., oral gavage). Prepare fresh solutions of this compound for each experiment to avoid degradation. |
| Animal Acclimatization | Allow sufficient time for animals to acclimate to the testing environment to reduce stress-related variability in behavior. |
| Environmental Factors | Maintain consistent lighting, temperature, and noise levels in the experimental room, as these can significantly impact animal behavior. |
| Experimenter Bias | Whenever possible, blind the experimenter to the treatment conditions to minimize unconscious bias in behavioral scoring. |
Issue 2: Difficulty in detecting changes in cGMP levels.
| Potential Cause | Troubleshooting Steps |
| Sample Collection and Handling | Collect cerebrospinal fluid (CSF) or brain tissue samples quickly and at consistent time points after this compound administration. Immediately freeze samples in liquid nitrogen and store them at -80°C to prevent cGMP degradation. |
| Assay Sensitivity | Use a highly sensitive and validated cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit. Ensure that the assay is performed according to the manufacturer's instructions. |
| Insufficient Drug Exposure | Verify the dose and route of administration. Consider performing a dose-response study to determine the optimal concentration of this compound for elevating cGMP in your specific experimental model. |
Experimental Protocols
Measurement of cGMP in Mouse Brain:
-
Administer this compound orally at the desired dose (e.g., 10 mg/kg).[1]
-
At a predetermined time point post-administration, euthanize the mouse via an appropriate and approved method.
-
Rapidly dissect the brain region of interest (e.g., striatum, prefrontal cortex).
-
Immediately freeze the tissue in liquid nitrogen.
-
Homogenize the frozen tissue in an appropriate buffer (e.g., 0.1 M HCl).
-
Centrifuge the homogenate to pellet the protein.
-
Collect the supernatant and use a validated commercial EIA kit to quantify the cGMP concentration.
-
Normalize the cGMP concentration to the total protein content of the tissue sample.
Visualizations
Caption: this compound inhibits PDE1B, increasing cGMP levels and downstream signaling.
Caption: A general workflow for preclinical experiments involving this compound.
Quantitative Data Summary
Table 1: Efficacy of this compound in Preclinical Behavioral Models
| Animal Model | Behavioral Test | Effective Oral Dose Range | Observed Effect | Reference |
| Rat | Methamphetamine-induced Hyperactivity | 3 - 30 mg/kg | Potent inhibition of hyperlocomotion | [1][2] |
| Mouse | PCP-induced Social Interaction Deficit | 0.3 - 3 mg/kg | Reversal of social interaction deficits | [1][2] |
| Rat | PCP-induced Novel Object Recognition Deficit | 0.3 - 3 mg/kg | Reversal of recognition memory deficits | [1][2] |
| Common Marmoset | Object Retrieval with Detour Task | 3 and 30 mg/kg | Improved performance in the cognitive task | [1][2] |
Table 2: Pharmacodynamic Effect of this compound
| Animal Model | Biomarker | Oral Dose | Effect | Reference |
| Monkey | cGMP in Cerebrospinal Fluid | 30 and 100 mg/kg | Elevated cGMP concentration | [1][2] |
| Mouse | cGMP in Brain | 10 mg/kg | Slightly elevated cGMP concentration; Potently enhanced dopamine D1 receptor agonist-induced cGMP increase | [1] |
References
- 1. A Novel Phosphodiesterase 1 Inhibitor this compound Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Frontiers | The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review [frontiersin.org]
Validation & Comparative
DSR-141562 in Schizophrenia: A Comparative Guide to PDE1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of schizophrenia treatment is continually evolving, with a growing focus on novel mechanisms of action that address the complex symptomatology of the disorder, including its positive, negative, and cognitive domains. Phosphodiesterase (PDE) inhibitors, particularly those targeting PDE1, have emerged as a promising therapeutic avenue. This guide provides a detailed comparison of DSR-141562, a novel PDE1 inhibitor, with other relevant PDE1 inhibitors, supported by preclinical experimental data.
Introduction to PDE1 Inhibition in Schizophrenia
Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE1 family is unique in that its activity is dependent on calcium and calmodulin. PDE1 is highly expressed in the brain, particularly in regions implicated in the pathophysiology of schizophrenia, such as the striatum and prefrontal cortex. The predominant isoform in these regions is PDE1B.
By inhibiting PDE1, particularly PDE1B, the intracellular levels of cGMP are increased. This amplification of cGMP signaling is believed to modulate dopaminergic and glutamatergic neurotransmission, which are dysregulated in schizophrenia. This mechanism offers a potential therapeutic strategy to address not only the positive symptoms but also the challenging negative and cognitive symptoms of the disorder.
Comparative Analysis of PDE1 Inhibitors
This section compares this compound with other notable PDE1 inhibitors, focusing on their biochemical potency and preclinical efficacy in animal models relevant to schizophrenia.
Biochemical Potency and Selectivity
The inhibitory activity (IC50) of a compound against specific PDE isoforms is a critical determinant of its therapeutic potential and side-effect profile. A higher selectivity for the target isoform (in this case, PDE1B) over other PDEs is generally desirable to minimize off-target effects.
| Compound | PDE1A IC50 (nM) | PDE1B IC50 (nM) | PDE1C IC50 (nM) | Selectivity for PDE1B over other PDE families |
| This compound | 97.6[1][2] | 43.9[1][2] | 431.8[1][2] | High selectivity for PDE1 family over other PDE families.[1] |
| ITI-214 | Ki = 33 pM | - | IC50 = 35 pM | >1000-fold selectivity for PDE1 over the nearest other PDE family (PDE4D).[3][4] |
| Vinpocetine | ~8,000-20,000[5][6] | ~8,000-20,000[5][6] | ~40,000-50,000[5][6] | Also inhibits IKK and voltage-gated sodium channels.[5][7] |
Table 1: Inhibitory Potency and Selectivity of PDE1 Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) or inhibitory constants (Ki) of this compound, ITI-214, and Vinpocetine against human PDE1 isoforms.
Preclinical Efficacy in Animal Models of Schizophrenia
The therapeutic potential of PDE1 inhibitors is evaluated in various animal models that mimic the positive, negative, and cognitive symptoms of schizophrenia.
| Compound | Animal Model | Symptom Domain | Key Findings |
| This compound | Methamphetamine-induced hyperactivity (rats) | Positive | Potently inhibited hyperactivity at 3-30 mg/kg.[1][8] |
| Phencyclidine (PCP)-induced social interaction deficit (mice) | Negative | Reversed social interaction deficits at 0.3-3 mg/kg.[1][8] | |
| PCP-induced novel object recognition deficit (rats) | Cognitive | Reversed cognitive deficits at 0.3-3 mg/kg.[8] | |
| ITI-214 | Novel object recognition (rats) | Cognitive | Enhanced memory acquisition, consolidation, and retrieval across a broad dose range (0.1-10 mg/kg).[1][4] |
Table 2: Preclinical Efficacy of this compound and ITI-214 in Schizophrenia Models. This table outlines the effects of this compound and ITI-214 in established animal models representing different symptom domains of schizophrenia.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
PDE1B Signaling Pathway in Striatal Medium Spiny Neurons
Caption: PDE1B signaling cascade in a medium spiny neuron.
Experimental Workflow for Preclinical Animal Models
Caption: Workflow for evaluating PDE1 inhibitors in schizophrenia models.
Detailed Experimental Protocols
Methamphetamine-Induced Hyperactivity in Rats (Model for Positive Symptoms)
-
Animals: Male Sprague-Dawley rats are typically used. They are group-housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.
-
Apparatus: Locomotor activity is measured in an open-field arena, often equipped with infrared beams to automatically track movement.
-
Procedure:
-
Rats are habituated to the testing room for at least 60 minutes before the experiment.
-
They are then placed individually into the open-field arenas for a 30-minute habituation period.
-
Following habituation, rats are administered the test compound (e.g., this compound or vehicle) via oral gavage.
-
After a predetermined pretreatment time (e.g., 60 minutes), rats are injected with methamphetamine (e.g., 1 mg/kg, intraperitoneally).[9]
-
Locomotor activity (e.g., total distance traveled, number of beam breaks) is recorded for a set period, typically 60-90 minutes.[10]
-
-
Data Analysis: The total locomotor activity counts are compared between the different treatment groups using statistical methods such as ANOVA followed by post-hoc tests. A significant reduction in methamphetamine-induced hyperactivity by the test compound compared to the vehicle group indicates potential antipsychotic-like efficacy.
Phencyclidine (PCP)-Induced Social Interaction Deficit in Mice (Model for Negative Symptoms)
-
Animals: Male C57BL/6J mice are commonly used.
-
Procedure:
-
Mice receive sub-chronic administration of PCP (e.g., 5 or 10 mg/kg, intraperitoneally, twice daily for 7 days) or saline.[10][11]
-
A withdrawal period of at least 7 days follows the last PCP injection.[10]
-
The social interaction test is conducted in a novel, dimly lit arena.
-
A test mouse is placed in the arena with an unfamiliar "stimulus" mouse.
-
The duration of active social behaviors (e.g., sniffing, following, grooming) is recorded for a defined period (e.g., 10 minutes).
-
The test compound (e.g., this compound or vehicle) is administered before the social interaction test.
-
-
Data Analysis: The total time spent in social interaction is compared between treatment groups. A significant increase in social interaction time in the drug-treated PCP group compared to the vehicle-treated PCP group suggests efficacy against negative-like symptoms.
Novel Object Recognition (NOR) Test in Rats (Model for Cognitive Deficits)
-
Animals: Adult male Wistar or Long-Evans rats are frequently used.
-
Apparatus: The test is conducted in an open-field arena. A variety of objects that are different in shape, color, and texture are used.
-
Procedure:
-
Habituation: Rats are individually habituated to the empty arena for several minutes on consecutive days.
-
Sample Phase (T1): On the test day, two identical objects are placed in the arena, and the rat is allowed to explore them for a set duration (e.g., 3-5 minutes).[7]
-
Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific delay period (e.g., 1 hour to 24 hours).
-
Test Phase (T2): The rat is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded for a set duration (e.g., 3-5 minutes).[7]
-
To model cognitive deficits, rats may receive sub-chronic PCP treatment prior to the NOR test.[7] The test compound is administered before the sample or test phase, depending on the cognitive process being investigated (acquisition, consolidation, or retrieval).
-
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly above zero indicates successful recognition memory. The DIs are compared across treatment groups to assess the pro-cognitive effects of the test compound.
Conclusion
This compound demonstrates a promising preclinical profile as a selective PDE1B inhibitor with efficacy in animal models of positive, negative, and cognitive symptoms of schizophrenia. Its preferential targeting of PDE1B suggests a potential for a favorable side-effect profile. In comparison, ITI-214 also shows high potency and selectivity for PDE1 and has demonstrated pro-cognitive effects. Vinpocetine, while also a PDE1 inhibitor, has lower potency and a less selective profile, which may contribute to a broader range of biological effects.
The continued investigation of selective PDE1 inhibitors like this compound is warranted. Future clinical trials will be crucial to determine if the promising preclinical findings translate into effective and safe treatments for individuals with schizophrenia. The detailed experimental protocols and signaling pathway information provided in this guide offer a valuable resource for researchers in this field.
References
- 1. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methamphetamine-Induced Neurotoxicity Alters Locomotor Activity, Stereotypic Behavior, and Stimulated Dopamine Release in the Rat | Journal of Neuroscience [jneurosci.org]
- 4. CREB, cellular excitability, and cognition: implications for aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Functional Role for CREB as a Positive Regulator of Memory Formation and LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
DSR-141562: A Comparative Analysis of Selectivity for PDE1B
For Immediate Release
This guide provides a detailed comparison of the investigational phosphodiesterase 1 (PDE1) inhibitor, DSR-141562, with a focus on its selectivity for the PDE1B subtype over PDE1A and PDE1C. The following information is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a novel, orally active, and brain-penetrant phosphodiesterase 1 (PDE1) inhibitor.[1][2] It has been investigated for its potential therapeutic effects in neurological and psychiatric disorders, such as schizophrenia, by modulating cyclic nucleotide signaling pathways in the brain.[1][3] The compound exhibits preferential selectivity for the PDE1B isozyme, which is predominantly expressed in the brain.[3]
Comparative Selectivity of this compound
The inhibitory activity of this compound against the human PDE1 subtypes A, B, and C has been quantified using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate a clear selectivity profile for PDE1B.
| Compound | PDE1A (IC50) | PDE1B (IC50) | PDE1C (IC50) |
| This compound | 97.6 nM | 43.9 nM | 431.8 nM |
| Data sourced from MedchemExpress and ProbeChem.[1][2] |
Based on these values, this compound is approximately 2.2-fold more selective for PDE1B over PDE1A and about 9.8-fold more selective for PDE1B over PDE1C.[2]
Signaling Pathway of PDE1
Phosphodiesterase 1 is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating intracellular levels of these second messengers.[4] The activity of PDE1 enzymes is stimulated by the binding of a Ca2+/calmodulin (CaM) complex.[4] The three subtypes, PDE1A, PDE1B, and PDE1C, exhibit different affinities for cAMP and cGMP. PDE1A and PDE1B show a preference for cGMP, while PDE1C hydrolyzes both cAMP and cGMP with high affinity.[4][5] Inhibition of PDE1, particularly the brain-abundant PDE1B, leads to an increase in intracellular cGMP levels, which is thought to mediate the therapeutic effects of compounds like this compound.[1][3]
Caption: PDE1 Signaling Pathway and this compound Inhibition.
Experimental Protocols
The determination of IC50 values for PDE1 inhibitors is typically performed using a biochemical assay. A representative method is the fluorescence polarization (FP) assay.
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of PDE1A, PDE1B, and PDE1C.
Materials:
-
Recombinant human PDE1A, PDE1B, and PDE1C enzymes
-
Fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound stock solution in DMSO
-
384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer) and a positive control (a known non-selective PDE inhibitor).
-
Enzyme Preparation: Dilute the recombinant PDE1 enzymes to a predetermined optimal concentration in assay buffer.
-
Assay Reaction:
-
Add the diluted this compound or control solutions to the microplate wells.
-
Add the diluted enzyme solution to the wells.
-
Incubate for a short period at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorescently labeled substrate.
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction (if necessary, depending on the assay format) and measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis:
-
The degree of fluorescence polarization is inversely proportional to the amount of substrate hydrolyzed.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow for PDE1 Inhibitor Characterization
The development and characterization of a selective PDE1 inhibitor like this compound typically follows a multi-stage workflow, from initial screening to in vivo efficacy studies.
Caption: Typical Drug Discovery Workflow for a PDE1 Inhibitor.
References
- 1. PathSpecific™ PDE1B Phosphodiesterase Assay Kit-Fluorescence Polarization - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 4. PathSpecific™ PDE3B Phosphodiesterase Assay Kit-Fluorescence Polarization - Creative Biolabs [creative-biolabs.com]
- 5. westbioscience.com [westbioscience.com]
A Preclinical Head-to-Head: Evaluating the Efficacy of DSR-141562 Against Atypical Antipsychotics in Schizophrenia Models
For Immediate Release
Osaka, Japan – In the landscape of schizophrenia therapeutics, the quest for novel mechanisms of action that address the multifaceted nature of the disorder is paramount. This report provides a detailed preclinical comparison of DSR-141562, a novel phosphodiesterase 1 (PDE1) inhibitor, with established atypical antipsychotics. This guide synthesizes available data from preclinical studies to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's efficacy profile in validated animal models of schizophrenia's positive, negative, and cognitive symptoms.
This compound, developed by Sumitomo Dainippon Pharma, represents a departure from the receptor-antagonist mechanisms that characterize current atypical antipsychotics. By selectively inhibiting PDE1B, a key enzyme in the brain, this compound elevates intracellular levels of cyclic guanosine monophosphate (cGMP). This mechanism is believed to modulate dopaminergic and glutamatergic signaling pathways, which are implicated in the pathophysiology of schizophrenia.[1] This guide will delve into the comparative efficacy of this compound and atypical antipsychotics in reversing behavioral deficits induced by N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) and psychostimulants such as methamphetamine.
Mechanism of Action: A Novel Approach
Atypical antipsychotics primarily exert their effects through the blockade of dopamine D2 and serotonin 5-HT2A receptors. In contrast, this compound's mechanism centers on the inhibition of PDE1, leading to an increase in cGMP. This elevation in cGMP is thought to enhance downstream signaling pathways that are crucial for synaptic plasticity and cognitive function.
Comparative Efficacy in Preclinical Models
To provide a comparative framework, this guide summarizes the available preclinical data for this compound and several atypical antipsychotics in key behavioral assays relevant to schizophrenia.
Reversal of Phencyclidine (PCP)-Induced Cognitive Deficits
Sub-chronic administration of the NMDA receptor antagonist PCP in rodents is a widely used model to study the cognitive impairments associated with schizophrenia. The Novel Object Recognition (NOR) test is a key paradigm to assess recognition memory, a cognitive domain often impaired in schizophrenia.
Table 1: Efficacy in the Phencyclidine-Induced Novel Object Recognition (NOR) Test
| Compound | Species | Dosing Regimen | Efficacy in Reversing NOR Deficit |
| This compound | Rat | 0.3-3 mg/kg | Effective [1] |
| Aripiprazole | Mouse | 1.0 mg/kg (single); 0.03, 0.1 mg/kg (repeated) | Effective [2] |
| Clozapine | Rat | 2.5 mg/kg (sub-chronic) | Effective [3] |
| Olanzapine | Rat | 1.5 mg/kg (acute) | Effective [4] |
| Olanzapine | Mouse | 0.2, 0.4, 0.6 mg/kg | Effective in reversing MK-801 induced deficits[5] |
| Quetiapine | Mouse | 1.0, 10, 30 mg/kg (sub-chronic) | Effective [6] |
| Risperidone | Rat | 0.2 mg/kg (sub-chronic) | Effective [3] |
| Risperidone | Rat | 0.5 mg/kg (concurrent with PCP) | Not Effective [7][8] |
| Ziprasidone | Rat | 2.5 mg/kg (acute) | Effective [4] |
Attenuation of Methamphetamine-Induced Hyperactivity
Methamphetamine-induced hyperactivity in rodents is a common model for the positive symptoms of schizophrenia, reflecting a hyperdopaminergic state.
Table 2: Efficacy in the Methamphetamine-Induced Hyperactivity Model
| Compound | Species | Dosing Regimen | Efficacy in Attenuating Hyperactivity |
| This compound | Rat | 3-30 mg/kg | Effective [1] |
| Aripiprazole | Mouse | 1 or 10 mg/kg | Effective [9] |
| Olanzapine | - | - | Effective [10] |
| Quetiapine | - | - | Effective [10] |
| Risperidone | - | - | Effective [10] |
Reversal of Phencyclidine (PCP)-Induced Social Interaction Deficits
PCP-induced social withdrawal in rodents is considered a model for the negative symptoms of schizophrenia.
Table 3: Efficacy in the Phencyclidine-Induced Social Interaction Deficit Model
| Compound | Species | Dosing Regimen | Efficacy in Reversing Social Deficit |
| This compound | Mouse | 0.3-3 mg/kg | Effective [1] |
| Clozapine | Mouse | 10 mg/kg/day for 7 days | Effective [11] |
Receptor Binding Profiles: A Mechanistic Distinction
The therapeutic and side-effect profiles of atypical antipsychotics are largely determined by their affinities for various neurotransmitter receptors. This compound's high selectivity for PDE1B distinguishes it from the multi-receptor binding profile of atypical antipsychotics.
Table 4: Receptor Binding Profiles
| Compound | Primary Target(s) | Other Significant Receptor Affinities |
| This compound | PDE1B (inhibitor) | Low affinity for 65 other off-targets[1] |
| Aripiprazole | D2 (partial agonist), 5-HT1A (partial agonist) | 5-HT2A (antagonist)[12][13] |
| Clozapine | D4, 5-HT2A | D1, D2, M1, H1, α1[12][13] |
| Olanzapine | 5-HT2A, D2 | D1, D4, H1, M1, α1[12][13] |
| Quetiapine | H1, α1 | D2, 5-HT2A, M1[12][13] |
| Risperidone | 5-HT2A, D2 | α1, α2, H1[12][13] |
| Ziprasidone | 5-HT2A, D2, 5-HT1A | 5-HT1D, 5-HT2C, H1, α1[12] |
Experimental Protocols
Phencyclidine-Induced Novel Object Recognition (NOR) Test
This protocol is a composite of standard procedures used in the cited literature.[14][15][16][17]
-
Habituation: Rodents are individually habituated to the testing arena (an open field box) for a set period in the absence of any objects. This reduces novelty-induced stress during testing.
-
Training/Familiarization Trial: Two identical objects are placed in the arena, and the animal is allowed to explore them freely for a defined duration. The time spent exploring each object is recorded.
-
Retention Interval: The animal is returned to its home cage for a specific period, which can range from minutes to 24 hours or more.
-
Test Trial: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded. A preference for the novel object indicates intact recognition memory.
Methamphetamine-Induced Locomotor Hyperactivity
This protocol is a generalized representation of methods described in the literature.[18][19][20][21]
-
Habituation: Animals are placed in an open-field activity chamber for a period to allow for acclimation to the novel environment.
-
Drug Administration: Animals are pre-treated with the test compound (e.g., this compound or an atypical antipsychotic) or vehicle, followed by an injection of methamphetamine at a dose known to induce hyperactivity.
-
Locomotor Activity Recording: Immediately after methamphetamine administration, the animal is returned to the activity chamber, and locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration using automated tracking software.
-
Data Analysis: The locomotor activity of the drug-treated groups is compared to the vehicle-treated control group to determine the extent of hyperactivity attenuation.
Phencyclidine-Induced Social Interaction Deficit
This protocol is based on established methods for assessing social behavior in rodents.[11][22][23][24][25]
-
PCP Administration: Mice or rats receive repeated injections of PCP or saline for a period of several days to induce a social deficit.
-
Washout Period: A withdrawal period follows the final PCP injection to allow for the development of enduring behavioral changes.
-
Test Compound Administration: The test compound or vehicle is administered prior to the behavioral test.
-
Social Interaction Test: The test animal is placed in an arena with a novel, unfamiliar conspecific. The duration and frequency of social behaviors (e.g., sniffing, following, grooming) are recorded.
-
Data Analysis: The social interaction time of the different treatment groups is compared to assess the reversal of the PCP-induced deficit.
Conclusion
References
- 1. A Novel Phosphodiesterase 1 Inhibitor this compound Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aripiprazole ameliorates phencyclidine-induced impairment of recognition memory through dopamine D1 and serotonin 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A preliminary investigation into the effects of antipsychotics on sub-chronic phencyclidine-induced deficits in attentional set-shifting in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of atypical and classical antipsychotics on sub-chronic PCP-induced cognitive deficits in a reversal-learning paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of olanzapine, sertindole and clozapine on MK-801 induced visual memory deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of quetiapine on phencyclidine-induced cognitive deficits in mice: a possible role of alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of pretreatment with risperidone on phencyclidine-induced disruptions in object recognition memory and prefrontal cortex parvalbumin immunoreactivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prevention of the Phencyclidine-Induced Impairment in Novel Object Recognition in Female Rats by Co-Administration of Lurasidone or Tandospirone, a 5-HT1A Partial Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pretreatment or Posttreatment with Aripiprazole Attenuates Methamphetamine-induced Stereotyped Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methamphetamine psychosis, the efficacy of atypical antipsychotics [rcm.mums.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. psychiatrist.com [psychiatrist.com]
- 13. thecarlatreport.com [thecarlatreport.com]
- 14. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. behaviorcloud.com [behaviorcloud.com]
- 17. researchgate.net [researchgate.net]
- 18. A comparison of amphetamine- and methamphetamine-induced locomotor activity in rats: evidence for qualitative differences in behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methamphetamine-Induced Neurotoxicity Alters Locomotor Activity, Stereotypic Behavior, and Stimulated Dopamine Release in the Rat | Journal of Neuroscience [jneurosci.org]
- 20. Different Doses of Methamphetamine Are Needed to Produce Locomotor or Blood Pressure Sensitization in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. frontiersin.org [frontiersin.org]
- 22. Effects of Subchronic Phencyclidine (PCP) Treatment on Social Behaviors, and Operant Discrimination and Reversal Learning in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Social interaction deficits caused by chronic phencyclidine administration are reversed by oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Phencyclidine-induced social withdrawal results from deficient stimulation of cannabinoid CB₁ receptors: implications for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
DSR-141562: A Novel Phosphodiesterase 1 Inhibitor as a Potential Alternative to Classical Dopamine Receptor Antagonists in Psychiatry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DSR-141562, a novel phosphodiesterase 1 (PDE1) inhibitor, with traditional dopamine receptor antagonists. By elucidating their distinct mechanisms of action and presenting supporting preclinical data, this document aims to inform research and development in the pursuit of more effective and better-tolerated therapies for complex neuropsychiatric disorders.
At a Glance: this compound vs. Dopamine Receptor Antagonists
| Feature | This compound | Dopamine Receptor Antagonists (Typical & Atypical) |
| Primary Mechanism | Inhibition of phosphodiesterase 1 (PDE1), leading to increased intracellular levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).[1][2] | Direct blockade of dopamine receptors (primarily D2, with varying activity at other dopamine and serotonin receptors). |
| Therapeutic Target | Intracellular signaling cascades downstream of neurotransmitter receptors. | Neurotransmitter receptors on the cell surface. |
| Selectivity | High selectivity for the PDE1 family, with preferential activity against the PDE1B isoform, which is predominantly expressed in the brain.[1][2][3] | Variable selectivity for dopamine receptor subtypes and other neurotransmitter receptors, leading to a broad range of on-target and off-target effects. |
| Preclinical Efficacy | Demonstrated potential in animal models of positive, negative, and cognitive symptoms of schizophrenia.[3] | Primarily effective against positive symptoms of psychosis, with limited and variable efficacy for negative and cognitive symptoms. |
| Potential Advantages | Novel mechanism of action may offer a therapeutic alternative for patients who do not respond to or cannot tolerate existing dopamine-blocking agents. Potential for a more favorable side-effect profile, particularly concerning extrapyramidal symptoms and hyperprolactinemia. | Well-established class of drugs with a long history of clinical use. |
| Status | Preclinical development.[3][4] | Widely available as approved medications. |
Quantitative Performance Data
The following tables summarize the in vitro binding and inhibitory profiles of this compound and a selection of commonly used dopamine receptor antagonists.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Human PDE1A | 97.6[1][2] |
| Human PDE1B | 43.9[1][2][5] |
| Human PDE1C | 431.8[1][2] |
| Human PDE2A | 2480[2] |
| Lower IC50 values indicate greater inhibitory potency. |
Table 2: Receptor Binding Affinities (Ki, nM) of Selected Dopamine Receptor Antagonists
| Receptor | Haloperidol | Risperidone | Olanzapine | Clozapine | Aripiprazole |
| Dopamine D2 | 0.89 - 1.55 | 3.13 - 3.2 | 11 | 125 - 160 | 0.34 |
| Dopamine D3 | 4.6 | - | - | 555 | 0.8 |
| Dopamine D4 | 10 | 7.3 | 11-31 | 24 | 44 |
| Serotonin 5-HT1A | 3600 | 420 | - | 120 | 1.7 |
| Serotonin 5-HT2A | 120 | 0.16 - 0.2 | 4 | 5.4 | 3.4 |
| Serotonin 5-HT2C | 4700 | 50 | 11 | 9.4 | 15 |
| Histamine H1 | - | 2.23 - 20 | 7 | 1.1 | 61 |
| Adrenergic α1 | - | 0.8 - 5 | 19 | 1.6 | 57 |
| Muscarinic M1 | - | >10,000 | 73 | 6.2 | >1000 |
| Lower Ki values indicate higher binding affinity. |
Signaling Pathways and Mechanism of Action
Dopamine Receptor Signaling
Dopamine receptors are G-protein coupled receptors (GPCRs) that modulate downstream signaling cascades. D1-like receptors (D1 and D5) typically couple to Gαs/olf, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP). D2-like receptors (D2, D3, and D4), on the other hand, couple to Gαi/o, which inhibits adenylyl cyclase and reduces cAMP levels.
Mechanism of Dopamine Receptor Antagonists
Traditional antipsychotic medications act by directly blocking dopamine receptors, primarily the D2 receptor. This antagonism prevents dopamine from binding and initiating the downstream signaling cascade, thereby reducing dopaminergic neurotransmission.
Mechanism of this compound
This compound does not directly interact with dopamine receptors. Instead, it inhibits PDE1, an enzyme responsible for the breakdown of cyclic nucleotides like cGMP and cAMP. By inhibiting PDE1, this compound increases the intracellular concentrations of these second messengers, thereby modulating signaling pathways, including those influenced by dopamine and glutamate.[3] The preferential inhibition of PDE1B, which is highly expressed in the brain, suggests a targeted effect on neuronal function.[1][2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PDE1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. A Novel Phosphodiesterase 1 Inhibitor this compound Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development Pipeline | Sumitomo Pharma [sumitomo-pharma.com]
- 5. This compound | PDE1 抑制剂 | MCE [medchemexpress.cn]
Validating DSR-141562: A Comparative Guide to its Effects on cGMP Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel phosphodiesterase 1 (PDE1) inhibitor, DSR-141562, with other key modulators of the cyclic guanosine monophosphate (cGMP) signaling pathway. The data presented herein is compiled from publicly available research to assist in the evaluation of this compound's efficacy and mechanism of action.
Comparative Analysis of cGMP Modulation
The following table summarizes the quantitative effects of this compound and selected control compounds on cGMP levels. This compound is a novel, orally active, and brain-penetrant PDE1 inhibitor with preferential selectivity for the PDE1B isoform[1]. Its primary mechanism of action is to increase intracellular cGMP concentrations by inhibiting its degradation. For a comprehensive comparison, we include data on a non-selective PDE inhibitor (IBMX), a selective PDE1 inhibitor (Vinpocetine), a selective PDE5 inhibitor (Sildenafil), and a soluble guanylate cyclase (sGC) stimulator (Riociguat).
| Compound | Target(s) | IC50 (nM) | Effect on cGMP | Notes |
| This compound | PDE1A, PDE1B, PDE1C | 97.6, 43.9, 431.8 | Increases cGMP | Preferential for PDE1B; slightly elevated cGMP alone and potentiated dopamine D1 receptor-induced cGMP increase in mouse brain[1]. |
| IBMX (3-Isobutyl-1-methylxanthine) | Non-selective PDE inhibitor | PDE3: 6,500, PDE4: 26,300, PDE5: 31,700 | Increases cGMP | Broad-spectrum PDE inhibitor often used experimentally to increase cyclic nucleotide levels[2]. |
| Vinpocetine | PDE1 inhibitor | - | Increases cGMP | A well-established PDE1 inhibitor used in research to study the effects of elevated cGMP. |
| Sildenafil | PDE5 inhibitor | - | Increases cGMP | Primarily acts on PDE5, leading to cGMP elevation, particularly in tissues where PDE5 is abundant. |
| Riociguat | Soluble Guanylate Cyclase (sGC) Stimulator | - | Increases cGMP | Directly stimulates sGC, leading to increased cGMP production, independent of nitric oxide (NO)[3][4]. |
| Sodium Nitroprusside (SNP) | NO Donor (indirect sGC activator) | - | Increases cGMP | Releases nitric oxide, which in turn activates sGC to produce cGMP. Often used to stimulate cGMP production in experimental settings. |
| Vehicle (e.g., DMSO, PBS) | None | - | No change | Negative control to account for any effects of the solvent used to dissolve the test compounds. |
Experimental Protocols
In Vitro cGMP Measurement in Neuronal Cell Culture
This protocol describes a general method for quantifying intracellular cGMP levels in a neuronal cell line (e.g., SH-SY5Y neuroblastoma cells) using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Test compounds: this compound, Vinpocetine, Sildenafil, Riociguat, Sodium Nitroprusside (SNP), IBMX
-
Vehicle control (e.g., DMSO)
-
0.1 M HCl for cell lysis
-
Commercially available cGMP ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a suitable density and allow them to adhere and grow overnight.
-
Pre-treatment (optional): To maximize the detection of cGMP changes, pre-treat cells with a non-selective PDE inhibitor like 1 mM IBMX for 30 minutes to inhibit overall cGMP degradation.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds (Vinpocetine, Sildenafil, Riociguat, SNP) in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds or vehicle control.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium from the wells.
-
Add 100 µL of 0.1 M HCl to each well to lyse the cells and stop enzymatic activity.
-
Incubate at room temperature for 10 minutes.
-
-
cGMP ELISA:
-
Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves:
-
Adding cell lysates and cGMP standards to an antibody-coated plate.
-
Adding a cGMP-horseradish peroxidase (HRP) conjugate.
-
Incubating to allow competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the cGMP standards.
-
Calculate the cGMP concentration in each sample from the standard curve.
-
Normalize the cGMP concentration to the protein concentration of the cell lysate if necessary.
-
Compare the cGMP levels in the compound-treated wells to the vehicle-treated control wells.
-
Ex Vivo cGMP Measurement in Rat Brain Tissue
This protocol outlines a method for measuring cGMP levels in specific brain regions (e.g., frontal cortex and striatum) of rats treated with this compound or control compounds.
Materials:
-
Laboratory rats
-
This compound and control compounds formulated for in vivo administration
-
Anesthesia
-
Surgical tools for brain dissection
-
Liquid nitrogen
-
Homogenizer
-
0.1 M HCl
-
Centrifuge
-
cGMP ELISA kit
-
Protein assay kit
Procedure:
-
Animal Treatment:
-
Administer this compound or control compounds to rats via the appropriate route (e.g., oral gavage).
-
Include a vehicle-treated control group.
-
-
Tissue Collection:
-
At a specified time point after treatment, anesthetize the rats.
-
Rapidly dissect the desired brain regions (e.g., frontal cortex, striatum) on ice.
-
Immediately freeze the tissue samples in liquid nitrogen to stop enzymatic activity.
-
-
Tissue Homogenization:
-
Weigh the frozen tissue samples.
-
Homogenize the tissue in a volume of ice-cold 0.1 M HCl (e.g., 10 volumes of HCl to tissue weight).
-
-
Sample Processing:
-
Centrifuge the homogenates at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant, which contains the cGMP.
-
-
cGMP ELISA and Data Analysis:
-
Follow the cGMP ELISA protocol as described for the in vitro assay.
-
Measure the protein concentration in the tissue homogenates using a standard protein assay.
-
Express the cGMP levels as pmol/mg of protein.
-
Compare the cGMP levels between the different treatment groups.
-
Visualizing the cGMP Signaling Pathway and Experimental Workflow
To further elucidate the mechanisms of action and the experimental design, the following diagrams are provided.
Caption: The cGMP signaling pathway and points of intervention.
Caption: Workflow for measuring cGMP levels.
References
- 1. A Novel Phosphodiesterase 1 Inhibitor this compound Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of cyclic GMP levels in the rat frontal cortex in vivo: effects of exogenous carbon monoxide and phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Riociguat: a soluble guanylate cyclase stimulator for the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Cross-Study Comparison of DSR-141562: A Novel PDE1B Inhibitor for Schizophrenia-Related Symptoms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for DSR-141562, a novel phosphodiesterase 1B (PDE1B) inhibitor, with another selective PDE1 inhibitor, ITI-214, and the atypical antipsychotic, risperidone. The data presented is based on a cross-study comparison of key preclinical models relevant to the positive and cognitive symptoms of schizophrenia.
Executive Summary
This compound is a potent and selective inhibitor of PDE1B, an enzyme primarily expressed in the brain that regulates dopaminergic and glutamatergic signaling.[1][2] Preclinical studies demonstrate its efficacy in animal models of schizophrenia, including the attenuation of methamphetamine-induced hyperactivity and the reversal of cognitive deficits in the novel object recognition task.[1][2] This guide contextualizes the performance of this compound by comparing its results with those of ITI-214, another PDE1 inhibitor, and risperidone, a widely used atypical antipsychotic. The data suggests that this compound holds promise as a therapeutic candidate for addressing positive and cognitive symptoms associated with schizophrenia.[1][2]
Data Presentation
The following tables summarize the quantitative data from preclinical studies on this compound, ITI-214, and risperidone in two key behavioral models: methamphetamine-induced hyperactivity and the novel object recognition test.
Table 1: Methamphetamine-Induced Hyperactivity in Rats
| Compound | Species/Strain | Dose Range | Route of Administration | Methamphetamine Dose | Key Findings | Reference |
| This compound | Rat / Long-Evans | 3 - 30 mg/kg | Oral | 1 mg/kg, s.c. | Potently and dose-dependently inhibited methamphetamine-induced locomotor hyperactivity. | [1][2] |
| Risperidone | Rat / Wistar | 0.1 - 1.0 mg/kg | i.p. / s.c. | 1 - 10 mg/kg, s.c. | Significantly suppressed acute methamphetamine-induced hyperactivity.[3] Reduces amphetamine-induced hyperactivity by 50% at 1.0 mg/kg.[4] | [3][4] |
Table 2: Novel Object Recognition (NOR) Test in Rats
| Compound | Species/Strain | Model | Dose Range | Route of Administration | Key Findings | Reference |
| This compound | Rat / Long-Evans | Phencyclidine (PCP)-induced deficit | 0.3 - 3 mg/kg | Oral | Reversed social interaction and novel object recognition deficits induced by repeated PCP treatment. | [1][2] |
| ITI-214 | Rat / Wistar | Age-associated memory impairment | 0.1 - 10 mg/kg | Oral | Enhanced acquisition, consolidation, and retrieval in the NOR task. | [5][6] |
| Risperidone | Rat / Lister Hooded | Phencyclidine (PCP)-induced deficit | 0.2 - 0.5 mg/kg | i.p. | Did not show protective effects against PCP-induced deficits in some studies.[1] Other studies suggest it can reverse MK-801-induced deficits. | [1] |
Experimental Protocols
Methamphetamine-Induced Hyperactivity in Rats (based on Enomoto et al., 2019) [1][2]
-
Animals: Male Long-Evans rats.
-
Housing: Group-housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Procedure:
-
Rats were individually placed in an open-field apparatus (40 x 40 x 30 cm) and allowed to habituate for 60 minutes.
-
This compound or vehicle was administered orally 60 minutes before the methamphetamine injection.
-
Methamphetamine (1 mg/kg) or saline was administered subcutaneously.
-
Locomotor activity was measured for 120 minutes immediately following the methamphetamine injection using an automated activity monitoring system.
-
The total distance traveled was used as the primary measure of hyperactivity.
-
Novel Object Recognition (NOR) Test in Rats (based on Enomoto et al., 2019) [1][2]
-
Animals: Male Long-Evans rats.
-
Model Induction: Repeated administration of phencyclidine (PCP) to induce cognitive deficits.
-
Apparatus: An open-field box (40 x 40 x 40 cm).
-
Procedure:
-
Habituation: Rats were allowed to freely explore the empty open-field box for 10 minutes on two consecutive days.
-
Training (Acquisition): On the third day, two identical objects were placed in the box, and rats were allowed to explore them for 5 minutes. This compound or vehicle was administered orally 60 minutes before the training session.
-
Testing (Retention): 24 hours after the training session, one of the familiar objects was replaced with a novel object. Rats were placed back in the box and allowed to explore for 5 minutes.
-
Data Analysis: The time spent exploring the novel and familiar objects was recorded. A discrimination index (DI) was calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Mandatory Visualization
Caption: this compound inhibits PDE1B, increasing cAMP/cGMP levels and modulating neuronal activity.
Caption: Workflow for the Novel Object Recognition (NOR) test with this compound.
References
- 1. Effect of pretreatment with risperidone on phencyclidine-induced disruptions in object recognition memory and prefrontal cortex parvalbumin immunoreactivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Phosphodiesterase 1 Inhibitor this compound Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of risperidone on acute methamphetamine-induced hyperthermia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adult Rats Treated with Risperidone during Development Are Hyperactive - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical profile of ITI-214, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of DSR-141562 and Other Novel Treatments for Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
The landscape of schizophrenia treatment is evolving, with novel mechanisms of action offering hope beyond traditional dopamine D2 receptor antagonism. This guide provides a comparative overview of the preclinical candidate DSR-141562 and other novel schizophrenia treatments that have progressed to clinical development: ulotaront, evenamide, brilaroxazine, and pimavanserin. The comparison focuses on their distinct mechanisms of action, available experimental data, and clinical trial outcomes.
Executive Summary
This compound is a preclinical phosphodiesterase 1B (PDE1B) inhibitor showing promise in animal models for positive, negative, and cognitive symptoms of schizophrenia.[1][2] Unlike this compound, other novel agents have advanced to clinical trials, providing valuable human efficacy and safety data. Ulotaront, a TAAR1 and 5-HT1A agonist, has demonstrated efficacy in a Phase 2 trial.[3][4] Evenamide, a voltage-gated sodium channel blocker, has shown positive results as an add-on therapy in a Phase 2/3 study.[5] Brilaroxazine, a dopamine and serotonin modulator, met its primary endpoint in a Phase 3 trial.[6] Pimavanserin, a 5-HT2A inverse agonist, was investigated for negative symptoms but did not meet its primary endpoint in a Phase 3 trial, leading to the discontinuation of its development for this indication.[7][8]
Mechanism of Action and Signaling Pathways
The novel treatments discussed here diverge significantly from the direct dopamine D2 receptor blockade that characterizes first- and second-generation antipsychotics.[7] Their mechanisms target different signaling pathways implicated in the pathophysiology of schizophrenia.
This compound: As a phosphodiesterase 1 (PDE1) inhibitor, with preferential selectivity for the PDE1B isoform, this compound works by increasing intracellular levels of cyclic guanosine monophosphate (cGMP).[1][2] PDE1B is believed to regulate dopaminergic and glutamatergic signal transduction.[1] By inhibiting PDE1B, this compound enhances cGMP signaling, which can modulate downstream pathways involved in synaptic plasticity and neuronal function.
Ulotaront (SEP-363856): This compound is a trace amine-associated receptor 1 (TAAR1) and serotonin 5-HT1A receptor agonist.[3][4][9][10][11] TAAR1 is a G-protein-coupled receptor that modulates dopaminergic, serotonergic, and glutamatergic neurotransmission.[10] Agonism at TAAR1 is thought to reduce dopamine neuron firing and dopamine release, offering a novel, non-D2-binding mechanism to temper dopamine hyperactivity.
Evenamide: Evenamide acts as a voltage-gated sodium channel (VGSC) blocker, which modulates glutamate release.[5][12][13][14] In schizophrenia, hyperactivity of the hippocampus is thought to drive excessive glutamate release, contributing to downstream dopamine dysregulation.[12] Evenamide selectively targets hyperactive neurons, normalizing glutamate release without affecting basal neuronal activity.[12][15]
Brilaroxazine (RP5063): This molecule is a multimodal agent with a broad receptor binding profile. It acts as a partial agonist at dopamine D2, D3, and D4 receptors, and serotonin 5-HT1A and 5-HT2A receptors.[16][17] It also has antagonist activity at serotonin 5-HT2B, 5-HT6, and 5-HT7 receptors.[17] This "dopamine-serotonin system stabilizer" profile is designed to modulate multiple neurotransmitter systems simultaneously to achieve a therapeutic effect with a potentially favorable side-effect profile.[18]
References
- 1. Pimavanserin for negative symptoms of schizophrenia: results from the ADVANCE phase 2 randomised, placebo-controlled trial in North America and Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE10A inhibitors: novel therapeutic drugs for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Evenamide Phase II/III Study 008A Shows Promising Results in Schizophrenia [synapse.patsnap.com]
- 6. revivapharma.com [revivapharma.com]
- 7. acadia.com [acadia.com]
- 8. Acadia's Phase 3 Pimavanserin Trial for Schizophrenia Negative Symptoms: Top-Line Results [synapse.patsnap.com]
- 9. ulotaront | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. psychiatrictimes.com [psychiatrictimes.com]
- 13. ‘Exceptional’ data for schizophrenia drug Evenamide boost Newron shares | BioWorld [bioworld.com]
- 14. Newron Initiates First Potentially Pivotal Study With Evenamide in Patients With Schizophrenia [drug-dev.com]
- 15. Evenamide: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. Brilaroxazine (RP5063) Clinical Experience in Schizophrenia: "A New Option to Address Unmet Needs" [jneurology.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of DSR-141562 and Kar-XT: Novel Mechanisms in Schizophrenia Therapeutics
For researchers, scientists, and drug development professionals, this guide provides a detailed, objective comparison of two novel therapeutic agents for schizophrenia, DSR-141562 and Kar-XT. This analysis is based on their distinct mechanisms of action and supported by available preclinical and clinical data.
This document delves into the fundamental differences in the signaling pathways targeted by this compound, a phosphodiesterase 1B (PDE1B) inhibitor, and Kar-XT (xanomeline-trospium), a combination of a muscarinic receptor agonist and a peripherally acting antagonist. By presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms, this guide aims to offer a clear and comprehensive understanding of these two innovative approaches to treating schizophrenia.
At a Glance: Key Differentiators
| Feature | This compound | Kar-XT (xanomeline-trospium) |
| Primary Target | Phosphodiesterase 1B (PDE1B) | Muscarinic Acetylcholine Receptors M1 and M4 |
| Mechanism of Action | Inhibition of cGMP hydrolysis, leading to increased cGMP signaling | Agonism of M1 and M4 receptors in the central nervous system |
| Therapeutic Rationale | Modulation of dopamine and glutamate signaling downstream of cGMP | Restoration of cholinergic tone to modulate dopamine release |
| Development Stage | Preclinical | FDA Approved (as Cobenfy) |
| Key Advantage | Potential to address positive, negative, and cognitive symptoms | Demonstrated efficacy in large-scale clinical trials for positive and negative symptoms |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and the active component of Kar-XT, xanomeline.
Table 1: In Vitro Receptor Binding and Enzyme Inhibition
| Compound | Target | Parameter | Value | Reference |
| This compound | Human PDE1A | IC50 | 97.6 nM | [1] |
| Human PDE1B | IC50 | 43.9 nM | [1] | |
| Human PDE1C | IC50 | 431.8 nM | [1] | |
| Xanomeline | Human M1 Receptor | Ki | ~low teen nM range | [2] |
| Human M2 Receptor | Ki | ~30s or higher nM range | [2] | |
| Human M3 Receptor | Ki | ~30s or higher nM range | [2] | |
| Human M4 Receptor | Ki | ~low teen nM range | [2] | |
| Human M5 Receptor | Ki | ~30s or higher nM range | [2] | |
| 5-HT1A Receptor | Ki | >120 nM | [2] | |
| 5-HT2A Receptor | Ki | >120 nM | [2] |
Note: The binding affinity of xanomeline for muscarinic receptors has been reported with some variability in the literature. The values presented here reflect a preferential affinity for M1 and M4 subtypes.
Table 2: Clinical Efficacy of Kar-XT (EMERGENT-2 Trial)
| Parameter | Kar-XT (n=126) | Placebo (n=125) | p-value | Effect Size (Cohen's d) | Reference |
| Change in PANSS Total Score from Baseline at Week 5 | -21.2 | -11.6 | <0.0001 | 0.61 | [3] |
PANSS: Positive and Negative Syndrome Scale
Mechanisms of Action and Signaling Pathways
This compound and Kar-XT operate through fundamentally different signaling cascades to achieve their therapeutic effects.
This compound: A Phosphodiesterase 1B Inhibitor
This compound is a selective inhibitor of phosphodiesterase 1B (PDE1B), an enzyme highly expressed in the brain that hydrolyzes cyclic guanosine monophosphate (cGMP).[4] By inhibiting PDE1B, this compound increases intracellular levels of cGMP, which in turn modulates downstream signaling pathways involved in dopaminergic and glutamatergic neurotransmission.[4] This mechanism is believed to address the positive, negative, and cognitive symptoms of schizophrenia.[4]
Kar-XT: A Dual-Component Muscarinic Agonist
Kar-XT is a combination of two compounds: xanomeline and trospium. Xanomeline is a muscarinic acetylcholine receptor agonist with a preference for the M1 and M4 subtypes, which are abundant in the central nervous system.[3] Activation of M1 receptors, which are coupled to Gq proteins, and M4 receptors, which are coupled to Gi/o proteins, is thought to modulate downstream dopamine release and improve psychotic symptoms.[5][6] Trospium is a peripherally acting muscarinic antagonist that does not cross the blood-brain barrier.[3] It is included to mitigate the peripheral cholinergic side effects of xanomeline.[3]
Experimental Protocols
This compound: Preclinical Models of Schizophrenia
The efficacy of this compound has been evaluated in rodent models designed to mimic the positive, negative, and cognitive symptoms of schizophrenia.[4]
-
Positive Symptoms (Methamphetamine-Induced Hyperactivity):
-
Male Wistar rats are habituated to the testing environment.
-
This compound or vehicle is administered orally at doses ranging from 3-30 mg/kg.
-
After a set pre-treatment time, methamphetamine (1 mg/kg) is administered subcutaneously to induce hyperlocomotor activity.
-
Locomotor activity is then measured for a defined period (e.g., 60 minutes) using an automated activity monitoring system.
-
A reduction in methamphetamine-induced hyperactivity is indicative of antipsychotic-like effects.[4]
-
-
Negative Symptoms (Phencyclidine-Induced Social Interaction Deficits):
-
Male C57BL/6J mice are repeatedly treated with the NMDA receptor antagonist phencyclidine (PCP) or saline for a period of several days to induce social interaction deficits.
-
Following a washout period, mice are administered this compound or vehicle orally at doses ranging from 0.3-3 mg/kg.
-
Social interaction is then assessed by placing two unfamiliar mice in an open field arena and measuring the time spent in active social behavior (e.g., sniffing, following).
-
An increase in social interaction time in PCP-treated mice is indicative of efficacy against negative-like symptoms.[4]
-
-
Cognitive Symptoms (Novel Object Recognition):
-
Male Sprague-Dawley rats are repeatedly treated with PCP to induce cognitive deficits.
-
During the acquisition phase, rats are placed in an arena with two identical objects and the time spent exploring each object is recorded.
-
Following a retention interval, one of the objects is replaced with a novel object.
-
This compound or vehicle is administered prior to the retention test.
-
The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory. An improvement in the discrimination index in PCP-treated rats suggests a pro-cognitive effect.[4]
-
Kar-XT: EMERGENT-2 Clinical Trial Protocol
The EMERGENT-2 trial was a Phase 3, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of Kar-XT in adults with schizophrenia.[3]
-
Study Population: Adults aged 18-65 with a DSM-5 diagnosis of schizophrenia, experiencing acute psychosis.[3]
-
Intervention:
-
Days 1-2: Kar-XT (50 mg xanomeline / 20 mg trospium) twice daily.
-
Days 3-7: Kar-XT (100 mg xanomeline / 20 mg trospium) twice daily.
-
Day 8 onwards: Flexible dosing with an optional increase to 125 mg xanomeline / 30 mg trospium twice daily, with the option to return to the 100/20 mg dose based on tolerability.[3]
-
-
Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at Week 5.[3]
-
Secondary Endpoints: Included assessments of positive and negative symptoms, and overall disease severity.
Conclusion
This compound and Kar-XT represent two distinct and promising avenues in the development of novel treatments for schizophrenia. Kar-XT, with its established clinical efficacy and recent FDA approval, has validated the muscarinic receptor pathway as a viable therapeutic target. Its dual-component design effectively manages peripheral side effects, a significant hurdle for previous muscarinic agonists.
This compound, while at an earlier stage of development, offers a different mechanistic approach by targeting the cGMP signaling pathway through PDE1B inhibition. Preclinical data suggests a broad spectrum of efficacy across positive, negative, and cognitive symptom domains, which, if translated to humans, could address a significant unmet need in schizophrenia treatment.
The continued development and investigation of compounds with novel mechanisms of action, such as this compound and Kar-XT, are crucial for advancing the pharmacotherapy of schizophrenia and providing improved outcomes for patients. Further research, including head-to-head comparative studies as this compound progresses through clinical trials, will be invaluable in elucidating the relative strengths and therapeutic niches of these innovative treatments.
References
- 1. This compound | PDE1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Xanomeline-Trospium and Muscarinic Involvement in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of the muscarinic receptor agonist KarXT (xanomeline-trospium) in schizophrenia (EMERGENT-2) in the USA: results from a randomised, double-blind, placebo-controlled, flexible-dose phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Phosphodiesterase 1 Inhibitor this compound Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal and Safe Handling of DSR-141562
For researchers, scientists, and drug development professionals utilizing DSR-141562, a potent and selective phosphodiesterase 1 (PDE1) inhibitor, adherence to proper disposal and handling protocols is paramount to ensure laboratory safety and environmental protection. This guide provides essential information on the safe management of this compound in a laboratory setting.
Immediate Safety and Disposal Plan
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to prevent its release into the environment and to handle it with appropriate personal protective equipment.
Disposal Procedures:
The primary method for the disposal of this compound and its containers is through an approved waste disposal plant.[1] All disposal practices must be in strict accordance with prevailing country, federal, state, and local regulations.[1]
Step-by-Step Disposal Guidance:
-
Consult Regulations: Before initiating any disposal procedures, consult your institution's environmental health and safety (EHS) office and review all applicable local, state, and federal guidelines for chemical waste disposal.
-
Waste Collection: Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated, properly labeled, and sealed waste container.
-
Labeling: Clearly label the waste container with the chemical name ("this compound") and any associated hazard warnings (e.g., "Harmful if Swallowed," "Toxic to Aquatic Life").
-
Storage of Waste: Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing or reducing agents, pending pickup by a licensed chemical waste disposal contractor.[1]
-
Documentation: Maintain accurate records of the amount of this compound disposed of, in accordance with your institution's policies and regulatory requirements.
Quantitative Data Summary
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₉H₂₅F₃N₄O₃ |
| Molecular Weight | 414.42 g/mol |
| CAS Number | 2007975-22-4 |
Source: DC Chemicals Safety Data Sheet[1]
Experimental Protocols
While specific experimental protocols for this compound are highly dependent on the research application, the following provides a generalized methodology for preparing a stock solution, a common procedure in many laboratory settings.
Preparation of a 10 mM DMSO Stock Solution:
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), appropriate personal protective equipment (lab coat, gloves, safety glasses), calibrated analytical balance, volumetric flask, and micropipettes.
-
Procedure:
-
Tare a clean, dry weighing vessel on the analytical balance.
-
Carefully weigh the desired amount of this compound powder. For example, for 1 mL of a 10 mM solution, weigh 4.144 mg of this compound.
-
Transfer the weighed powder to a volumetric flask of the appropriate size.
-
Add a small amount of DMSO to the flask to dissolve the powder.
-
Once dissolved, add DMSO to the final desired volume.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Storage: Store the stock solution at -20°C for short-term storage or -80°C for long-term storage in a tightly sealed container.[1]
Signaling Pathway and Experimental Workflow
This compound functions as a phosphodiesterase 1 (PDE1) inhibitor. PDE1 enzymes are responsible for the degradation of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), important second messengers in various signaling pathways. By inhibiting PDE1, this compound leads to an increase in intracellular cGMP and cAMP levels, which in turn modulates downstream signaling cascades.
Below is a diagram illustrating the general workflow for evaluating the effect of this compound on a cell-based cGMP assay.
Workflow for a cell-based cGMP assay with this compound.
References
Essential Safety and Logistical Information for Handling DSR-141562
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical guidance for the handling of DSR-141562, a novel, orally active, and selective brain-penetrant phosphodiesterase 1 (PDE1) inhibitor. Given the potent nature of this compound and the absence of a comprehensive public Material Safety Data Sheet (MSDS), this guide is based on best practices for handling potent pharmaceutical compounds in a laboratory setting.
Core Compound Information
This compound is identified as a phosphodiesterase 1 (PDE1) inhibitor with preferential selectivity for human PDE1B.[1] Its activity has been demonstrated in animal models for symptoms associated with schizophrenia.[2]
| Property | Data | Source |
| IUPAC Name | 3-methyl-7-(tetrahydro-2H-pyran-4-yl)-2-{[trans-4-(trifluoromethyl)cyclohexyl]-methoxy}imidazo[5,1-f][3][4][5]triazin-4(3H)-one | [2] |
| Molecular Formula | C21H27F3N4O3 | N/A |
| Molecular Weight | 456.46 g/mol | N/A |
| IC50 Values | hPDE1A: 97.6 nM, hPDE1B: 43.9 nM, hPDE1C: 431.8 nM | [1] |
| Solubility | DMSO: 25 mg/mL (with ultrasonic and warming to 60°C) | [1] |
Personal Protective Equipment (PPE)
The handling of potent compounds like this compound necessitates stringent adherence to PPE protocols to minimize exposure.[6][7] The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Solid) | - Dedicated, ventilated balance enclosure or fume hood. - Disposable nitrile gloves (double-gloving recommended). - Lab coat and sleeve protectors. - ANSI Z87.1 compliant safety glasses with side shields. - Face shield if there is a risk of splash. - N95 respirator or higher, depending on the quantity and dustiness of the compound. |
| Solution Preparation | - Chemical fume hood. - Disposable nitrile gloves. - Lab coat. - Safety goggles to protect against splashes. |
| Animal Dosing (Oral) | - Lab coat. - Disposable nitrile gloves. - Safety glasses. |
| General Laboratory Operations | - Lab coat. - Disposable nitrile gloves. - Safety glasses. |
Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific PPE requirements.
Experimental Protocols
General Handling of a Potent, Non-Volatile Solid Compound (e.g., this compound)
-
Preparation:
-
Designate a specific area within the laboratory for handling this compound.
-
Ensure all necessary PPE is available and in good condition.[8][9][10]
-
Prepare all equipment (e.g., spatulas, weigh boats, vials) and reagents before handling the compound.
-
Verify that the chemical fume hood or ventilated enclosure is functioning correctly.
-
-
Weighing:
-
Perform all weighing operations within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[11]
-
Use disposable weigh boats and spatulas to avoid cross-contamination.
-
Handle the compound gently to prevent aerosolization.
-
-
Solution Preparation:
-
Add the solvent to the accurately weighed this compound in a suitable container within the fume hood.
-
Cap the container securely before mixing or vortexing.
-
If heating is required for dissolution, use a controlled heating method such as a water bath.[1]
-
-
Decontamination and Cleaning:
-
Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent.
-
Dispose of all contaminated disposables as hazardous waste.
-
Operational and Disposal Plans
Proper disposal of investigational drugs is critical to ensure environmental safety and regulatory compliance.[3][4][12][13]
| Waste Type | Disposal Procedure |
| Unused Solid this compound | - Collect in a clearly labeled, sealed, and compatible hazardous waste container. - The label should include "Hazardous Waste," the chemical name, and the approximate quantity. - Contact your institution's EHS for pickup and disposal via a licensed hazardous waste vendor. |
| Contaminated Labware (Gloves, weigh boats, pipette tips, etc.) | - Place in a designated hazardous waste bag or container immediately after use. - Seal the container when full and label it as hazardous waste. |
| Solutions of this compound | - Collect in a sealed, leak-proof hazardous waste container. - Do not mix with other chemical waste streams unless compatibility is confirmed. - Label the container with the full chemical name and concentration. |
| Empty Stock Vials | - If completely empty and decontaminated, they may be disposed of in regular trash. However, it is best practice to dispose of them as hazardous waste to avoid any residual contamination. |
Visualizations
Workflow for Safe Handling of Potent Compounds
Caption: A stepwise workflow for the safe handling of potent compounds in a laboratory setting.
Investigational Drug Disposal Workflow
Caption: A procedural flowchart for the proper disposal of investigational drug waste.
Simplified Signaling Pathway of this compound
Caption: A simplified diagram illustrating the inhibitory effect of this compound on PDE1, leading to increased cGMP levels.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. A Novel Phosphodiesterase 1 Inhibitor this compound Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 6. escopharma.com [escopharma.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 13. stanfordhealthcare.org [stanfordhealthcare.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

Application Notes and Protocols for Social Interaction Assay with DSR-141562